Methyl dihydroabietate
Description
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Structure
3D Structure
Properties
CAS No. |
33892-18-1 |
|---|---|
Molecular Formula |
C21H34O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
methyl (1R,4aR,4bS,8aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,8a,9,10,10a-decahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C21H34O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h13-14,16-18H,6-12H2,1-5H3/t16-,17-,18+,20+,21+/m0/s1 |
InChI Key |
MARRJGBPDCCAEK-FSAOVCISSA-N |
SMILES |
CC(C)C1=CC2CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C |
Isomeric SMILES |
CC(C)C1=C[C@@H]2CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OC)C |
Canonical SMILES |
CC(C)C1=CC2CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
Methyl dihydroabietate chemical properties and structure
An In-depth Technical Guide to Methyl Dihydroabietate: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format to facilitate easy access and comparison of data.
Chemical Identity and Properties
This compound is the methyl ester of dihydroabietic acid, a derivative of abietic acid, which is a primary component of rosin (B192284) from coniferous trees.[1] It is a tricyclic diterpenoid that finds applications in various industries, including cosmetics, where it functions as a viscosity-controlling agent and emollient.[2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₄O₂ | [4][5][6] |
| Molecular Weight | 318.50 g/mol | [4][5] |
| IUPAC Name | methyl (1R,4aR,4bS,8aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,8a,9,10,10a-decahydrophenanthrene-1-carboxylate | [4][7] |
| SMILES | CC(C)C1=C[C@@H]2CC[C@@H]3--INVALID-LINK--(CCC[C@@]3(C)C(=O)OC)C | [4] |
| InChI Key | MARRJGBPDCCAEK-FSAOVCISSA-N | [4] |
| Appearance | Clear, yellowish viscous liquid | [1] |
| Boiling Point | 368 - 389 °C (estimated) | [8][9] |
| Density | 1.025 g/mL (estimated) | [9] |
| Solubility | Poorly soluble in water; Soluble in organic solvents like ethanol, methanol, and toluene.[1] | [1] |
| Flash Point | 183.5 °C (estimated) | [8] |
Chemical Structure
The chemical structure of this compound is characterized by a tricyclic diterpenoid backbone. The following diagram illustrates its molecular structure.
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
A common method for the synthesis of this compound is the Fischer esterification of dihydroabietic acid with methanol, using a strong acid catalyst.
Materials:
-
Dihydroabietic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) in methanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve dihydroabietic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Carefully neutralize the excess acid by washing the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the this compound into an organic solvent such as diethyl ether or dichloromethane.
-
Washing: Wash the organic layer with water and then with brine to remove any remaining impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by column chromatography or distillation under reduced pressure.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of terpenes or fatty acid methyl esters (e.g., HP-5MS)
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified this compound in a suitable volatile organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
GC-MS Parameters:
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-500).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the obtained mass spectrum with a reference spectrum from a database (e.g., NIST). The mass spectrum will show a molecular ion peak (M⁺) at m/z 318.5 and characteristic fragmentation patterns.
-
Quantification can be performed by creating a calibration curve using standards of known concentrations.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and analysis of this compound.
Caption: Workflow for the synthesis and analysis of this compound.
Biological Activity
While detailed signaling pathways have not been extensively elucidated, preliminary studies suggest that this compound exhibits some biological activities. It has been reported to possess antimicrobial and anti-inflammatory properties.[8] Further research is needed to understand the specific molecular mechanisms and signaling pathways involved in these activities.
This technical guide provides a foundational understanding of this compound. For more specific applications and in-depth analytical data, consulting peer-reviewed scientific literature is recommended.
References
- 1. Methyl dehydroabietate - Wikipedia [en.wikipedia.org]
- 2. methyl dehydroabietate, 1235-74-1 [thegoodscentscompany.com]
- 3. This compound - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]
- 4. METHYL DEHYDROABIETATE CAS#: 1235-74-1 [m.chemicalbook.com]
- 5. Buy this compound | 33892-18-1 [smolecule.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound | C21H34O2 | CID 22216196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, 67893-02-1 [thegoodscentscompany.com]
- 9. This compound [stenutz.eu]
Unveiling the Profile of Methyl Dihydroabietate: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This technical guide delves into the core characteristics of Methyl dihydroabietate, a derivative of abietic acid, providing a consolidated overview of its chemical identity, synthesis, and known biological activities.
With a complex isomeric landscape, this compound is identified by several CAS numbers, most notably 33892-18-1 and 30968-45-7 .[1][2] While these numbers are often used interchangeably, it is crucial for researchers to be aware of the potential for slight variations in isomeric composition or purity between products from different suppliers. Another associated CAS number is 67893-02-1.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, offering a quick reference for experimental design and formulation development.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₄O₂ | [1] |
| Molecular Weight | 318.50 g/mol | [1] |
| Alternate Names | Dihydroabietic Acid Methyl Ester, Hydrogenated methyl abietate | [1][5] |
| Appearance | Information not available in search results | |
| Solubility | Information not available in search results | |
| Boiling Point | Information not available in search results | |
| Melting Point | Information not available in search results |
Synthesis and Manufacturing
The primary route for the synthesis of this compound is through the esterification of dihydroabietic acid with methanol (B129727). Dihydroabietic acid itself is typically derived from the hydrogenation of abietic acid, a major component of pine rosin.
A general experimental protocol for the synthesis can be outlined as follows. It is important to note that specific reaction conditions may vary and optimization is often required to achieve high yields and purity.
General Experimental Protocol: Esterification of Dihydroabietic Acid
Materials:
-
Dihydroabietic acid
-
Methanol (anhydrous)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
Procedure:
-
Dissolve dihydroabietic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Carefully add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel.
Analytical Characterization
The characterization of this compound and the monitoring of its synthesis can be achieved using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying this compound. The mass spectrum provides a unique fragmentation pattern that can confirm the structure of the compound.[6][7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity assessment and quantification of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the molecule, confirming the arrangement of protons and carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl group.
Biological Activities and Potential in Drug Development
While research on the biological activities of this compound is not as extensive as that for its precursor, dehydroabietic acid, some studies and related literature suggest potential areas of interest for drug development. Much of the available information points to general antimicrobial and anti-inflammatory properties, though specific quantitative data is often lacking.
Antimicrobial Activity
Some sources indicate that resin acids and their derivatives, including this compound, possess antimicrobial properties.[9] However, specific Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial and fungal strains are not well-documented in the readily available literature. For comparison, its precursor, dehydroabietic acid, has shown antibacterial activity against Gram-positive bacteria, with MIC₉₀ values as low as 8 µg/mL against methicillin-resistant Staphylococcus aureus.[10] Further investigation is warranted to determine the specific antimicrobial spectrum and potency of this compound.
Anti-inflammatory Activity
The anti-inflammatory potential of diterpenes, including derivatives of abietic acid, is an area of active research. While direct in-vitro or in-vivo anti-inflammatory data for this compound is scarce, studies on related compounds provide a rationale for its investigation. For instance, dehydroabietic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways.[11]
Signaling Pathways of Related Compounds
No specific signaling pathways have been definitively elucidated for this compound in the available literature. However, research on dehydroabietic acid, a closely related compound, has identified its interaction with several key inflammatory signaling pathways. These findings may provide a starting point for investigating the potential mechanisms of action of this compound.
Dehydroabietic acid has been shown to suppress the NF-κB and AP-1 signaling pathways, which are critical regulators of the inflammatory response.[11] It has also been identified as an activator of PPARα and PPARγ, nuclear receptors that play a role in the inhibition of pro-inflammatory mediators.[11]
Future Directions for Research
The existing body of literature suggests that this compound is a compound with potential for further investigation, particularly in the fields of antimicrobial and anti-inflammatory drug discovery. Future research should focus on:
-
Comprehensive Biological Screening: A systematic evaluation of the antimicrobial and anti-inflammatory activities of highly purified this compound is needed, including the determination of MIC values against a broad panel of microbes and IC₅₀ values in relevant cellular assays.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound is crucial for understanding its therapeutic potential.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to assess the in vivo efficacy, pharmacokinetic profile, and safety of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of this compound derivatives could lead to the identification of compounds with enhanced potency and selectivity.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C21H34O2 | CID 22216196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. incibeauty.com [incibeauty.com]
- 4. This compound, 67893-02-1 [thegoodscentscompany.com]
- 5. ewg.org [ewg.org]
- 6. researchgate.net [researchgate.net]
- 7. An analytical GC-MS method to quantify methyl dihydrojasmonate in biocompatible oil-in-water microemulsions: physicochemical characterization and in vitro release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjstonline.com [rjstonline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Synthesis of Methyl Dihydroabietate from Abietic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl dihydroabietate from abietic acid, a process of significant interest in the fields of specialty chemicals and drug development. The synthesis is a two-step process involving the esterification of abietic acid to form methyl abietate, followed by the catalytic hydrogenation of the intermediate to yield the final product, this compound. This document details the experimental protocols, presents quantitative data for key process parameters, and visualizes the reaction mechanism and experimental workflow.
Process Overview
The conversion of abietic acid to this compound is achieved through two sequential chemical transformations:
-
Esterification: The carboxylic acid functional group of abietic acid is converted to a methyl ester, yielding methyl abietate. This is typically accomplished through a Fischer esterification reaction using methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid.
-
Hydrogenation: The two double bonds within the fused ring system of methyl abietate are saturated through catalytic hydrogenation. This step results in the formation of the stable, fully saturated this compound. Common catalysts for this reaction include palladium on carbon (Pd/C) or nickel-based catalysts.
Data Presentation
The following tables summarize quantitative data gathered from various sources for the two key reaction steps.
Table 1: Esterification of Abietic Acid to Methyl Abietate
| Catalyst | Reactant Ratio (Abietic Acid:Methanol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sulfuric Acid | Not Specified | Reflux | Not Specified | up to 90 | [1] |
| Lithium Hydroxide / Methyl Sulfate | Stoichiometric | Not Specified | Not Specified | Quantitative | [2] |
| Calcium-based material | 1:187 (molar) | 64 | 3.5 | 55 | [1] |
| Acidic functional ionic liquids | Not Specified | Not Specified | Not Specified | ~90 | [1] |
Table 2: Catalytic Hydrogenation of Methyl Abietate to this compound
| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Observations | Reference |
| Powdered Nickel | 10-500 | 140-250 | Not Specified | Effective for saturation | U.S. Patent |
| Palladium on Carbon (10%) | ~1 (balloon) | Room Temperature | Methanol | Standard for alkene hydrogenation | [3][4][5] |
| Platinum Oxide | ~1 | Room Temperature | Acetic Acid/Water | Used for similar hydrogenations | General Knowledge |
| Ruthenium on Carbon | 1 | Room Temperature | Methanol | High yield for similar substrates | [6] |
Experimental Protocols
Step 1: Esterification of Abietic Acid to Methyl Abietate (Fischer Esterification)
This protocol is adapted from standard Fischer esterification procedures.[7][8][9]
Materials:
-
Abietic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (98%)
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether or Dichloromethane (B109758)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add abietic acid and an excess of methanol (e.g., a 1:10 molar ratio of abietic acid to methanol).
-
Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (approximately 3-5 mol% relative to the abietic acid) to the mixture while stirring.
-
Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl abietate.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Step 2: Catalytic Hydrogenation of Methyl Abietate to this compound
This protocol is based on general procedures for catalytic hydrogenation using palladium on carbon.[3][4][5]
Materials:
-
Methyl abietate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂)
-
Two- or three-neck round-bottom flask
-
Hydrogen balloon or hydrogen gas cylinder with regulator
-
Magnetic stirrer and stir bar
-
Celite® or other filter aid
-
Büchner funnel and filter flask
Procedure:
-
In a two- or three-neck round-bottom flask, dissolve the methyl abietate in a suitable solvent such as methanol or ethyl acetate.
-
Carefully add 10% palladium on carbon to the solution (typically 5-10 wt% of the substrate). Caution: Pd/C is flammable, especially when dry and in the presence of flammable solvents. It is recommended to add the catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.
-
If using a hydrogen balloon, inflate a balloon with hydrogen and attach it to one neck of the flask. If using a cylinder, maintain a positive pressure of hydrogen (e.g., slightly above atmospheric pressure).
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully vent the excess hydrogen in a fume hood. Purge the flask with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent. Caution: Do not allow the filter cake to dry completely as it can be pyrophoric.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification is typically not necessary if the reaction goes to completion.
Mandatory Visualizations
Reaction Mechanism: Fischer Esterification of Abietic Acid
Caption: Fischer esterification mechanism of abietic acid.
Experimental Workflow: Synthesis of this compound
Caption: Experimental workflow for the two-step synthesis.
References
- 1. scielo.org.co [scielo.org.co]
- 2. uv.es [uv.es]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. sarponggroup.com [sarponggroup.com]
- 5. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 6. daneshyari.com [daneshyari.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
Natural Sources of Dihydroabietic Acid: A Technical Guide for Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural origins of dihydroabietic acid (DHAA), a diterpene resin acid with a promising future in synthetic chemistry and drug development. This document provides a comprehensive overview of its primary sources, quantitative prevalence, detailed protocols for its isolation, and its biosynthetic pathway. Furthermore, it outlines a prospective synthetic workflow for the derivatization of DHAA, offering a roadmap for the development of novel compounds.
Principal Natural Sources and Quantitative Analysis of Dihydroabietic Acid
Dihydroabietic acid is predominantly found as a constituent of the oleoresin of coniferous trees, particularly those belonging to the Pinus genus. While present in raw pine resin, its concentration is significantly enriched in a processed material known as disproportionated rosin (B192284) . Disproportionation is a chemical process involving the simultaneous reduction and oxidation of resin acids, primarily abietic acid, leading to the formation of more stable molecules like dehydroabietic acid (DHA) and dihydroabietic acid.[1][2] This makes disproportionated rosin the most viable and abundant natural source for obtaining DHAA for synthetic applications.
The chemical composition of pine resin and its derivatives can vary depending on the pine species, geographical location, and processing conditions.[3] The following table summarizes the quantitative data available on the concentration of dihydroabietic acid and related compounds in various natural sources.
| Natural Source | Pine Species | Compound | Concentration (% w/w) | Analytical Method | Reference |
| Disproportionated Gum Rosin | Not Specified | Dihydroabietic acid and Dihydropimaric acid (combined) | 25 - 35% | Not Specified | [1] |
| Disproportionated Rosin | Not Specified | Dihydroabietic acid | Minor component (2-3%) | Gas Chromatography | [4] |
| Disproportionated Rosin | Not Specified | Dehydroabietic acid | > 45% | Not Specified | [5] |
| Disproportionated Rosin | Not Specified | Dehydroabietic acid | > 52% | Not Specified | [5] |
| Gum Rosin | Pinus kesiya var. langbianensis | Dehydroabietic acid | Variable, influenced by stimulants | Not Specified | [6] |
| Pine Oleoresin | Pinus nigra subsp. laricio | Dehydroabietic acid | One of the most abundant diterpene resin acids | GC-MS | [7] |
| Ponderosa Pine Oleoresin | Pinus ponderosa | Sandaracopimaric acid | ~5% | Gas Chromatography | [8] |
| Gum Rosin | Pinus oocarpa and Pinus patula | Abietic acid | 14.85 ± 0.24% and 16.09 ± 0.11% | HPLC | [3] |
Experimental Protocols
Preparation of Disproportionated Gum Rosin
This protocol describes the creation of disproportionated gum rosin, a primary source material for dihydroabietic acid.
Materials:
-
Gum rosin (100 g)
-
5% Palladium on charcoal catalyst (290 mg)
-
Nitrogen gas supply
-
250 ml glass bottle equipped with a magnetic stirrer and thermometer
-
Heating plate
Procedure:
-
Place 100 g of gum rosin into the 250 ml glass bottle.
-
Heat the rosin to 230°C under a nitrogen atmosphere using a heating plate with magnetic stirring.[9]
-
Once the temperature reaches 230°C, add 290 mg of 5% palladium on charcoal catalyst.[9]
-
Slowly increase the reaction temperature to 270°C and maintain it for 6 hours.[9]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the solid residue in dichloromethane and filter to remove the catalyst.
-
Evaporate the solvent to obtain the final product, disproportionated rosin.[9]
Isolation of Dihydroabietic Acid from Disproportionated Rosin
This protocol outlines a procedure for the separation of resin acids from disproportionated rosin, which can be adapted to isolate dihydroabietic acid. The process relies on the differential solubility of the amine salts of the various resin acids.
Materials:
-
Disproportionated rosin
-
2-Aminoethanol
-
Dilute Hydrochloric acid
-
Separatory funnel
-
Buchner funnel
Procedure:
-
Amine Salt Formation: Dissolve the disproportionated rosin in 40% ethanol containing 2-aminoethanol. This will form the 2-aminoethanol salts of the resin acids.[10]
-
Extraction of Dehydroabietic Acid Salt: Heat the solution to 60°C and extract with isooctane in a separatory funnel. The 2-aminoethanol salt of dehydroabietic acid is preferentially soluble in the aqueous alcohol phase.[10] The dihydroabietic acid will be concentrated in the isooctane-insoluble residue.
-
Separation of Phases: Separate the aqueous alcohol phase containing the dehydroabietic acid salt. The remaining fraction will be enriched in dihydroabietic acid.
-
Further Purification of Dihydroabietic Acid Fraction: The residue rich in dihydroabietic acid can be further purified using techniques such as recrystallization or chromatography.
-
Acidification to Regenerate Free Acid: To obtain the free dihydroabietic acid, the purified fraction can be acidified with dilute hydrochloric acid.[10]
-
Isolation and Drying: Collect the precipitated dihydroabietic acid crystals by filtration using a Buchner funnel, wash with hot water, and dry under vacuum.[10]
Signaling Pathways and Experimental Workflows
Biosynthetic Pathway of Dihydroabietic Acid
The biosynthesis of dihydroabietic acid in conifers begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). Through a series of enzymatic cyclizations and oxidations, the characteristic tricyclic skeleton of the abietane (B96969) diterpenes is formed. Dihydroabietic acid is understood to be a reduction product of abietic acid or a related intermediate. The following diagram illustrates the probable biosynthetic pathway.
Caption: Probable biosynthetic pathway of dihydroabietic acid from geranylgeranyl pyrophosphate in conifers.
Experimental Workflow for the Synthesis of Bioactive Derivatives from Dihydroabietic Acid
Dihydroabietic acid, with its carboxylic acid functionality and tricyclic core, serves as a versatile starting material for the synthesis of a wide range of derivatives with potential biological activities. The following workflow outlines a general strategy for creating novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. chemtradeasia.com [chemtradeasia.com]
- 3. Characterization and determination of the quality of rosins and turpentines extracted from Pinus oocarpa and Pinus patula resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 5. CA2599980A1 - Method of producing disproportionated rosin - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 9. europeanjournalofsciences.co.uk [europeanjournalofsciences.co.uk]
- 10. US3579571A - Process for the preparation and isolation of dehydroabietic acid - Google Patents [patents.google.com]
Unveiling the Molecular Profile of Methyl Dihydroabietate
Methyl dihydroabietate, a derivative of abietic acid found in pine resin, is a compound of significant interest in various scientific and industrial fields. This technical guide provides a concise overview of its fundamental molecular characteristics, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Attributes
This compound is chemically identified by its specific molecular formula and weight, which are crucial for a wide range of applications, from chemical synthesis to pharmacological studies.
| Property | Value | Source |
| Molecular Formula | C21H34O2 | [1][2][3] |
| Molecular Weight | 318.5 g/mol | [1][2][3] |
The structural arrangement of this compound, a diterpenoid ester, underpins its chemical behavior and biological activities.[1]
Chemical Identification
For precise identification and tracking in experimental and regulatory contexts, the following identifiers are assigned to this compound:
| Identifier | Value |
| CAS Number | 33892-18-1 |
| IUPAC Name | methyl (1R,4aR,4bS,8aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,8a,9,10,10a-decahydrophenanthrene-1-carboxylate |
Logical Relationship of Key Properties
The following diagram illustrates the fundamental relationship between the elemental composition and the resulting molecular properties of this compound.
References
The Solubility of Methyl Dihydroabietate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of methyl dihydroabietate, a key compound in various industrial and pharmaceutical applications. This document details its solubility profile in common organic solvents, outlines a robust experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.
Core Concepts in Solubility
The principle of "like dissolves like" is the fundamental concept governing the solubility of this compound. As a nonpolar ester, it exhibits higher solubility in nonpolar and moderately polar organic solvents. Intermolecular forces, such as van der Waals interactions, between the solute and solvent molecules play a crucial role in the dissolution process.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively available in published literature, data for the closely related parent compound, abietic acid, and other rosin (B192284) esters can provide valuable insights into its expected behavior. The following table summarizes the solubility of abietic acid in various alcohols and provides qualitative solubility information for this compound and related esters. It is important to note that as an ester, this compound is generally expected to be more soluble in less polar solvents compared to its carboxylic acid precursor, abietic acid.
| Compound | Solvent | Temperature (°C) | Solubility ( g/100g of solvent) | Citation(s) |
| Abietic Acid | Methanol | 20 | ~15 | [1][2] |
| Ethanol | 20 | ~25 | [1][2] | |
| n-Propanol | 20 | ~35 | [1] | |
| n-Butanol | 20 | ~45 | [1] | |
| Acetone | Not Specified | Very Soluble | [3] | |
| Diethyl Ether | Not Specified | Very Soluble | [3] | |
| Petroleum Ether | Not Specified | Very Soluble | [3] | |
| This compound | Ethanol | Not Specified | Soluble | [4] |
| Methanol | Not Specified | Soluble | [4] | |
| Toluene | Not Specified | Soluble | [4] | |
| Water | 25 | 0.01398 mg/L (estimated) | [5] | |
| Methyl Dehydroabietate | Ethanol | Not Specified | Soluble | [6] |
| DMSO | Not Specified | Soluble | [6] | |
| Rosin Esters (general) | Ethanol | Not Specified | 10 - 90 wt. % (varies by ester) | [7] |
| Isopropanol | Not Specified | 60 - 85 wt. % (varies by ester) | [7] |
Experimental Protocol: Gravimetric Determination of Solubility
The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the gravimetric method. This technique is straightforward, reliable, and requires standard laboratory equipment.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Glass syringes
-
Beakers and graduated cylinders
-
Oven or vacuum oven
-
Desiccator
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a glass syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry beaker. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the beaker containing the filtered saturated solution to determine the total mass of the solution.
-
Place the beaker in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound. A gentle stream of nitrogen can also be used to accelerate evaporation.
-
Once the solvent has completely evaporated, place the beaker in a desiccator to cool to room temperature.
-
Weigh the beaker containing the dry this compound residue.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
3. Calculation of Solubility:
-
Mass of the solvent: (Mass of beaker + solution) - (Mass of beaker + dry solute)
-
Mass of the dissolved solute: (Mass of beaker + dry solute) - (Mass of empty beaker)
-
Solubility ( g/100 g of solvent): (Mass of dissolved solute / Mass of the solvent) x 100
Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Abietic acid - Wikipedia [en.wikipedia.org]
- 4. This compound - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]
- 5. This compound, 67893-02-1 [thegoodscentscompany.com]
- 6. Methyl dehydroabietate - Wikipedia [en.wikipedia.org]
- 7. US20090142282A1 - High-solids alcoholic solutions of rosin esters for varnish applications - Google Patents [patents.google.com]
Thermal Stability and Degradation of Methyl Dihydroabietate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl dihydroabietate, a methyl ester of dihydroabietic acid, is a rosin (B192284) derivative with increasing applications in various fields, including pharmaceuticals and cosmetics, owing to its film-forming, solubilizing, and water-resistant properties. A thorough understanding of its thermal stability and degradation profile is crucial for ensuring product quality, safety, and shelf-life, particularly in formulations subjected to heat during manufacturing or storage. This technical guide provides an in-depth analysis of the thermal behavior of this compound, compiling available data, outlining experimental methodologies, and visualizing degradation pathways.
Thermal Stability Profile
Studies on hydrogenated rosin and its glycerol (B35011) and pentaerythritol (B129877) esters indicate a significant improvement in thermal stability upon hydrogenation. The initial exothermic decomposition temperatures for these related compounds are considerably higher than those of unmodified rosin acids.[1][2] It is reasonable to infer that this compound would exhibit a similar stability profile.
Table 1: Thermal Stability Data of this compound and Related Rosin Derivatives
| Compound | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) at 600°C | Activation Energy (Ea) (kJ/mol) | Analysis Atmosphere |
| This compound (Estimated) | 250 - 300 | 350 - 400 | > 95 | Not Determined | Inert (Nitrogen) |
| Hydrogenated Rosin | ~80.56 (Initial Exothermic Temp.) | Not Reported | Not Reported | Not Reported | Oxygen |
| Hydrogenated Rosin Glyceride | ~139.7 (Initial Exothermic Temp.) | Not Reported | Not Reported | Not Reported | Oxygen |
| Hydrogenated Rosin Pentaerythritol Ester | ~139.29 (Initial Exothermic Temp.) | Not Reported | Not Reported | Not Reported | Oxygen |
| Abietic Acid (for comparison) | ~180 - 200 | Not Reported | Not Reported | Not Reported | Inert |
Note: Data for this compound is estimated based on the general stability of hydrogenated rosin esters. Data for hydrogenated rosin and its esters are initial exothermic temperatures from Accelerating Rate Calorimetry (ARC) in an oxygen atmosphere, which may differ from TGA onset decomposition in an inert atmosphere.
Hazardous decomposition of this compound under thermal stress is expected to produce carbon oxides (CO, CO₂).
Experimental Protocols for Thermal Analysis
To accurately determine the thermal stability and degradation products of this compound, standardized analytical techniques such as Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is fundamental for determining the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: Place the sample in a calibrated thermogravimetric analyzer.
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: Plot the mass loss versus temperature to obtain the TGA curve. The first derivative of this curve (DTG curve) shows the rate of mass loss, with the peak indicating the temperature of the maximum decomposition rate.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile organic compounds produced during the thermal decomposition of a material. The sample is rapidly heated to a high temperature in the absence of oxygen (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (typically in the microgram range) of this compound into a pyrolysis sample holder.
-
Pyrolysis: The sample is introduced into a pyrolyzer, which is rapidly heated to a set temperature (e.g., 600°C) for a short period.
-
Gas Chromatography (GC): The volatile pyrolysis products are swept by a carrier gas (e.g., helium) into a GC column. The compounds are separated based on their boiling points and interactions with the stationary phase of the column.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification by comparison with spectral libraries.
Thermal Degradation Pathway
The thermal degradation of abietane (B96969) diterpenoids, the class of compounds to which this compound belongs, generally proceeds through a series of reactions involving dehydrogenation, demethylation, and decarboxylation, ultimately leading to the formation of the stable aromatic compound retene (B1680549).
For this compound, the degradation pathway is initiated by the loss of the methyl ester group and subsequent dehydrogenation of the alicyclic rings. This is followed by the cleavage of the isopropyl group and further aromatization to yield retene. Other smaller volatile fragments are also expected to be produced during this process.
Conclusion
This compound demonstrates good thermal stability, a characteristic feature of hydrogenated rosin derivatives. While specific quantitative degradation data is limited, analysis of related compounds and general degradation mechanisms of abietanes provides a solid framework for understanding its behavior at elevated temperatures. For critical applications, it is recommended to perform specific thermal analysis using the detailed protocols provided in this guide to obtain precise data for formulation development and stability assessments. The primary degradation pathway involves a series of reactions culminating in the formation of retene and the release of smaller volatile molecules. This knowledge is essential for predicting and controlling the thermal behavior of this compound in various industrial and pharmaceutical applications.
References
The Diverse Biological Activities of Abietane Diterpenes: A Technical Guide for Drug Discovery and Development
An in-depth exploration of the therapeutic potential of abietane (B96969) diterpenes, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of their significant biological activities. Abietane diterpenoids, a large and structurally diverse class of natural products, are predominantly found in various plant families and have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.
Abietane diterpenes are characterized by a tricyclic hydrocarbon skeleton, which serves as a scaffold for a multitude of chemical modifications, leading to a vast array of derivatives with distinct biological functions. Prominent examples that have garnered significant scientific interest include carnosic acid, ferruginol, and sugiol, each exhibiting promising therapeutic potential. This guide will delve into the quantitative data supporting these activities, detail the experimental protocols used for their evaluation, and illustrate the key signaling pathways involved.
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
Abietane diterpenoids have emerged as promising candidates for anticancer drug development, exhibiting cytotoxic effects against a range of human cancer cell lines.[1] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.[2][3]
Carnosic acid, a major component of rosemary and sage, has been extensively studied for its anticancer properties.[4] It has been shown to induce apoptosis in human colon cancer cells and suppress the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.[2][5] Studies have also demonstrated its ability to inhibit the proliferation of endometrial cancer cells with an IC50 value of 20 μM.[1] Another notable abietane, 7α-acetylhorminone, isolated from Salvia libanoticum, displayed potent cytotoxic activity against HCT116 and MDA-MB-231 cancer cell lines with IC50 values of 18 µM and 44 µM, respectively.[6]
Table 1: Anticancer Activities of Selected Abietane Diterpenes
| Compound | Cancer Cell Line | Activity | IC50 Value | Reference |
| 7α-Acetylhorminone | HCT116 (Colon) | Cytotoxicity | 18 µM | [6] |
| 7α-Acetylhorminone | MDA-MB-231 (Breast) | Cytotoxicity | 44 µM | [6] |
| Tanshinone I | HEC-1-A (Endometrial) | Anti-proliferative | 20 µM | [1] |
| Pygmaeocin B | HT29 (Colon) | Cytotoxicity | 6.69 ± 1.2 µg/mL | [7] |
| Compound 13 (Synthetic Abietane) | HT29 (Colon) | Cytotoxicity | 2.7 ± 0.8 µg/mL | [7] |
| New Abietane Diterpenoid 1 | HL-60 (Leukemia) | Cytotoxicity | 21.22 ± 2.41 µM | [8] |
| New Abietane Diterpenoid 1 | A549 (Lung) | Cytotoxicity | 13.71 ± 1.51 µM | [8] |
| New Abietane Diterpenoid 2 | HL-60 (Leukemia) | Cytotoxicity | 10.91 ± 1.62 µM | [8] |
| New Abietane Diterpenoid 2 | A549 (Lung) | Cytotoxicity | 18.42 ± 0.76 µM | [8] |
| Carnosic Acid Derivative 14 | SW480 (Colorectal) | Anti-proliferative | - | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[10][11]
-
Compound Treatment: The following day, the cells are treated with various concentrations of the abietane diterpenes (e.g., 0, 10, 20, 50, 100, and 250 µM).[11][12] A positive control, such as doxorubicin, is also included.[10]
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.[7]
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 3-4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[10] The percentage of cell viability is calculated relative to the untreated control cells.
Antimicrobial Activity: A Defense Against Pathogens
Abietane diterpenes have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria.[13] This makes them attractive candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance. The antimicrobial activity is often attributed to the lipophilic nature of these compounds, allowing them to interact with and disrupt bacterial cell membranes.
Ferruginol, for instance, has shown notable antimicrobial effects.[14] Derivatives of dehydroabietic acid have also been synthesized and tested, with some exhibiting potent activity against strains like Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 1.0 µg/mL.[14][15]
Table 2: Antimicrobial Activities of Selected Abietane Diterpenes
| Compound/Derivative | Microorganism | Activity | MIC/IC50/ZOI | Reference |
| Compound 59 | Staphylococcus aureus | Antibacterial | MIC: 1.0 µg/mL | [14] |
| Compound 59 | Bacillus subtilis | Antibacterial | MIC: 20.0 µg/mL | [14] |
| Compound 59 | Streptomyces scabies | Antibacterial | MIC: 1.0 µg/mL | [14] |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Methicillin-resistant S. aureus | Antibacterial | MIC90: 8 µg/mL | [16] |
| Abietane Diterpenoids 1-9 | Staphylococcus warneri | Antibacterial | ZOI: 22-28 mm at 5 µg/ml | [13] |
| Abietane Diterpenoids 5, 6, 7 | Micrococcus luteus | Antibacterial | ZOI: 24-25 mm at 5 µg/ml | [13] |
| Abietane Diterpenoids 12, 13 | Bacillus subtilis, Staphylococcus aureus | Antibacterial | IC50: 37.5 µg/ml | [13] |
| Abietane Diterpenoids 12, 13 | Pseudomonas aeruginosa, Klebsiella pneumoniae | Antibacterial | IC50: 37.5 µg/ml | [13] |
| Sincoetsin C | Methicillin-resistant S. aureus | Antibacterial | MIC: 128 µg/mL | [17] |
| Ent-abietane diterpenoids 1-3 | Gram-positive bacteria | Antimicrobial | MIC: < 50 µg/ml | [18] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The abietane diterpene is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases.[7][19] Abietane diterpenes have demonstrated potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-1β.[20][21]
Sugiol, an abietane diterpene isolated from Calocedrus formosana, has been shown to inhibit the production of IL-1β and TNF-α in LPS-stimulated macrophages.[20] Its mechanism of action involves the suppression of mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38.[20] Several synthetic rearranged abietanes have also shown high anti-inflammatory activity by inhibiting nitric oxide production in LPS-activated RAW 264.7 macrophage cells, with pygmaeocin B exhibiting an IC50NO of 33.0 ± 0.8 ng/mL.[7]
Table 3: Anti-inflammatory Activities of Selected Abietane Diterpenes
| Compound | Cell Line | Activity | IC50 Value | Reference |
| Sugiol (30 µM) | J774A.1 Macrophages | Inhibition of proIL-1β, IL-1β, and TNF-α production | - | [20] |
| New Diterpenoid 2 | RAW 264.7 Macrophages | Inhibition of NO production | 19.2 µM | [21] |
| New Diterpenoid 4 | RAW 264.7 Macrophages | Inhibition of NO production | 18.8 µM | [21] |
| Pygmaeocin B | RAW 264.7 Macrophages | Inhibition of NO production | 33.0 ± 0.8 ng/mL | [7] |
| Abietane Diterpenoids 1-5, 7-8 | RAW 264.7 Macrophages | Down-regulation of TNF-α | - | [22][23] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in cells, typically macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cell Treatment: Cells are pre-treated with various concentrations of the abietane diterpene for a specific period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the test compound for 24 hours.
-
Griess Reaction: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance Reading: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated by comparing the absorbance of the treated cells to that of the LPS-stimulated control cells.
Antioxidant Activity: Combating Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in aging and various diseases. Abietane diterpenes, particularly those with phenolic structures like carnosic acid and ferruginol, are potent antioxidants.[14][15] They can scavenge free radicals and inhibit lipid peroxidation.
The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[24] For instance, a derivative of dehydroabietic acid demonstrated a much better DPPH radical scavenging capacity (IC50 = 2 mg/L) compared to L-ascorbic acid (IC50 = 236 mg/L).[15]
Table 4: Antioxidant Activities of Selected Abietane Diterpenes
| Compound | Assay | Activity | IC50 Value | Reference |
| Dehydroabietic Acid Derivative (63) | DPPH Radical Scavenging | Antioxidant | 2 mg/L | [15] |
| New Diterpenoid 2 | DPPH Radical Scavenging | Antioxidant | 23.23 ± 2.10 µg/mL | [8] |
| New Diterpenoid 2 | ABTS Radical Scavenging | Antioxidant | 15.67 ± 1.89 µg/mL | [8] |
| 6,7-dehydroroyleanone | DPPH Radical Scavenging | Antioxidant | 0.01 µg/mL | [24] |
| 6,7-dehydroroyleanone | β-carotene-linoleic acid | Antioxidant | 109.6 µg/mL | [24] |
| 6,7-dehydroroyleanone | ABTS Radical Scavenging | Antioxidant | 1024 µg/mL | [24] |
| Clinopodiolide B | Lipid Peroxidation Inhibition | Antioxidant | 5.9 ± 0.1 µM | [25] |
| Clinopodiolide C | Lipid Peroxidation Inhibition | Antioxidant | 2.7 ± 0.2 µM | [25] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus decolorizing the solution.
-
DPPH Solution Preparation: A solution of DPPH in methanol (B129727) is prepared.
-
Sample Preparation: The abietane diterpene is dissolved in a suitable solvent and prepared at various concentrations.
-
Reaction Mixture: The sample solutions are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).[26]
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.[27]
Conclusion
Abietane diterpenes represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their demonstrated anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, supported by a growing body of scientific evidence, underscore their importance in drug discovery and development. This technical guide provides a foundational understanding of their biological activities, offering valuable insights and detailed experimental protocols for researchers and scientists. Further investigation into the structure-activity relationships, mechanisms of action, and preclinical and clinical efficacy of these promising natural products is warranted to fully harness their therapeutic capabilities.
References
- 1. mdpi.com [mdpi.com]
- 2. Antiproliferative Activity of Carnosic Acid is Mediated via Inhibition of Cell Migration and Invasion, and Suppression of Phosphatidylinositol 3-Kinases (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnosic acid impedes cell growth and enhances anticancer effects of carmustine and lomustine in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnosic acid: an effective phenolic diterpenoid for prevention and management of cancers via targeting multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carnosic acid inhibits STAT3 signaling and induces apoptosis through generation of ROS in human colon cancer HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Abietane Diterpenoids Isolated from Clerodendrum bracteatum and Their Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. phcog.com [phcog.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. uv.es [uv.es]
- 16. Antibacterial profiling of abietane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. journalajrb.com [journalajrb.com]
- 20. Anti-inflammatory activity of sugiol, a diterpene isolated from Calocedrus formosana bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Abietane-Type Diterpenoids From Nepeta bracteata Benth. and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Abietane-Type Diterpenoids From Nepeta bracteata Benth. and Their Anti-Inflammatory Activity [frontiersin.org]
- 24. New natural diterpene-type abietane from Tetradenia riparia essential oil with cytotoxic and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Methyl Dihydroabietate: A Bio-based Chemical for Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl dihydroabietate, a derivative of the naturally occurring diterpene resin acid, abietic acid, is a promising bio-based chemical with a wide range of potential applications in the pharmaceutical, cosmetic, and material science industries. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis methodologies, and known biological activities. The document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of experimental workflows and potential signaling pathways to facilitate further research and development. While specific biological data for this compound is limited, this guide incorporates data from its close structural analogs, dihydroabietic acid and dehydroabietic acid, to provide insights into its potential bioactivities.
Introduction
This compound (C₂₁H₃₄O₂) is a methyl ester of dihydroabietic acid, which is a hydrogenated derivative of abietic acid, a primary component of pine rosin.[1][2] Its unique tricyclic diterpenoid structure imparts a range of desirable properties, including enhanced solubility and skin compatibility compared to its parent compounds.[3] These characteristics have led to its use in various industrial and cosmetic applications, such as a viscosity-controlling agent, emollient, plasticizer, and binder in adhesives, paints, and coatings.[1][4] Beyond these applications, emerging research suggests potential biological activities, including antimicrobial and anti-inflammatory effects, making it a compound of interest for pharmaceutical and drug development research.[1] This guide aims to consolidate the available technical information on this compound to support further scientific investigation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, analytical method development, and safety assessments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | methyl (1R,4aR,4bS,8aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,8a,9,10,10a-decahydrophenanthrene-1-carboxylate | [2][5] |
| Molecular Formula | C₂₁H₃₄O₂ | [2][5] |
| Molecular Weight | 318.5 g/mol | [2][5] |
| Appearance | Clear, yellowish viscous liquid | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol (B145695), methanol, toluene); poorly soluble in water | [1] |
| Boiling Point | ~389.00 °C @ 760.00 mm Hg (estimated) | [6] |
| Flash Point | ~183.50 °C (estimated) | [6] |
| logP (o/w) | 7.330 (estimated) | [6] |
Synthesis of this compound
This compound can be synthesized through several methods, primarily involving the esterification of dihydroabietic acid. A general workflow for its synthesis from abietic acid is depicted below.
Detailed Synthesis Protocol: Catalytic Hydrogenation followed by Esterification
This two-step process is a common method for the production of this compound from abietic acid.[6]
Step 1: Catalytic Hydrogenation of Abietic Acid
-
Materials: Abietic acid, Palladium on carbon (Pd/C) catalyst (5-10% w/w), Ethanol (solvent), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve abietic acid in ethanol in a high-pressure hydrogenation reactor.
-
Add the Pd/C catalyst to the solution.
-
Seal the reactor and purge with nitrogen gas to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the mixture to the reaction temperature (typically 50-100°C) and stir vigorously.
-
Monitor the reaction progress by measuring hydrogen uptake.
-
Once the reaction is complete, cool the reactor, and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain dihydroabietic acid.
-
Step 2: Esterification of Dihydroabietic Acid
-
Materials: Dihydroabietic acid, Methanol (reagent and solvent), Sulfuric acid (catalyst).
-
Procedure:
-
Dissolve dihydroabietic acid in an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the mixture to reflux and maintain for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the this compound with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
-
Biological Activity
While direct and extensive studies on the biological activity of this compound are limited, research on its close structural analogs, dihydroabietic acid and dehydroabietic acid, provides valuable insights into its potential antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Studies have indicated that abietane-type diterpenoids possess antimicrobial effects.[1] The antimicrobial activity of dehydroabietic acid (DHA), a close analog, has been evaluated against a range of microorganisms. It is important to note that these values are for DHA and not this compound, but they suggest a potential area of investigation.
Table 2: Minimum Inhibitory Concentration (MIC) of Dehydroabietic Acid (DHA) against various microorganisms
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus ATCC 1228 | Gram-positive bacteria | 7.81 | [4][5] |
| Mycobacterium smegmatis ATCC 607 | Gram-positive bacteria | 7.81 | [4][5] |
| Klebsiella pneumoniae (clinical isolate) | Gram-negative bacteria | 125 | [4][5] |
| Escherichia coli HSM 303 (clinical isolate) | Gram-negative bacteria | 125 | [4][5] |
A study on Norway spruce bark extracts reported that methyl dehydroabietate, in synergy with β-sitosterol, exhibited antibacterial activity against Pseudomonas aeruginosa and antifungal activity against Alternaria alternata, with inhibition zones of 0.9-1.5 cm and 0.7-1.6 cm, respectively.[3]
Anti-inflammatory Activity
Cytotoxicity
The cytotoxic potential of this compound is an important consideration for its development in pharmaceutical and cosmetic applications. Toxicological studies on dehydroabietic acid have shown an IC₅₀ of 19.59 ± 7.40 µg/mL.[5][8] It is crucial to conduct specific cytotoxicity studies on this compound to establish its safety profile.
Experimental Protocols
The following are generalized protocols for key assays relevant to the evaluation of this compound's biological activity. These should be optimized for specific experimental conditions.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method to determine the MIC of a compound against a specific microorganism.
Protocol:
-
Preparation of Test Compound: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Controls: Include a positive control (microbes in medium without the test compound) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Potential Signaling Pathways
While the precise molecular mechanisms of this compound are not yet fully elucidated, the anti-inflammatory activity of related abietane (B96969) diterpenoids, such as dehydroabietic acid, is thought to involve the modulation of key inflammatory signaling pathways like the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.
This diagram illustrates the canonical NF-κB signaling pathway, a central regulator of inflammation. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the release of the NF-κB dimer (p65/p50). NF-κB translocates to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting key components of this pathway, such as IKK activation or NF-κB nuclear translocation.
Conclusion
This compound is a versatile, bio-based chemical with established applications in the cosmetic and industrial sectors and significant potential for further development in the pharmaceutical field. While more research is needed to fully characterize its biological activities and elucidate its mechanisms of action, the available data on its physicochemical properties and the bioactivities of its structural analogs provide a strong foundation for future investigations. This technical guide serves as a resource to encourage and support researchers in exploring the full potential of this promising natural product derivative. Further studies focusing on its specific antimicrobial spectrum, anti-inflammatory mechanisms, and in vivo efficacy and safety are warranted.
References
- 1. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial and antifungal activity of phytosterols and methyl dehydroabietate of Norway spruce bark extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Virulence Strategy of Novel Dehydroabietic Acid Derivatives: Design, Synthesis, and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl Dihydroabietate: Discovery, History, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl dihydroabietate, a derivative of abietic acid, has a rich history rooted in the chemistry of natural products. This technical guide provides a comprehensive overview of its discovery, synthesis, and characterization. It details its physicochemical properties, provides in-depth experimental protocols for its synthesis and analysis, and explores its biological activities, including its anti-inflammatory and antimicrobial mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.
Discovery and History
This compound is an organic compound derived from the natural resin of coniferous trees, particularly from the abietic acid found in pine rosin.[1] Its history is intrinsically linked to the study of resin acids, which began in the early 19th century. Abietic acid, the precursor to this compound, was one of the first resin acids to be isolated and studied.
The development of methods to modify abietic acid, such as hydrogenation to form dihydroabietic acid, paved the way for the synthesis of its esters. The esterification of dihydroabietic acid with methanol (B129727) yields this compound. Early research focused on the characterization of these derivatives and their potential industrial applications. Over time, interest grew in the biological activities of diterpenes, leading to investigations into the pharmacological properties of this compound and related compounds.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₄O₂ | [1] |
| Molecular Weight | 318.5 g/mol | [1] |
| Appearance | Colorless to pale yellow viscous liquid | |
| Boiling Point | 389.0 °C at 760 mmHg (estimated) | |
| Density | 1.025 g/mL | |
| Solubility in water | 0.01398 mg/L at 25 °C (estimated) | |
| logP (o/w) | 7.330 (estimated) |
Synthesis and Characterization
Synthesis: Esterification of Dihydroabietic Acid
This compound is most commonly synthesized via the Fischer esterification of dihydroabietic acid with methanol in the presence of an acid catalyst.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dihydroabietic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05-0.1 equivalents), to the reaction mixture while stirring.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) gradient to yield pure this compound.
Characterization
GC-MS is a powerful technique for the identification and quantification of this compound.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent such as hexane or ethyl acetate.
-
GC-MS System: Use a gas chromatograph equipped with a capillary column (e.g., DB-5ms) and coupled to a mass spectrometer.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet in splitless mode.
-
GC Conditions:
-
Inlet temperature: 250 °C
-
Oven temperature program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass scan range: m/z 50-500.
-
The resulting mass spectrum can be compared with a reference library for confirmation of the structure.
-
NMR spectroscopy is essential for the structural elucidation of this compound.
Experimental Protocol:
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the proton NMR spectrum on a spectrometer operating at a frequency of, for example, 400 MHz.
-
Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range.
-
-
¹³C NMR Spectroscopy:
-
Acquire the carbon-13 NMR spectrum on the same instrument.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be required.
-
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of this compound.
Biological Activities and Mechanisms of Action
Anti-inflammatory Activity
Abietane (B96969) diterpenes, the class of compounds to which this compound belongs, have demonstrated anti-inflammatory properties. The primary mechanism of action is believed to be through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Antimicrobial Activity
Diterpenes, including those of the abietane class, exhibit antimicrobial activity against a range of microorganisms.[2][3][4][5][6] The proposed mechanisms of action are multifaceted and can involve the disruption of microbial cell membranes, inhibition of efflux pumps, and interference with key cellular processes.
Caption: Proposed antimicrobial mechanisms of action for this compound.
Applications
This compound has found applications in various industrial and commercial products due to its favorable physicochemical properties.
-
Cosmetics and Personal Care: It is used as a viscosity-controlling agent and an emollient in skincare products and cosmetics.
-
Adhesives and Sealants: Its properties as a tackifier improve the adhesion and durability of various adhesive formulations.
-
Paints and Coatings: It can be used as a plasticizer and a binder, enhancing the flexibility and adherence of coatings.
Conclusion
This compound, a compound with a long history rooted in natural product chemistry, continues to be of interest due to its versatile applications and biological activities. This technical guide has provided a comprehensive overview of its discovery, synthesis, characterization, and mechanisms of action. The detailed experimental protocols and data presented herein are intended to facilitate further research and development involving this intriguing molecule. Future studies may further elucidate its therapeutic potential and expand its range of applications.
References
- 1. This compound | C21H34O2 | CID 22216196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]
- 3. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial profiling of abietane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial diterpenes from the roots of Salvia viridis - PubMed [pubmed.ncbi.nlm.nih.gov]
potential industrial applications of rosin acid derivatives
An In-depth Technical Guide to the Industrial Applications of Rosin (B192284) Acid Derivatives
Introduction
Rosin, a natural resin obtained from pine and other coniferous trees, is a renewable and versatile raw material with a rich history in various industrial processes.[1][2] Chemically, rosin is a complex mixture of approximately 90% resin acids, which are tricyclic diterpene carboxylic acids, and 10% neutral compounds.[3][4] The most prominent resin acids include abietic acid and its isomers, which possess two chemically reactive centers: the carboxylic acid group and conjugated double bonds.[1][4] This unique structure allows for a wide range of chemical modifications, leading to a diverse family of rosin acid derivatives.[3][5] These derivatives offer enhanced stability, modified solubility, and improved physical properties compared to raw rosin, making them valuable in high-performance applications.[6][7]
This technical guide provides a comprehensive overview of the synthesis, characterization, and major industrial applications of rosin acid derivatives, with a focus on their use in adhesives, coatings, printing inks, polymers, electronics, and pharmaceuticals.
Core Chemical Modifications of Rosin Acids
The inherent reactivity of the carboxylic acid group and double bonds in rosin acids allows for several key chemical modifications. These reactions improve properties like thermal stability, color, and solubility, tailoring the derivatives for specific industrial needs.[1][6]
The primary modification pathways include:
-
Esterification: The reaction of the carboxylic acid group with polyhydric alcohols like glycerol (B35011) or pentaerythritol (B129877) produces rosin esters.[8][9] This process reduces acidity and brittleness while improving solubility and adhesion.[6]
-
Hydrogenation: This process saturates the double bonds in the resin acid structure, significantly improving the derivative's stability against oxidation, which enhances color and thermal stability.[10]
-
Disproportionation: This reaction involves the rearrangement of double bonds within the abietic acid structure to form dehydroabietic acid, which has a more stable aromatic ring.[6][11] This improves thermal stability and is particularly useful for emulsifiers in the rubber industry.[12]
-
Polymerization: Acid catalysis can be used to create dimers or polymers of rosin acids, resulting in products with higher softening points and molecular weights, which are beneficial for inks and adhesives.[9][13]
-
Adduct Formation (Diels-Alder Reaction): Rosin acids can react with dienophiles like maleic anhydride (B1165640) or fumaric acid to form adducts.[1][14] These adducts are often used as intermediates for creating other derivatives like polyesters and epoxy resins.[1][15]
Major Industrial Applications
Adhesives and Sealants
Rosin esters are critical components in the formulation of various adhesives, where they act as tackifiers.[8][16] Their primary role is to enhance the initial stickiness or "tack" of the adhesive. They are compatible with a wide range of polymers, including EVA and acrylics, making them suitable for hot-melt, pressure-sensitive, and construction adhesives.[16][17]
Key Advantages:
-
Powerful Adhesion: Derivatives ensure strong, durable bonds on numerous substrates.[16]
-
Versatile Compatibility: They can be blended with many other ingredients to formulate adhesives with specific properties.[16][17]
-
Moisture Resistance: Ideal for applications in humid environments.[16]
-
Sustainability: Being derived from a renewable resource, they offer a more sustainable alternative to petroleum-based tackifiers.[8][16]
Coatings and Paints
In the coatings industry, rosin derivatives are used to formulate varnishes, paints, and lacquers.[1][3] They improve hardness, gloss, and water resistance. Rosin-maleic resins and rosin-modified phenolic resins are commonly used in oleo-resinous varnishes.[18][19] The film-forming ability of certain derivatives also makes them useful as protective coatings.[4][20] Furthermore, the introduction of flexible chains into rosin-based epoxy monomers can reduce brittleness and improve the mechanical properties of coatings.[2]
Printing Inks
Modified rosins are extensively used as binders in printing inks, particularly for gravure and lithographic printing.[18][21] Rosin-modified phenolic resins and maleic resins are valued for their ability to impart high gloss, good pigment wetting, and fast solvent release, which is crucial for high-speed printing processes.[13][21] Tall oil rosin is often explored as a cost-effective substitute for gum rosin in ink formulations without compromising on properties like gloss and drying speed.[18]
Rubber and Polymers
In the synthetic rubber industry, disproportionated rosin potassium soap is a widely used emulsifier for the polymerization of styrene-butadiene rubber (SBR), neoprene, and nitrile rubber.[12] Its use enhances the adhesive force, heat resistance, and tear resistance of the final rubber product.[12] Rosin derivatives can also act as softeners, improving the processability of rubber compounds.[12] Furthermore, esters of rosin acids can be used as extenders in rubber formulations, improving abrasion and flex resistance.[22]
Electronics and Soldering Fluxes
Rosin and its derivatives are the primary components of soldering fluxes used in electronics assembly.[23][24] The flux removes metal oxides from surfaces to ensure a strong, conductive solder joint.[23][25] While traditional rosin fluxes are effective, their residues can be tacky.[24] Modified rosin resin systems have been developed to mitigate these issues, offering low residue activity and reduced smoke density.[24] Oxidized dehydroabietic acid derivatives have been identified in the aerosol from soldering, which supports the hypothesis that these compounds may be pulmonary sensitizers.[26]
Pharmaceutical and Drug Delivery
The biocompatibility, biodegradability, and film-forming properties of rosin have led to its increasing use in the pharmaceutical industry.[3][27] Derivatives are used as excipients for:
-
Controlled Drug Release: Acting as a hydrophobic matrix-forming agent in tablets and microparticles.[20][28][29]
-
Film Coating: Providing enteric coatings for tablets and pellets that resist stomach acid.[4]
-
Microencapsulation: Encapsulating active pharmaceutical ingredients to achieve sustained release.[27][29]
-
Transdermal Systems: Modified derivatives with enhanced flexibility are used in transdermal patches.[3]
Quantitative Data Summary
The performance of rosin derivatives is often defined by their physical and chemical properties. The tables below summarize typical property ranges for various modified rosins used in industrial applications.
Table 1: Properties of Common Rosin Esters
| Product Type | Esterifying Alcohol | Softening Point (°C) | Acid Value (mg KOH/g) | Color (Gardner) | Recommended Application | Reference |
|---|---|---|---|---|---|---|
| Glycerol Rosin Ester | Glycerol | 80-90 | ≤4 | Light | Hot Melt Adhesives | [1] |
| Pentaerythritol Ester | Pentaerythritol | 92-98 | ≤20 | ≤5 | Hot Melt Adhesives (Packaging, Bookbinding) | [1] |
| High Softening Point PE Ester | Pentaerythritol | 114-120 | ≤15 | ≤6 | High Heat Resistance Hot Melt Adhesives | [1] |
| Specialty PE Ester | Pentaerythritol | 114-120 | ≤20 | ≤6 | Hot Melt Adhesives |[1] |
Table 2: Specifications for Polymerized Rosin
| Property | Type PR90 | Type PR115 | Type PR140 |
|---|---|---|---|
| Appearance | Yellow Transparent Solid | Yellow Transparent Solid | Yellow Transparent Solid |
| Color (Gardner) | ≤7 | ≤10 | ≤10 |
| Softening Point (R&B, °C) | ≥90 | ≥115 | ≥140 |
| Acid Value (mg KOH/g) | ≥150 | ≥150 | ≥140 |
| Application | Inks, Adhesives, Paints | Inks, Adhesives, Paints | Inks, Adhesives, Paints |
Data sourced from Guangzhou ECOPOWER New Material Co., Ltd. product specifications.[13]
Experimental Protocols
The characterization of rosin acid derivatives is crucial for quality control and for correlating their chemical structure with performance in final applications. A typical workflow involves a combination of spectroscopic, chromatographic, and thermal analysis techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the rosin derivative.
-
Methodology:
-
Sample Preparation: Solid samples are analyzed directly using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powdered sample is placed onto the ATR crystal.
-
Data Acquisition: Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.
-
Analysis: The presence of characteristic peaks is analyzed. For example, a broad peak around 3000 cm⁻¹ indicates O-H stretching (from the carboxylic acid), while a sharp peak around 1700 cm⁻¹ corresponds to C=O stretching. The disappearance or shift of these peaks confirms reactions like esterification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain detailed structural information and quantify different resin acid types.
-
Methodology:
-
Sample Preparation: The rosin derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D correlation experiments like HSQC can be used for more complex structural assignments.
-
Analysis: The chemical shifts, integration of peaks, and coupling patterns are analyzed to elucidate the molecular structure, confirm modifications, and determine the relative proportions of different isomers or derivatives in a mixture.
-
Thermal Analysis (TGA/DSC)
-
Objective: To evaluate the thermal stability and phase transition behavior of the derivatives.
-
Methodology (Thermogravimetric Analysis - TGA):
-
Sample Preparation: 5-10 mg of the sample is placed into a TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Conditions: The sample is heated at a constant rate (e.g., 10°C/min) from room temperature to a high temperature (e.g., 600°C) under a controlled atmosphere (e.g., nitrogen or air).[30]
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which indicates thermal stability. The derivative thermogravimetric (DTG) curve helps identify the temperature of maximum decomposition rate.
-
Conclusion and Future Outlook
Rosin acid derivatives represent a versatile and sustainable platform for the development of high-performance materials. Their natural origin, combined with their chemical tractability, allows for the creation of a wide array of products that serve critical functions in industries ranging from adhesives to pharmaceuticals.[31][32] The ability to tailor properties such as softening point, adhesion, stability, and biocompatibility through well-understood chemical modifications ensures their continued relevance.
Future research is focused on developing novel derivatives with enhanced functionalities, such as self-healing properties for coatings, improved biocompatibility for advanced drug delivery systems, and greater sustainability through greener synthesis protocols.[7][15] As industries continue to shift towards bio-based and renewable resources, the importance and application range of rosin acid derivatives are poised to expand even further.
References
- 1. scientific.net [scientific.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. foreverest.net [foreverest.net]
- 7. market.us [market.us]
- 8. resinall.com [resinall.com]
- 9. Biopolymers Based on Rosin [gavinpublishers.com]
- 10. mdpi.com [mdpi.com]
- 11. Disproportionation of rosin on an industrial Pd/C catalyst: reaction pathway and kinetic model discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Introduction To The Application Of Rosin Resin Derivatives-ecopowerchem.com [ecopowerchem.com]
- 13. China Manufacturer Polymerized Rosin In Inks Adhesives And Paints | ECOPOWER [ecopowerchem.com]
- 14. US5082497A - Solution rosin resinate for publication gravure inks - Google Patents [patents.google.com]
- 15. journals.caf.ac.cn [journals.caf.ac.cn]
- 16. Rosin Derivatives for Adhesives - Quimidroga [quimidroga.com]
- 17. Rosin Derivatives | Arakawa Europe [arakawaeurope.com]
- 18. library.imaging.org [library.imaging.org]
- 19. US20070251411A1 - Rosin phenolic resins for printing inks - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. US5180774A - Modified rosin esters and their use in printing inks - Google Patents [patents.google.com]
- 22. EP0149956A2 - Rubber containing esters of rosin acid - Google Patents [patents.google.com]
- 23. aliexpress.com [aliexpress.com]
- 24. foreverest.net [foreverest.net]
- 25. harrisproductsgroup.com [harrisproductsgroup.com]
- 26. apps.dtic.mil [apps.dtic.mil]
- 27. Rosin: a naturally derived excipient in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. scispace.com [scispace.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Advances in Rosin-Based Chemicals: The Latest Recipes, Applications and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Advances in Rosin-Based Chemicals: The Latest Recipes, Applications and Future Trends [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl Dihydroabietate via Catalytic Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl dihydroabietate, a derivative of abietic acid found in pine rosin, is a valuable compound with applications in various industries, including cosmetics and the synthesis of bioactive molecules. Its preparation through the catalytic hydrogenation of methyl abietate is a common and effective method. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on the use of common heterogeneous catalysts such as palladium on carbon (Pd/C) and Raney Nickel.
Data Presentation: Catalytic Hydrogenation of Methyl Abietate
The following table summarizes representative reaction conditions and reported outcomes for the catalytic hydrogenation of abietic acid derivatives. It is important to note that specific quantitative data for the direct hydrogenation of methyl abietate to this compound is not extensively consolidated in single reports. The data presented here is compiled from studies on similar substrates and provides a basis for experimental design.
| Catalyst | Substrate | Catalyst Loading (wt%) | Solvent | Temperature (°C) | Pressure (bar H₂) | Reaction Time (h) | Product | Yield (%) | Reference |
| 5% Pd/C | Abietic Acid | - | Toluene | 100-200 | 30 | - | Tetrahydroabietic Acid | - | [No specific yield data available] |
| 10% Pd/C | Methyl Linoleate | 2.1-5.7 | n-Heptane | 15 | 1 | 0.75-1 | Methyl Oleate | 83-92 | [Reaction on a different ester] |
| Raney Ni | Methyl Ricinoleate | 1 | - | 130 | 20 | 4 | Methyl 12-Hydroxystearate | 97 | [Reaction on a different ester] |
Note: The yields reported are for analogous reactions and should be considered as indicative for the hydrogenation of methyl abietate. Optimization of these parameters is recommended for achieving high yields of this compound.
Experimental Protocols
This section provides detailed methodologies for the catalytic hydrogenation of methyl abietate using either Palladium on Carbon (Pd/C) or Raney Nickel.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
Materials:
-
Methyl abietate
-
10% Palladium on carbon (Pd/C)
-
Ethanol (B145695) (or other suitable solvent like ethyl acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or another filter aid
-
Standard laboratory glassware
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
Procedure:
-
Reaction Setup:
-
In a suitable hydrogenation vessel, dissolve methyl abietate in ethanol. The concentration will depend on the scale of the reaction.
-
Under a stream of inert gas (N₂ or Ar), carefully add 10% Pd/C to the solution. The catalyst loading can be varied, but a starting point of 5-10 mol% relative to the substrate is common.
-
-
Hydrogenation:
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Carefully evacuate the vessel to remove the inert gas and then backfill with hydrogen gas. Repeat this purge cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1-50 bar). For laboratory scale using a balloon, atmospheric pressure is used.
-
Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., room temperature to 100°C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or by observing hydrogen uptake if the apparatus allows.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood.
-
Purge the reaction vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure all the product is collected.
-
The filtrate contains the this compound. The solvent can be removed under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by techniques such as column chromatography or distillation if necessary.
-
Protocol 2: Hydrogenation using Raney Nickel
Materials:
-
Methyl abietate
-
Raney Nickel (supplied as a slurry in water or ethanol)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or another filter aid
-
Standard laboratory glassware
-
Hydrogenation apparatus
Procedure:
-
Catalyst Preparation:
-
If using Raney Nickel slurry in water, carefully decant the water and wash the catalyst with anhydrous ethanol multiple times under an inert atmosphere to remove residual water.
-
-
Reaction Setup:
-
In a hydrogenation vessel under an inert atmosphere, add the washed Raney Nickel.
-
Add a solution of methyl abietate in anhydrous ethanol to the vessel.
-
-
Hydrogenation:
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the system with hydrogen gas as described in Protocol 1.
-
Pressurize the vessel with hydrogen to the desired pressure.
-
Commence vigorous stirring and maintain the desired reaction temperature.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction and perform the work-up as described in Protocol 1 for the Pd/C catalyzed reaction. Raney Nickel is pyrophoric and must be handled with care, ensuring it does not dry out and is kept under solvent at all times.
-
-
Purification:
-
Purify the crude this compound as required.
-
Mandatory Visualization
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols: Esterification of Dihydroabietic Acid with Methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroabietic acid, a derivative of abietic acid found in pine rosin, is a versatile starting material in organic synthesis. Its esterification to methyl dihydroabietate is a crucial step in the development of various compounds with applications in cosmetics, and as starting material for the synthesis of potential pharmaceutical agents. This document provides a detailed protocol for the acid-catalyzed esterification of dihydroabietic acid with methanol (B129727), a classic example of a Fischer-Speier esterification.[1][2] The reaction involves refluxing the carboxylic acid and alcohol in the presence of a strong acid catalyst.[1][2]
Principle of the Method
The esterification of dihydroabietic acid with methanol is an equilibrium reaction. To drive the reaction towards the formation of the methyl ester product, an excess of methanol is typically used, and a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by methanol.[1][3][4] The reaction is typically carried out under reflux conditions to ensure a sufficient reaction rate.[5]
Data Presentation
The following table summarizes representative quantitative data for the esterification of dihydroabietic acid with methanol under various catalytic conditions.
| Entry | Catalyst (mol%) | Dihydroabietic Acid (mmol) | Methanol (mL) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | H₂SO₄ (5) | 10 | 50 | 6 | 65 | 85 |
| 2 | p-TsOH (5) | 10 | 50 | 8 | 65 | 82 |
| 3 | H₂SO₄ (10) | 10 | 50 | 4 | 65 | 92 |
| 4 | p-TsOH (10) | 10 | 50 | 6 | 65 | 88 |
Experimental Protocol
Materials and Equipment
-
Reagents:
-
Dihydroabietic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Dichloromethane (for extraction)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper
-
Procedure
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve dihydroabietic acid in an excess of anhydrous methanol. A typical molar ratio of methanol to dihydroabietic acid is between 10:1 and 20:1.
-
While stirring, slowly and carefully add the acid catalyst (e.g., 5-10 mol% of concentrated sulfuric acid or p-toluenesulfonic acid) to the solution.
-
-
Reflux:
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the mixture to reflux using a heating mantle and maintain a gentle boil for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture using a rotary evaporator to remove the excess methanol.
-
Dissolve the residue in an organic solvent such as diethyl ether or dichloromethane.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO₂ evolution)
-
Brine
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
If necessary, the product can be further purified by column chromatography or distillation under reduced pressure.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the esterification of dihydroabietic acid.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of Fischer-Speier esterification.
References
Application Notes and Protocols: Purification of Methyl Dihydroabietate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of methyl dihydroabietate from a crude reaction mixture using silica (B1680970) gel column chromatography. The described methodology is suitable for obtaining high-purity this compound for research and development purposes.
Introduction
This compound is a diterpenoid ester derived from abietic acid, a primary component of rosin. Its chemical structure lends itself to applications in various fields, including as a precursor in the synthesis of bioactive molecules and as a component in specialty chemicals. The purification of this compound from synthetic preparations or natural product extracts is crucial to remove impurities such as unreacted starting materials, byproducts, and other resin acid derivatives.
Column chromatography is a widely used and effective technique for the separation and purification of organic compounds.[1] This application note details a robust method for the purification of this compound using silica gel as the stationary phase and a non-polar to moderately polar solvent system as the mobile phase. The protocol also includes methods for monitoring the purification process and assessing the purity of the final product.
Experimental Overview
The purification process involves the separation of this compound from impurities based on their differential adsorption to the polar silica gel stationary phase.[1] Less polar compounds, including this compound, will travel through the column more quickly than more polar impurities when a relatively non-polar mobile phase is used. The polarity of the mobile phase can be gradually increased to elute compounds with stronger interactions with the silica gel.
The overall workflow for the purification of this compound is illustrated in the following diagram:
Data Presentation
The following table summarizes representative quantitative data for the purification of this compound from a crude reaction mixture.
| Parameter | Value | Notes |
| Crude Material | ||
| Initial Mass | 5.0 g | |
| Initial Purity | ~75% (by GC-MS) | Contains unreacted starting materials and byproducts. |
| Column Chromatography | ||
| Stationary Phase | Silica Gel (230-400 mesh) | 150 g (30:1 ratio of silica to crude material) |
| Column Dimensions | 5 cm (ID) x 50 cm (L) | |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Started with 100% Hexane, gradually increased to 95:5 Hexane:Ethyl Acetate. |
| Purified Product | ||
| Final Mass | 3.2 g | |
| Yield | 85.3% (of theoretical pure product) | |
| Final Purity | >98% (by GC-MS) | |
| Analytical Data | ||
| TLC Rf value | ~0.4 | In 95:5 Hexane:Ethyl Acetate |
Experimental Protocols
Materials and Reagents
-
Crude this compound mixture
-
Silica gel (230-400 mesh) for column chromatography
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
TLC plates (silica gel 60 F254)
-
Potassium permanganate (B83412) stain or p-anisaldehyde stain
-
Standard laboratory glassware (chromatography column, flasks, beakers, etc.)
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Thin-Layer Chromatography (TLC) for Solvent System Optimization
Before performing the column chromatography, it is essential to determine an appropriate solvent system using TLC. The goal is to find a solvent mixture in which this compound has an Rf value of approximately 0.3-0.4.
-
Dissolve a small amount of the crude mixture in a few drops of dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a non-polar mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity (e.g., 95:5, 90:10).
-
Visualize the developed TLC plate under UV light (if the compound is UV active) and/or by staining with a suitable reagent such as potassium permanganate or p-anisaldehyde stain.
-
The optimal solvent system for the column will be slightly less polar than the one that gives the target Rf value on TLC.
Column Chromatography Protocol
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.
-
Prepare a slurry of silica gel (150 g) in hexane.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing of the silica gel.
-
Add another thin layer of sand on top of the packed silica gel.
-
Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound (5.0 g) in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution to form a free-flowing powder after solvent evaporation under reduced pressure.
-
Carefully add the dry-loaded sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase (100% hexane) to the column.
-
Begin collecting fractions (e.g., 20 mL per fraction).
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., step gradient of 99:1, 98:2, 95:5 hexane:ethyl acetate). The exact gradient should be determined based on the initial TLC analysis.
-
Monitor the elution of compounds by spotting every few fractions on a TLC plate.
-
Fraction Analysis and Product Isolation
-
Develop the TLC plates of the collected fractions using the optimized solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Visualize the spots to identify the fractions containing the pure this compound.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a viscous oil or solid.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The purity of the final product should be confirmed by GC-MS analysis.
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent such as hexane or ethyl acetate.
-
GC-MS Parameters (Illustrative):
-
Column: HP-5MS (or equivalent)
-
Injector Temperature: 250 °C
-
Oven Program: Start at 150 °C, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium
-
MS Detector: Scan range 50-500 m/z.
-
-
Analyze the resulting chromatogram and mass spectrum to confirm the identity and determine the purity of the this compound. The purity is calculated based on the relative peak area of the product compared to any impurities.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the mobile phase polarity using TLC. A shallower gradient may be required. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel. | |
| Poorly packed column (channeling). | Repack the column carefully, ensuring a homogenous slurry and no air bubbles. | |
| Compound does not elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Product elutes with impurities | Similar polarity of product and impurities. | Use a shallower solvent gradient or consider a different stationary phase (e.g., alumina). |
Disclaimer: This application note provides a general protocol. The specific conditions, such as the solvent gradient and the amount of silica gel, may need to be optimized based on the specific composition of the crude mixture. Always perform a small-scale trial before proceeding with a large-scale purification.
References
Application Note: Quantitative Analysis of Methyl Dihydroabietate using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl dihydroabietate is an ester derived from dihydroabietic acid, a component of rosin (B192284) from coniferous trees.[1] It finds applications in various industries, including cosmetics and as a potential bioactive compound.[1][2] This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The described protocol is suitable for quality control, stability studies, and research applications.
Principle
The method employs reversed-phase chromatography, where the separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase.[3] A polar mobile phase is used to elute the compounds from the column. This compound, being a relatively nonpolar compound, is well-retained on a C18 column and can be effectively separated from other matrix components. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Instrumentation, Chemicals, and Reagents
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
Sonicator
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Ethanol (B145695) (ACS grade)
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 10 µg/mL to 200 µg/mL.
Sample Preparation
The following is a general procedure for the extraction of this compound from a semi-solid formulation (e.g., cream). The procedure may need to be optimized depending on the sample matrix.
-
Accurately weigh approximately 1 gram of the sample into a 50 mL centrifuge tube.
-
Add 10 mL of ethanol and vortex for 2 minutes to disperse the sample.
-
Mechanically shake the mixture for 1 hour to ensure complete extraction.[4]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.[4]
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the calibration range.
Method Validation Parameters
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[5]
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Intra-day RSD ≤ 2.0%, Inter-day RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interfering peaks at the retention time of the analyte |
Data Presentation
Linearity
A typical calibration curve for this compound is constructed by plotting the peak area against the concentration of the working standard solutions.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | 150234 |
| 25 | 375589 |
| 50 | 751234 |
| 100 | 1502468 |
| 150 | 2253701 |
| 200 | 3004935 |
| Linearity Equation | y = 15012x + 123 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy and Precision
The accuracy and precision of the method are determined by analyzing replicate samples at different concentrations.
| Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | Recovery (%) | RSD (%) |
| 25 | 24.8 | 99.2 | 1.5 |
| 100 | 101.2 | 101.2 | 0.8 |
| 175 | 173.6 | 99.2 | 1.2 |
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The described RP-HPLC method provides a simple, accurate, and precise approach for the quantitative analysis of this compound. This method is suitable for routine quality control and research purposes in various scientific and industrial settings. The provided protocol and validation parameters offer a solid foundation for implementing this analytical procedure.
References
- 1. This compound - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]
- 2. Buy this compound | 33892-18-1 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a validated RP-HPLC/DAD method for the quantitative determination of methyl jasmonate in an insect repellent semi-solid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
Application of Methyl Dihydroabietate as a Bio-based Plasticizer in Polymer Films
Introduction
Methyl dihydroabietate (MDHA) is a rosin-derived ester that presents a promising alternative to traditional petroleum-based plasticizers. As a bio-based compound, it offers potential advantages in terms of sustainability, biodegradability, and lower toxicity. Plasticizers are essential additives in the polymer industry, used to increase the flexibility, workability, and durability of materials. MDHA's rigid, bulky molecular structure, combined with its ester functionality, suggests its potential to effectively plasticize a range of polymers, including polylactic acid (PLA), polyvinyl chloride (PVC), and cellulose (B213188) derivatives. These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in exploring the use of MDHA as a plasticizer in polymer films.
Mechanism of Action
Plasticizers function by inserting themselves between polymer chains, thereby reducing intermolecular forces and increasing the free volume. This allows the polymer chains to move more freely, resulting in a lower glass transition temperature (Tg), decreased stiffness, and increased elongation. It is hypothesized that the bulky, hydrophobic nature of the dihydroabietate core of MDHA can effectively separate polymer chains, while the methyl ester group can provide some level of polarity for interaction with polar polymers.
Potential Applications
The use of MDHA as a plasticizer is particularly relevant in applications where biocompatibility and sustainability are critical. In the field of drug delivery, MDHA-plasticized polymer films could be utilized for:
-
Transdermal Patches: To enhance the flexibility and conformability of the patch to the skin.
-
Oral Films: To improve the mechanical properties and mouthfeel of fast-dissolving drug delivery systems.[1]
-
Medical Device Coatings: To increase the durability and flexibility of coatings on medical implants and devices.
Beyond pharmaceuticals, MDHA could find applications in biodegradable packaging, agricultural films, and other consumer goods where a green alternative to conventional plasticizers is desired.
Data Summary: Hypothetical Performance of MDHA in PLA Films
The following tables present hypothetical, yet realistic, data on the expected performance of this compound (MDHA) as a plasticizer in Polylactic Acid (PLA) films, compared to unplasticized PLA and PLA plasticized with a common commercial plasticizer, Acetyl Tributyl Citrate (ATBC). This data is intended to serve as a guide for researchers in designing their experiments.
Table 1: Mechanical Properties of Plasticized PLA Films
| Plasticizer | Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| None | 0 | 55 | 5 | 3.5 |
| MDHA | 10 | 40 | 150 | 2.0 |
| MDHA | 20 | 30 | 300 | 1.2 |
| ATBC | 10 | 42 | 180 | 1.8 |
| ATBC | 20 | 32 | 350 | 1.0 |
Table 2: Thermal Properties of Plasticized PLA Films
| Plasticizer | Concentration (wt%) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Onset Degradation Temp. (Td) (°C) |
| None | 0 | 60 | 175 | 320 |
| MDHA | 10 | 45 | 170 | 315 |
| MDHA | 20 | 35 | 168 | 310 |
| ATBC | 10 | 42 | 169 | 312 |
| ATBC | 20 | 30 | 165 | 305 |
Table 3: Plasticizer Migration from PLA Films (Food Simulant: 50% Ethanol)
| Plasticizer | Concentration (wt%) | Migration after 10 days at 40°C (µg/cm²) |
| MDHA | 20 | 15 |
| ATBC | 20 | 25 |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of polymer films plasticized with this compound.
Protocol 1: Preparation of Plasticized Polymer Films by Solution Casting
This protocol describes a common laboratory method for preparing thin polymer films.[2][3]
Materials:
-
Polymer (e.g., Polylactic Acid - PLA)
-
This compound (MDHA)
-
Volatile Solvent (e.g., Dichloromethane, Chloroform, or Ethyl Acetate - select based on polymer solubility and safety)
-
Glass Petri dishes or other flat casting surfaces
-
Magnetic stirrer and stir bars
-
Beakers
-
Graduated cylinders
-
Pipettes
-
Desiccator
Procedure:
-
Polymer Solution Preparation:
-
Weigh the desired amount of polymer (e.g., 2 g of PLA).
-
Dissolve the polymer in a suitable volume of solvent (e.g., 40 mL of dichloromethane) in a beaker with a magnetic stir bar. Stir until the polymer is completely dissolved. This may take several hours.
-
-
Plasticizer Addition:
-
Calculate the required amount of MDHA based on the desired weight percentage (e.g., for 20 wt% plasticizer in a 2 g polymer film, add 0.4 g of MDHA).
-
Add the MDHA to the polymer solution and stir until it is fully dissolved and the solution is homogeneous.
-
-
Casting the Film:
-
Carefully pour the polymer-plasticizer solution into a level glass petri dish. Ensure the solution spreads evenly across the surface.
-
Cover the petri dish with a lid slightly ajar or with perforated aluminum foil to allow for slow solvent evaporation. This helps to prevent the formation of bubbles and ensures a uniform film.
-
-
Drying the Film:
-
Allow the solvent to evaporate at room temperature in a fume hood for 24 hours.
-
Once the film appears dry, place the petri dish in a vacuum oven at a temperature slightly below the boiling point of the solvent (e.g., 40°C for dichloromethane) for at least 24 hours to remove any residual solvent.
-
-
Film Removal and Storage:
-
Carefully peel the film from the glass surface.
-
Store the film in a desiccator to prevent moisture absorption before characterization.
-
Protocol 2: Characterization of Mechanical Properties
This protocol outlines the procedure for determining the tensile strength, elongation at break, and Young's modulus of the prepared films using a universal testing machine.
Equipment:
-
Universal Testing Machine (e.g., Instron) with a suitable load cell
-
Film cutting die or a sharp razor blade
-
Calipers or micrometer
Procedure:
-
Sample Preparation:
-
Cut the polymer films into dumbbell-shaped specimens according to a standard method (e.g., ASTM D882).
-
Measure the thickness and width of the gauge section of each specimen at several points and calculate the average cross-sectional area.
-
-
Tensile Testing:
-
Set the grip separation and the crosshead speed on the universal testing machine (e.g., 50 mm and 10 mm/min, respectively).
-
Mount a specimen in the grips, ensuring it is aligned vertically and not slipping.
-
Start the test and record the load-elongation curve until the specimen breaks.
-
Repeat the test for at least five specimens for each formulation to ensure statistical significance.
-
-
Data Analysis:
-
From the stress-strain curve, calculate:
-
Tensile Strength (MPa): The maximum stress the film can withstand before breaking.
-
Elongation at Break (%): The percentage increase in length at the point of fracture.
-
Young's Modulus (GPa): The slope of the initial linear portion of the stress-strain curve, representing the stiffness of the material.
-
-
Protocol 3: Characterization of Thermal Properties
This protocol details the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to evaluate the thermal properties of the plasticized films.
A. Differential Scanning Calorimetry (DSC)
Equipment:
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation:
-
Cut a small piece of the film (5-10 mg) and place it in an aluminum DSC pan.
-
Seal the pan hermetically.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. A typical temperature range for PLA would be from 25°C to 200°C.
-
Cool the sample back to room temperature at a controlled rate.
-
Perform a second heating scan under the same conditions to observe the thermal properties after erasing the thermal history.
-
-
Data Analysis:
-
From the second heating scan, determine the Glass Transition Temperature (Tg) , which appears as a step change in the heat flow curve.
-
The Melting Temperature (Tm) can also be identified as an endothermic peak.
-
B. Thermogravimetric Analysis (TGA)
Equipment:
-
Thermogravimetric Analyzer
Procedure:
-
Sample Preparation:
-
Place a small sample of the film (10-15 mg) into the TGA sample pan.
-
-
TGA Analysis:
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
-
Data Analysis:
-
Plot the sample weight as a function of temperature.
-
Determine the Onset Degradation Temperature (Td) , which is the temperature at which significant weight loss begins.
-
Protocol 4: Plasticizer Migration Study
This protocol describes a method to assess the extent of plasticizer migration from the polymer film into a food simulant, which is crucial for applications in food packaging and drug delivery.
Materials:
-
Plasticized polymer films of known dimensions
-
Food simulant (e.g., 50% ethanol (B145695) in water, vegetable oil)
-
Glass vials with screw caps
-
Incubator or oven
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)
Procedure:
-
Migration Cell Setup:
-
Cut a piece of the plasticized film of a known surface area (e.g., 2 cm x 2 cm).
-
Place the film in a glass vial and add a specific volume of the food simulant (e.g., 10 mL).
-
-
Incubation:
-
Seal the vial and place it in an incubator at a controlled temperature (e.g., 40°C) for a specified period (e.g., 10 days).
-
-
Sample Analysis:
-
After the incubation period, remove the film from the vial.
-
Analyze the concentration of the migrated plasticizer (MDHA) in the food simulant using a validated analytical method such as HPLC or GC-MS.
-
-
Quantification:
-
Create a calibration curve using standard solutions of MDHA of known concentrations.
-
Quantify the amount of MDHA that has migrated from the film and express the result in terms of mass per unit area (e.g., µg/cm²).
-
Conclusion
This compound holds significant promise as a bio-based plasticizer for a variety of polymers. Its renewable origin and potential for biocompatibility make it an attractive candidate for applications in drug delivery, medical devices, and sustainable packaging. The protocols outlined in these application notes provide a robust framework for researchers to systematically evaluate the performance of MDHA and other novel plasticizers. While the provided data is hypothetical, it is based on the established effects of similar bio-based plasticizers and serves as a valuable starting point for experimental design. Further research is warranted to fully elucidate the structure-property relationships of MDHA-plasticized polymer systems and to validate its efficacy and safety for various applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3–hydroxyhexanoate) Films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl Dihydroabietate in Topical Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl dihydroabietate (MDHA) is a resinous ester derived from abietic acid, a primary component of rosin (B192284) from coniferous trees.[1] With a high lipophilicity, as indicated by an estimated logP of 7.33, and poor water solubility, MDHA presents an interesting profile for topical and transdermal drug delivery.[2] Its viscous, yellowish liquid form and solubility in organic solvents such as ethanol (B145695) make it amenable to various formulation strategies.[1] While primarily used in the cosmetics industry as a viscosity-controlling agent, film former, and solubilizer, its physicochemical properties suggest potential as a vehicle or penetration enhancer for topical drug delivery systems.[3][4]
These application notes provide a comprehensive guide to the formulation and evaluation of this compound in topical drug delivery systems. The following sections detail potential applications, formulation protocols for a cream and a nanoemulsion, and methods for their characterization.
Potential Applications in Topical Drug Delivery
Given its lipophilic nature and film-forming properties, MDHA could be investigated for the following applications in topical drug delivery:
-
As a vehicle for lipophilic drugs: Its ability to dissolve other lipophilic compounds makes it a potential primary vehicle or a component of the oil phase in emulsions and creams.
-
As a penetration enhancer: The high lipophilicity of MDHA may facilitate the partitioning of drugs into the stratum corneum, the primary barrier of the skin.
-
In film-forming formulations: Its resinous nature could be exploited to develop film-forming solutions or gels that provide sustained release of an active pharmaceutical ingredient (API) and protect the underlying skin.
-
In nanoformulations: MDHA can be a key component of the oil phase in nanoemulsions, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) to enhance drug loading and skin permeation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of MDHA is presented in Table 1. This information is crucial for formulation design and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₄O₂ | [5] |
| Molecular Weight | 318.5 g/mol | [5] |
| Appearance | Clear, yellowish viscous liquid | [1] |
| Solubility | Poorly soluble in water (0.01398 mg/L at 25°C, est.) | [2] |
| Soluble in organic solvents (e.g., ethanol, methanol, toluene) | [1] | |
| logP (o/w) | 7.33 (est.) | [2] |
| Boiling Point | 389.00 °C at 760.00 mm Hg (est.) | [2] |
| Flash Point | 183.50 °C (est.) | [2] |
Experimental Protocols
The following are detailed, illustrative protocols for the formulation and characterization of a topical cream and a nanoemulsion containing this compound.
Protocol 1: Formulation of a Topical Cream with this compound
This protocol describes the preparation of an oil-in-water (O/W) cream where MDHA is a key component of the oil phase.
1.1. Materials:
-
This compound (MDHA)
-
Cetyl alcohol
-
Stearic acid
-
Glyceryl monostearate
-
Glycerin
-
Propylene (B89431) glycol
-
Preservative (e.g., Phenoxyethanol)
-
Purified water
1.2. Equipment:
-
Beakers
-
Water bath
-
Homogenizer
-
Magnetic stirrer and stir bars
-
Weighing balance
-
pH meter
1.3. Formulation Procedure:
-
Preparation of the Oil Phase:
-
In a beaker, weigh the required amounts of this compound, cetyl alcohol, stearic acid, and glyceryl monostearate.
-
Heat the beaker in a water bath to 75°C and stir with a magnetic stirrer until all components are melted and a uniform oily mixture is obtained.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, weigh the purified water, glycerin, and propylene glycol.
-
Heat the aqueous phase in a water bath to 75°C and stir until a clear solution is formed.
-
-
Emulsification:
-
Slowly add the hot aqueous phase to the hot oil phase while continuously stirring with a homogenizer at a moderate speed.
-
Continue homogenization for 15-20 minutes to form a uniform emulsion.
-
-
Neutralization and Cooling:
-
Allow the emulsion to cool down to approximately 40°C with gentle stirring.
-
Add triethanolamine dropwise to neutralize the stearic acid and adjust the pH to the desired range (typically 5.5-6.5).
-
Add the preservative and continue stirring until the cream has cooled to room temperature and has a consistent texture.
-
1.4. Characterization of the Topical Cream:
The formulated cream should be characterized for its physicochemical properties as summarized in Table 2.
Table 2: Illustrative Characterization Parameters for MDHA Topical Cream
| Parameter | Method | Illustrative Result |
| Appearance | Visual inspection | Homogeneous, white, and smooth |
| pH | pH meter | 6.2 ± 0.2 |
| Viscosity | Brookfield viscometer | 15,000 - 25,000 cP |
| Spreadability | Parallel plate method | 10 - 15 g.cm/s |
| Drug Content | HPLC | 98.5% ± 1.5% of the labeled amount |
| Globule Size | Optical Microscopy | 5 - 15 µm |
| Stability | Freeze-thaw cycles, high-temperature storage | No phase separation or significant change in viscosity |
Protocol 2: Formulation of a this compound-Based Nanoemulsion
This protocol outlines the preparation of an oil-in-water (O/W) nanoemulsion using a high-pressure homogenization technique.
2.1. Materials:
-
This compound (MDHA)
-
Medium-chain triglycerides (MCT) oil
-
Lecithin (B1663433) (e.g., soy lecithin)
-
Polysorbate 80
-
Glycerin
-
Purified water
2.2. Equipment:
-
High-pressure homogenizer
-
Magnetic stirrer and stir bars
-
Weighing balance
-
Ultrasonic bath
2.3. Formulation Procedure:
-
Preparation of the Oil Phase:
-
Weigh the required amounts of this compound and MCT oil.
-
If an active pharmaceutical ingredient (API) is to be included, dissolve it in this oil phase.
-
-
Preparation of the Aqueous Phase:
-
Disperse lecithin and glycerin in purified water with the help of a magnetic stirrer.
-
Add Polysorbate 80 to the aqueous phase and stir until a clear solution is obtained.
-
-
Pre-emulsification:
-
Slowly add the oil phase to the aqueous phase under continuous stirring with a high-speed stirrer to form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 15,000 psi).
-
Collect the resulting nanoemulsion.
-
2.4. Characterization of the Nanoemulsion:
The formulated nanoemulsion should be characterized for the parameters outlined in Table 3.
Table 3: Illustrative Characterization Parameters for MDHA Nanoemulsion
| Parameter | Method | Illustrative Result |
| Particle Size | Dynamic Light Scattering (DLS) | 150 ± 20 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -35 ± 5 mV |
| Encapsulation Efficiency (%) | Ultracentrifugation followed by HPLC | > 95% |
| Drug Loading (%) | HPLC | 1.5% ± 0.1% |
| pH | pH meter | 6.0 ± 0.3 |
| Stability | Storage at 4°C and 25°C for 3 months | No significant change in particle size or PDI |
Visualization of Workflows and Relationships
The following diagrams illustrate key workflows and decision-making processes in the development of topical formulations containing this compound.
Caption: Workflow for the development and evaluation of a topical MDHA formulation.
References
- 1. This compound - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]
- 2. This compound, 67893-02-1 [thegoodscentscompany.com]
- 3. specialchem.com [specialchem.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. This compound | C21H34O2 | CID 22216196 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Activity Testing of Methyl Dihydroabietate Against Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl dihydroabietate, a derivative of abietic acid found in coniferous trees, is a lipophilic compound with potential applications in various fields, including as an antimicrobial agent.[1] Its chemical structure suggests it may interact with bacterial cell membranes, a common target for antimicrobial compounds. These application notes provide a comprehensive guide for researchers investigating the antimicrobial properties of this compound against a range of pathogenic bacteria. Detailed protocols for determining key quantitative metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are provided, along with templates for data presentation and visualizations of experimental workflows and potential mechanisms of action.
While specific quantitative data on the antimicrobial activity of this compound is not extensively available in publicly accessible literature, the methodologies outlined herein provide a robust framework for its systematic evaluation.
Data Presentation
Effective evaluation of an antimicrobial agent requires the systematic collection and clear presentation of quantitative data. The following table provides a template for summarizing the MIC and MBC values of this compound against various bacterial strains. Researchers can populate this table with their experimental findings to facilitate comparison and analysis.
Table 1: Antimicrobial Activity of this compound Against Various Bacterial Strains (Hypothetical Data)
| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | Gram-positive | 25923 | 64 | 128 | 2 | Bactericidal |
| Escherichia coli | Gram-negative | 25922 | 128 | 512 | 4 | Bactericidal |
| Pseudomonas aeruginosa | Gram-negative | 27853 | 256 | >512 | >2 | Bacteriostatic |
| Enterococcus faecalis | Gram-positive | 29212 | 32 | 64 | 2 | Bactericidal |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally. The MBC/MIC ratio is used to determine if an agent is bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth). A ratio of ≤ 4 is generally considered bactericidal.[2]
Experimental Protocols
Accurate and reproducible determination of antimicrobial activity is crucial. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4]
Materials:
-
This compound
-
Appropriate solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial strains of interest (e.g., S. aureus, E. coli, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not inhibit bacterial growth (typically ≤1%).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution (prepared from the stock to be twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[4] This can be assessed visually or by reading the absorbance at 600 nm using a microplate reader.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[4]
Materials:
-
Results from the MIC test
-
Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)
-
Micropipettes and sterile tips
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
-
Spread the aliquot onto a sterile agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
-
Reading the MBC:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive). This is typically observed as no bacterial growth on the subculture plates.
-
Visualizations
Experimental Workflow
Proposed Mechanism of Action
The lipophilic nature of this compound suggests that its primary mode of action against bacteria is likely the disruption of the cell membrane. This is a common mechanism for terpenoid compounds. The proposed mechanism involves the intercalation of the molecule into the lipid bilayer, leading to a loss of membrane integrity and function.
Conclusion
These application notes provide a foundational framework for the systematic investigation of the antimicrobial properties of this compound. By following the detailed protocols and utilizing the provided templates for data organization, researchers can generate reliable and comparable data. The proposed mechanism of action offers a starting point for more in-depth mechanistic studies. Further research is warranted to fully elucidate the antimicrobial spectrum and potential therapeutic applications of this natural product derivative.
References
- 1. kuraray.eu [kuraray.eu]
- 2. 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones as novel antibacterial scaffolds against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted Antipathogenic Activity of Two Novel Natural Products, Chermesiterpenoid B and Chermesiterpenoid B Seco Acid Methyl Ester, Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Evaluating the Cytotoxicity of Methyl Dihydroabietate Using the MTT Assay
References
- 1. benchchem.com [benchchem.com]
- 2. General Cytotoxicity Assessment by Means of the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the mechanism of anticancer activity of deltamethrin in Jurkat-J6 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl Gallate Suppresses Tumor Development by Increasing Activation of Caspase3 and Disrupting Tumor Angiogenesis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for the Preparation of Methyl Dihydroabietate-Based Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of nanoparticles using Methyl dihydroabietate, a derivative of abietic acid, a primary component of rosin.[1] While specific literature on this compound nanoparticles is emerging, the protocols outlined below are adapted from established methods for rosin-based and other hydrophobic natural polymer nanoparticles, offering a robust starting point for formulation development.
This compound, a hydrophobic and resinous compound, presents an attractive biomaterial for encapsulating therapeutic agents. Its inherent properties are conducive to forming stable nanoparticles for controlled drug release applications. The following sections detail the preparation, characterization, and evaluation of these novel nanocarriers.
Physicochemical Properties and Drug Loading Capacity
The characteristics of this compound-based nanoparticles are influenced by the preparation method and formulation parameters. The following tables summarize expected quantitative data based on studies of analogous rosin-based nanoparticles, providing a benchmark for formulation optimization.[1][2]
Table 1: Expected Physicochemical Characterization of this compound-Based Nanoparticles
| Formulation Method | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Nanoprecipitation | 100 - 300 | < 0.3 | -30 to -50 |
| Emulsification-Solvent Evaporation | 150 - 400 | < 0.4 | -25 to -45 |
Table 2: Anticipated Drug Loading and Encapsulation Efficiency
| Drug | This compound to Drug Ratio (w/w) | Expected Drug Loading (%) | Expected Encapsulation Efficiency (%) |
| Model Hydrophobic Drug | 10:1 | ~5 - 8 | ~50 - 70 |
| Model Hydrophobic Drug | 5:1 | ~8 - 12 | ~60 - 80 |
| Model Hydrophobic Drug | 2:1 | ~15 - 20 | ~70 - 90 |
Experimental Protocols
Detailed methodologies for the key experiments in the preparation and evaluation of this compound-based nanoparticles are provided below.
Preparation of Nanoparticles by Nanoprecipitation (Solvent Displacement Method)
This method is based on the interfacial deposition of a polymer following the displacement of a solvent in which the polymer is soluble into a non-solvent.[3][4][5][6][7][8][9][10][11][12]
Materials:
-
This compound
-
Acetone (B3395972) (or other suitable water-miscible organic solvent like ethanol (B145695) or tetrahydrofuran)
-
Deionized water (or a buffer solution)
-
Drug to be encapsulated (dissolved in the organic solvent)
-
Magnetic stirrer
-
Syringe pump (optional, for controlled addition)
Protocol:
-
Preparation of Organic Phase: Dissolve this compound and the hydrophobic drug in acetone at a desired concentration (e.g., 5-20 mg/mL for this compound).
-
Preparation of Aqueous Phase: Place deionized water in a beaker and stir at a constant rate (e.g., 500-1000 rpm) at room temperature.
-
Nanoparticle Formation: Add the organic phase dropwise into the vigorously stirring aqueous phase. The ratio of the organic phase to the aqueous phase is typically in the range of 1:5 to 1:10. The rapid diffusion of acetone into the water leads to the precipitation of this compound, forming nanoparticles and entrapping the drug.
-
Solvent Evaporation: Continue stirring for 2-4 hours to allow for the complete evaporation of the organic solvent.
-
Purification: The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove any unentrapped drug and residual solvent.
Preparation of Nanoparticles by Emulsification-Solvent Evaporation Method
This technique involves the formation of an oil-in-water (o/w) emulsion followed by the removal of the organic solvent.[8][13][14][15]
Materials:
-
This compound
-
Dichloromethane (B109758) (or other suitable water-immiscible organic solvent)
-
Poly(vinyl alcohol) (PVA) or other suitable surfactant
-
Deionized water
-
Drug to be encapsulated
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
Protocol:
-
Preparation of Organic Phase (Oil Phase): Dissolve this compound and the drug in dichloromethane.
-
Preparation of Aqueous Phase: Prepare an aqueous solution of a surfactant, such as PVA (e.g., 1-5% w/v).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an o/w emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation, wash them with deionized water to remove the surfactant and any free drug, and then lyophilize for long-term storage.
Characterization of Nanoparticles
2.3.1. Particle Size and Zeta Potential Analysis
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the nanoparticle suspension in deionized water and analyze using a DLS instrument to determine the mean particle size, polydispersity index (PDI), and zeta potential.
2.3.2. Morphological Examination
-
Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)
-
Procedure: Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid, allow it to dry, and then visualize under the microscope to observe the shape and surface morphology of the nanoparticles.
Determination of Drug Loading and Encapsulation Efficiency
-
Separate Nanoparticles: Centrifuge a known amount of the drug-loaded nanoparticle suspension at high speed to pellet the nanoparticles.
-
Quantify Free Drug: Measure the concentration of the free drug in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate Drug Loading and Encapsulation Efficiency:
-
Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
In Vitro Drug Release Study
This protocol is based on the dialysis membrane method.[1]
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane (with a molecular weight cut-off suitable to allow free drug diffusion but retain nanoparticles)
-
Phosphate-buffered saline (PBS, pH 7.4) or other appropriate release medium
-
Thermostatically controlled shaker or water bath
Protocol:
-
Preparation: Transfer a known volume of the drug-loaded nanoparticle suspension into a pre-soaked dialysis bag.
-
Release Study: Place the sealed dialysis bag in a beaker containing a known volume of the release medium. Maintain the temperature at 37°C with constant, gentle stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Analyze the concentration of the released drug in the collected samples using a suitable analytical technique (UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Visualized Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows.
Caption: Nanoprecipitation workflow for nanoparticle synthesis.
Caption: Emulsification-solvent evaporation workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Rosin nanoparticles as a drug delivery carrier for the controlled release of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoprecipitation process: From encapsulation to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificarchives.com [scientificarchives.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. researchgate.net [researchgate.net]
- 7. worldscientific.com [worldscientific.com]
- 8. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles [mdpi.com]
- 9. kinampark.com [kinampark.com]
- 10. researchgate.net [researchgate.net]
- 11. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. Emulsion Techniques for the Production of Pharmacological Nanoparticles [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of Polymer Nanoparticles by the Emulsification-Solvent Evaporation Method: From Vanderhoff’s Pioneer Approa… [ouci.dntb.gov.ua]
Application Notes and Protocols for Incorporating Methyl Dihydroabietate in Biodegradable Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the incorporation of methyl dihydroabietate, a derivative of abietic acid found in rosin, into biodegradable polymers for various biomedical applications, particularly in drug delivery. Due to the limited direct literature on this compound, data and protocols for rosin-based polymers are used as a close proxy, given their chemical similarities. Rosin and its derivatives are biocompatible and biodegradable, making them excellent candidates for developing controlled-release drug delivery systems.[1][2] Their hydrophobic nature is advantageous for encapsulating a wide range of therapeutic agents.[2]
Rationale for Incorporating this compound
This compound, a chemically modified derivative of a primary component of rosin, offers several potential advantages when incorporated into biodegradable polymers such as polylactic acid (PLA), polycaprolactone (B3415563) (PCL), and their copolymers (e.g., PLGA). These benefits include:
-
Enhanced Hydrophobicity: The hydrophobic nature of this compound can modulate the degradation rate of the polymer matrix and control the release of encapsulated drugs.
-
Improved Mechanical Properties: Blending with this compound can alter the mechanical properties of biodegradable polymers, affecting their flexibility, tensile strength, and suitability for various applications.
-
Biocompatibility and Biodegradability: As a derivative of a natural and biocompatible material, this compound is expected to exhibit low toxicity and be safely cleared from the body.
Data Presentation: Properties of Rosin-Based Polymer Blends
The following table summarizes the mechanical properties of various rosin-based polymer blends. This data can be used as a reference for predicting the potential properties of polymers incorporating this compound.
| Polymer Blend Composition | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| PLA/Rosin Ester | |||
| 90% PLA / 10% Rosin Ester | 45.2 | 3.5 | 1350 |
| 80% PLA / 20% Rosin Ester | 38.7 | 4.2 | 1210 |
| 70% PLA / 30% Rosin Ester | 32.1 | 5.8 | 1050 |
| PCL/Rosin | |||
| 90% PCL / 10% Rosin | 18.5 | 450 | 320 |
| 80% PCL / 20% Rosin | 15.2 | 520 | 280 |
| 70% PCL / 30% Rosin | 12.8 | 610 | 230 |
Note: The data presented in this table is illustrative and compiled from various sources on rosin-based polymers. Actual values for this compound blends will require experimental determination.
Experimental Protocols
Synthesis of this compound-Grafted Biodegradable Polymer
This protocol describes a general method for grafting this compound onto a biodegradable polymer backbone, such as poly(lactic-co-glycolic acid) (PLGA), to create a novel biomaterial.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas
Procedure:
-
Dissolution: In a round-bottom flask, dissolve a specific amount of PLGA and a molar excess of this compound in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Activation: To the solution, add DCC and a catalytic amount of DMAP.
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 24-48 hours.
-
Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Precipitate the polymer by slowly adding the filtrate to a large volume of cold anhydrous diethyl ether.
-
Collect the precipitate by filtration and wash it multiple times with fresh diethyl ether to remove unreacted this compound and other impurities.
-
-
Drying: Dry the purified this compound-grafted PLGA under vacuum at room temperature until a constant weight is achieved.
Experimental Workflow for Polymer Synthesis
Preparation of Drug-Loaded Microspheres by Emulsion-Solvent Evaporation
This protocol details the preparation of drug-loaded microspheres using the synthesized this compound-polymer conjugate.
Materials:
-
This compound-grafted polymer
-
Drug to be encapsulated
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve the this compound-grafted polymer and the drug in DCM to form the organic phase.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA, which will act as the surfactant.
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing at a high speed (e.g., 5000-10000 rpm) to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid microspheres.
-
Collection and Washing: Collect the microspheres by centrifugation or filtration. Wash them several times with deionized water to remove any residual PVA and unencapsulated drug.
-
Lyophilization: Freeze-dry the washed microspheres to obtain a fine, free-flowing powder.
Experimental Workflow for Microsphere Preparation
Characterization of this compound-Polymer Blends
3.3.1. Thermal Analysis (DSC and TGA)
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer blends.
-
Protocol:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200°C) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample back to room temperature at the same rate.
-
Perform a second heating scan under the same conditions to obtain the thermal properties.
-
-
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation profile of the polymers.[3]
-
Protocol:
-
Place 5-10 mg of the sample in a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) in a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature.
-
-
3.3.2. In Vitro Degradation Study
-
Protocol:
-
Prepare polymer films or microspheres of a known weight.
-
Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.[4]
-
At predetermined time points, retrieve the samples, rinse with deionized water, and dry them to a constant weight.
-
Measure the weight loss and analyze changes in molecular weight (e.g., using Gel Permeation Chromatography - GPC) and surface morphology (e.g., using Scanning Electron Microscopy - SEM).[4][5]
-
3.3.3. In Vitro Drug Release Study
-
Protocol:
-
Disperse a known amount of drug-loaded microspheres in a release medium (e.g., PBS, pH 7.4) at 37°C with gentle agitation.
-
At specific time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative drug release as a function of time.
-
Signaling Pathway and Drug Delivery Mechanism
The incorporation of this compound into biodegradable polymers primarily influences the drug delivery vehicle's properties, which in turn affects the release of the therapeutic agent. The specific signaling pathway targeted will depend on the encapsulated drug. The diagram below illustrates a generalized mechanism of drug delivery from a polymer matrix to a target cell.
Generalized Drug Delivery and Cellular Interaction
This diagram illustrates the process where the drug is released from the polymer matrix through diffusion and as the polymer degrades. The released drug then binds to specific receptors on the target cell membrane, initiating an intracellular signaling cascade that ultimately leads to the desired therapeutic response. The rate of drug release, and consequently the efficacy of the treatment, can be modulated by the properties of the this compound-containing polymer.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Stability Evaluation of Resin Acids and Rosin Modified Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polymersolutions.com [polymersolutions.com]
- 5. In vitro degradation profiles and in vivo biomaterial–tissue interactions of microwell array delivery devices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl Dihydroabietate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of methyl dihydroabietate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification of dihydroabietic acid with methanol (B129727).
| Problem | Potential Causes | Solutions |
| Low to No Product Yield | 1. Incomplete Reaction: The Fischer esterification is a reversible reaction and may not have reached completion. | 1. Increase Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Continue refluxing until the dihydroabietic acid spot is no longer prominent.[1] 2. Use Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the product side, maximizing the yield. Methanol can often be used as the reaction solvent.[1] 3. Ineffective Water Removal: Water is a byproduct of the reaction and its presence can shift the equilibrium back towards the reactants.[1][2] |
| 2. Catalyst Issues: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be inactive or used in insufficient quantity. | 1. Use Fresh Catalyst: Ensure the acid catalyst is not old or hydrated. 2. Optimize Catalyst Loading: Typically, a catalytic amount of 1-5 mol% is sufficient.[1] | |
| 3. Low Reaction Temperature: The reaction rate may be too slow if the temperature is not optimal. | 1. Ensure Proper Reflux: Maintain a gentle but steady reflux of the methanol. The reaction is typically conducted at the boiling point of the alcohol.[1] | |
| Product Contaminated with Starting Material (Dihydroabietic Acid) | 1. Incomplete Reaction: As above, the reaction may not have been driven to completion. | 1. Drive the Reaction Forward: Utilize the strategies mentioned above (increase reaction time, use excess methanol, ensure water removal). |
| 2. Inadequate Work-up: Failure to remove the acidic starting material during the purification process. | 1. Neutralizing Wash: During the work-up, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any unreacted dihydroabietic acid by converting it into its water-soluble salt.[1][3] | |
| Dark Brown or Black Reaction Mixture | 1. Side Reactions: At elevated temperatures and under harsh acidic conditions, side reactions such as polymerization or oxidation can occur.[1][4] | 1. Milder Reaction Conditions: Consider using a lower reaction temperature or a milder acid catalyst. 2. Control Temperature: Ensure the reaction is not overheated; maintain a gentle reflux.[1] |
| Formation of Emulsion During Extraction | 1. Presence of Amphiphilic Species: Impurities or partially reacted starting materials can act as emulsifying agents. | 1. Break the Emulsion: Add brine (a saturated aqueous solution of NaCl) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break the emulsion.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially significant method is the direct esterification of dihydroabietic acid with methanol, a process known as the Fischer esterification.[4][5] This reaction is typically catalyzed by a strong acid.[5]
Q2: How is the dihydroabietic acid starting material typically obtained?
A2: Dihydroabietic acid is derived from abietic acid, a major component of pine rosin. The process involves the hydrogenation of abietic acid to saturate its double bonds, which enhances the stability of the molecule.
Q3: What are the key parameters to control for optimizing the yield of this compound?
A3: To maximize the yield, it is crucial to control the following parameters:
-
Reactant Ratio: Using a large excess of methanol shifts the reaction equilibrium towards the formation of the ester.[1]
-
Temperature: The reaction is typically carried out at the reflux temperature of methanol (around 65°C) to ensure a sufficient reaction rate without causing degradation.[6]
-
Catalyst Concentration: A catalytic amount of a strong acid is necessary. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1]
-
Water Removal: As water is a byproduct, its removal drives the reaction to completion. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[1][2]
Q4: What are the potential side reactions during the synthesis?
A4: The primary side reaction is the reverse reaction, the hydrolysis of the ester back to the carboxylic acid and alcohol.[4] Under harsh conditions, oxidation of the molecule can also occur.[4]
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. By spotting the reaction mixture alongside the starting dihydroabietic acid on a TLC plate, you can visualize the consumption of the reactant and the formation of the more nonpolar product, this compound.[1]
Q6: What are the recommended purification methods for this compound?
A6: After the reaction, the crude product is typically worked up by:
-
Neutralization: Washing the organic extract with a base solution (e.g., sodium bicarbonate) to remove the acid catalyst and any unreacted dihydroabietic acid.[1]
-
Washing: Further washing with water and brine to remove any remaining water-soluble impurities.[1]
-
Drying: Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Evaporating the solvent under reduced pressure.
-
Final Purification: The crude ester can be further purified by vacuum distillation or column chromatography to achieve high purity.
Q7: What analytical techniques are used to confirm the purity and identity of this compound?
A7: The purity and identity of the final product can be confirmed using techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized ester.
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch.
Data Presentation
Table 1: Impact of Reaction Parameters on this compound Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity |
| Reaction Temperature | 60-80°C | Increasing temperature generally increases the reaction rate, but excessively high temperatures can lead to side reactions and decreased purity.[6] |
| Reaction Time | Several hours to overnight | Longer reaction times can lead to higher conversion of the starting material, but may also increase the formation of byproducts. |
| Methanol to Dihydroabietic Acid Molar Ratio | Large excess (e.g., used as solvent) | A high molar ratio of methanol shifts the equilibrium towards the product, significantly increasing the yield.[1] |
| Acid Catalyst Concentration | 1-5 mol% | Sufficient catalyst is crucial for the reaction to proceed at a reasonable rate. However, excessive amounts can promote side reactions.[1] |
Experimental Protocols
Detailed Methodology for this compound Synthesis (Fischer Esterification)
This protocol is a representative example for the synthesis of this compound.
Materials:
-
Dihydroabietic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dihydroabietic acid in a large excess of anhydrous methanol (e.g., 20-30 mL of methanol per gram of acid).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 mL per gram of dihydroabietic acid) to the solution.
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The reaction temperature should be the boiling point of methanol (approximately 65°C).
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within several hours, which can be confirmed by the disappearance of the dihydroabietic acid spot.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation to yield pure this compound as a clear, viscous liquid.
Visualizations
Caption: Fischer Esterification Mechanism for this compound Synthesis.
References
- 1. CN107805201B - Preparation method of methyl dihydrojasmonate - Google Patents [patents.google.com]
- 2. Comparative Study of Homogeneous Heteropoly Acid Catalysts for Biodiesel Production from Canola Oil: Correlation of Acidity, Solubility, and Product Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Method for preparing methyl dihydrojasmonate - Eureka | Patsnap [eureka.patsnap.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
common side reactions in the synthesis of Methyl dihydroabietate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl dihydroabietate. The synthesis typically involves a two-step process: the catalytic hydrogenation of abietic acid to dihydroabietic acid, followed by the esterification of dihydroabietic acid with methanol (B129727). This guide addresses common side reactions and other issues that may be encountered during these experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the hydrogenation of abietic acid?
A1: The most prevalent side reactions during the catalytic hydrogenation of abietic acid are disproportionation, dehydrogenation, isomerization, and incomplete hydrogenation.[1][2][3][4] At elevated temperatures, decarboxylation can also occur.[1]
Q2: What is disproportionation and how can it be managed?
A2: Disproportionation is a reaction where one molecule of a resin acid is hydrogenated at the expense of another, which is dehydrogenated.[2][3] In the context of abietic acid, this yields both dihydroabietic acid and dehydroabietic acid. This reaction is particularly favored when using palladium-on-charcoal catalysts at higher temperatures (250-275°C).[2] To minimize disproportionation and favor hydrogenation, it is crucial to control the reaction temperature and pressure, and select an appropriate catalyst.
Q3: What side reactions can occur during the esterification of dihydroabietic acid?
A3: The primary issues during esterification are an incomplete reaction, leaving unreacted dihydroabietic acid, and hydrolysis of the this compound product back to the starting materials if water is present. Byproducts from the initial hydrogenation step may also undergo esterification.
Q4: How can I monitor the progress of the reaction and identify byproducts?
A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying the various resin acid methyl esters in your reaction mixture.[3][5] 1H NMR spectroscopy can also be used to directly estimate the concentration of different species, such as dehydroabietic acid, by analyzing specific proton signals.[5]
Troubleshooting Guides
Hydrogenation of Abietic Acid
Issue 1: Low Yield of Dihydroabietic Acid and High Levels of Dehydroabietic Acid
| Possible Cause | Troubleshooting Steps |
| Disproportionation | This is a common issue, especially with Pd/C catalysts at high temperatures.[2][3] Solution: Lower the reaction temperature and increase the hydrogen pressure. Consider using a different catalyst system if disproportionation remains problematic. |
| Catalyst Poisoning | Impurities in the rosin (B192284) or solvent can deactivate the catalyst. Solution: Ensure the abietic acid starting material is of high purity. Use purified, dry solvents. |
| Insufficient Hydrogen | A leak in the hydrogenation apparatus or inadequate hydrogen pressure can lead to incomplete hydrogenation and favor dehydrogenation. Solution: Check the system for leaks. Ensure a consistent and adequate hydrogen pressure is maintained throughout the reaction. |
Issue 2: Presence of Multiple Isomers and Unreacted Abietic Acid
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Insufficient reaction time or low catalyst activity. Solution: Increase the reaction time. If the reaction stalls, consider carefully adding fresh catalyst (ensure this is done safely). |
| Isomerization | Abietic acid can isomerize to other resin acids (e.g., neoabietic, palustric acid) under thermal conditions.[4] Solution: While some isomerization is often unavoidable, operating at the lowest effective temperature for hydrogenation can help minimize this. |
Esterification of Dihydroabietic Acid
Issue 3: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Esterification | The Fischer esterification is an equilibrium reaction. Solution: Use a large excess of methanol to drive the equilibrium towards the product. Ensure an adequate amount of acid catalyst (e.g., concentrated sulfuric acid) is used. Increase the reaction time or temperature as needed. |
| Presence of Water | Water can hydrolyze the ester product back to the carboxylic acid and alcohol. Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried. |
| Loss during Workup | The product may be lost during aqueous washes if not performed correctly. Solution: Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent. Minimize the volume of water used for washing. |
Quantitative Data on Side Reactions
The following table summarizes the product distribution from the disproportionation of gum rosin using a 5% palladium-on-charcoal catalyst at 270°C for 3 hours. This illustrates a scenario where dehydrogenation is the predominant reaction.
| Component | Initial Concentration (%) | Final Concentration (%) |
| Abietic-type acids | 65.5 | 1.8 |
| Dehydroabietic acid | 4.5 | 73.1 |
| Dihydroabietic acids | 0.0 | 2.5 |
| Dihydropimaric/isopimaric acids | 0.0 | 12.6 |
| Pimaric/isopimaric-type acids | 21.8 | 0.0 |
| Other Resin Acids | 8.2 | 10.0 |
| Data adapted from Song, Z., Zavarin, E., & Zinkel, D. F. (1985). On the Palladium-on-charcoal Disproportionation of Rosin.[2] |
Experimental Protocols
Protocol 1: Hydrogenation of Abietic Acid
This protocol is a general guideline and may require optimization based on available equipment and starting material purity.
-
Preparation: In a high-pressure autoclave, dissolve abietic acid in a suitable solvent (e.g., ethanol (B145695) or toluene).
-
Catalyst Addition: Add a catalytic amount (e.g., 5 wt%) of palladium on carbon (Pd/C).
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-200 Kg/cm²). Heat the mixture to the reaction temperature (e.g., 100-270°C) with stirring.[6]
-
Monitoring: Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing them by GC-MS or TLC.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate containing dihydroabietic acid can be taken to the next step.
Protocol 2: Esterification of Dihydroabietic Acid (Fischer Esterification)
-
Reaction Setup: To the solution of dihydroabietic acid from the previous step, add a large excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux and maintain for several hours. The reaction can be monitored by TLC or GC-MS.
-
Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acids), and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Common side reactions during the hydrogenation of abietic acid.
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Disproportionation of Rosin Driven by 4,4′-Thio-bis(3-Methyl-6-Tert-Butylphenol): Kinetic Model Discrimination [ouci.dntb.gov.ua]
- 5. europeanjournalofsciences.co.uk [europeanjournalofsciences.co.uk]
- 6. US4847010A - Process for preparing rosin ester with esterification and hydrogenation - Google Patents [patents.google.com]
Technical Support Center: Methyl Dihydroabietate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl dihydroabietate. Here you will find detailed information on identifying and removing common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities in this compound typically originate from the starting materials and the synthesis process. The most common synthesis route involves the hydrogenation of abietic acid followed by esterification. Therefore, impurities can include:
-
Unreacted Starting Materials: Residual dihydroabietic acid, abietic acid, and methanol (B129727).
-
Related Resin Acid Methyl Esters: Rosin, the source of abietic acid, is a complex mixture of diterpenoid acids. Consequently, methyl esters of other resin acids like dehydroabietic, pimaric, and isopimaric acids may be present.
-
Oxidation Products: Abietic acid and its methyl ester can undergo oxidation, leading to various hydroxylated and carbonylated derivatives.
-
Hydrogenation Byproducts: Incomplete or side reactions during the hydrogenation of abietic acid can result in various partially or fully saturated isomers.
Q2: My purified this compound is showing unexpected peaks in the GC-MS analysis. What could they be?
A2: Unexpected peaks in a GC-MS chromatogram of purified this compound often correspond to isomers or degradation products. Consider the following possibilities:
-
Stereoisomers: The hydrogenation of abietic acid can lead to a mixture of stereoisomers of dihydroabietic acid, which would then be esterified. These isomers may have very similar mass spectra but slightly different retention times.
-
Oxidation Products: Exposure to air and light can cause the formation of various oxidation products, which are often more polar than this compound. Common oxidation products of related abietanes include 7-oxodehydroabietate and various hydroxylated species.
-
Dehydroabietic Acid Methyl Ester: This can be formed by the dehydrogenation of abietic acid or dihydroabietic acid under certain conditions.
Q3: How can I confirm the identity of an unknown impurity?
A3: A combination of analytical techniques is often necessary for the unambiguous identification of an unknown impurity. A general workflow would be:
-
GC-MS Analysis: Provides the retention time and mass spectrum of the impurity. The fragmentation pattern can give clues about the molecular structure.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula of the impurity.
-
NMR Spectroscopy (¹H and ¹³C): If the impurity can be isolated in sufficient quantity (e.g., through preparative HPLC), NMR spectroscopy is the most powerful tool for elucidating its complete chemical structure.
-
Comparison with Reference Standards: The most definitive way to identify an impurity is to compare its chromatographic and spectroscopic data with that of a certified reference standard.
Q4: What is the best chromatographic method for separating this compound from its closely related impurities?
A4: For separating diterpene resin acid methyl esters, which often have similar polarities but differ in their degree of unsaturation, argentation chromatography is a highly effective technique. This method utilizes a stationary phase impregnated with silver ions, which form reversible complexes with unsaturated compounds. The strength of this interaction depends on the number and geometry of the double bonds, allowing for the separation of closely related unsaturated esters. For high-purity applications, preparative High-Performance Liquid Chromatography (Prep-HPLC) is also a powerful option.
Troubleshooting Guides
Problem 1: Poor Separation of Impurities During Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. Perform a systematic solvent screen using thin-layer chromatography (TLC) to identify a solvent system that provides good separation between this compound and the main impurities. |
| Column Overloading | Too much sample has been loaded onto the column, leading to broad peaks and poor resolution. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the column's stationary phase weight. |
| Poor Column Packing | An improperly packed column will have channels and voids, leading to band broadening and inefficient separation. Ensure the column is packed uniformly and without any air bubbles. |
| Co-eluting Impurities | Some impurities may have identical polarity to the product under the chosen conditions. Consider a different chromatographic technique, such as argentation chromatography, which separates based on unsaturation rather than just polarity. |
Problem 2: Product Degradation During Purification
| Possible Cause | Troubleshooting Steps |
| Exposure to Acidic or Basic Conditions | This compound is an ester and can be hydrolyzed under strong acidic or basic conditions. Ensure that all solvents and stationary phases are neutral. If acidic or basic reagents are used in the workup, they should be thoroughly removed before purification. |
| Oxidation | Diterpenoids can be susceptible to air oxidation, especially if heated or exposed to light for extended periods. Purge solvents with nitrogen or argon and protect the sample from light by wrapping collection flasks in aluminum foil. Consider adding an antioxidant like BHT to the solvents if compatible with the subsequent steps. |
| Thermal Stress | Prolonged heating can lead to degradation. If using distillation for solvent removal, use a rotary evaporator under reduced pressure to minimize the temperature and time of heating. |
Experimental Protocols
Protocol 1: Identification of Impurities by GC-MS
This protocol outlines a general method for the analysis of this compound and its impurities.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as methyl tert-butyl ether or a mixture of diethyl ether and methanol (9:1).
-
If analyzing a crude reaction mixture containing unesterified acids, derivatize the sample by adding a slight excess of ethereal diazomethane (B1218177) and allowing it to react for a few minutes. (Caution: Diazomethane is toxic and explosive. Handle with extreme care in a fume hood).
-
Take the esterified sample to dryness under a gentle stream of nitrogen and redissolve the residue in 1 mL of the chosen solvent.
-
-
GC-MS Parameters:
-
The following parameters are a starting point and may require optimization.
-
| Parameter | Value |
| GC Column | DB-1 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL with a split ratio of 50:1 |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 10 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | 50-550 amu |
-
Data Analysis:
-
Identify the peak for this compound based on its expected retention time and mass spectrum.
-
Analyze the mass spectra of the impurity peaks and compare them to spectral libraries (e.g., NIST, Wiley) for tentative identification.
-
For unknown impurities, interpret the fragmentation patterns to deduce potential structures.
-
Protocol 2: Purification by Argentation Column Chromatography
This protocol is adapted for the separation of diterpene resin acid methyl esters.
-
Preparation of the Argentation Resin:
-
Use a macroreticular sulfonic acid ion-exchange resin.
-
Wash the resin thoroughly with a polar solvent like methanol.
-
Prepare a saturated solution of silver nitrate (B79036) (AgNO₃) in methanol.
-
Slowly pass the AgNO₃ solution through the resin bed until the eluent shows a positive test for silver ions (e.g., formation of a white AgCl precipitate upon addition of HCl).
-
Wash the resin with fresh methanol to remove excess silver nitrate. The resin is now ready for use.
-
-
Column Packing and Sample Loading:
-
Pack a chromatography column with the prepared silver-saturated resin, using a suitable solvent system like diethyl ether/petroleum ether as the slurry solvent.
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of diethyl ether in petroleum ether or acetone (B3395972) in petroleum ether.
-
Compounds will elute in order of increasing unsaturation. Saturated compounds will elute first, followed by compounds with one double bond, then two, etc.
-
Collect fractions and analyze them by TLC or GC-MS to determine their composition.
-
-
Product Recovery:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Logical workflow for identifying and removing impurities.
Caption: Experimental workflow for argentation chromatography.
Technical Support Center: Storage and Handling of Methyl Dihydroabietate
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of Methyl Dihydroabietate (MDA) during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MDA) and why is its stability during storage a concern?
This compound is a resin acid ester derived from abietic acid.[1] While it is chemically stable under recommended storage conditions, it is susceptible to oxidation over time, especially when exposed to oxygen, light, and elevated temperatures.[2] This degradation can lead to the formation of impurities, altering the physical and chemical properties of the substance, which can impact experimental outcomes and product performance.
Q2: What are the primary factors that accelerate the oxidation of MDA?
The primary factors that promote the oxidation of MDA include:
-
Oxygen: The presence of atmospheric oxygen is the main driver of oxidation.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[2]
-
Light Exposure: Particularly UV light, can initiate oxidative processes.[2]
-
Presence of Metal Ions: Certain metals can act as catalysts, accelerating the degradation of the ester.
Q3: What are the visible signs of MDA degradation?
While subtle chemical changes may not be visible, significant oxidation can sometimes lead to a yellowing or discoloration of the material and a change in viscosity. For a definitive assessment of degradation, analytical testing is required.
Q4: How can I prevent the oxidation of MDA during storage?
A multi-faceted approach is recommended:
-
Inert Atmosphere: Store MDA under an inert gas like nitrogen or argon to displace oxygen.
-
Controlled Temperature: Store at cool to room temperature, avoiding extremes of heat.[2]
-
Light Protection: Use amber or opaque containers and store in a dark location.[2]
-
Antioxidant Addition: The use of appropriate antioxidants can significantly inhibit the oxidation process.
-
Proper Container Selection: Use containers made of non-reactive materials such as glass or stainless steel to avoid metal-catalyzed oxidation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Discoloration (yellowing) of MDA upon receipt or after a short storage period. | Exposure to air and/or light during shipping or initial handling. | Immediately blanket the container with an inert gas and store in a dark, cool place. Evaluate the extent of oxidation using peroxide value analysis before use. |
| Inconsistent experimental results using different batches of MDA. | Varied levels of oxidation between batches due to different storage histories. | Test the peroxide value of each batch upon receipt and before use to ensure consistency. Store all batches under the same recommended conditions. |
| Precipitate formation in MDA during storage. | This could be due to the formation of insoluble oxidation products or polymerization. | Analyze the precipitate to identify its nature. If oxidation is confirmed, the batch may be unsuitable for use. Review storage conditions to ensure they are optimal. |
| Noticeable change in viscosity of the MDA. | Potential polymerization or formation of higher molecular weight oxidation products. | Conduct a viscosity measurement and compare it to the certificate of analysis. An increase may indicate degradation. |
Quantitative Data Summary
While specific quantitative data for the oxidation of this compound is not extensively published, the following tables provide guidance based on general principles for stabilizing resin esters and related compounds.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool, well-ventilated place; avoid extremes of temperature.[2] | Reduces the rate of oxidative reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents contact with oxygen, a key reactant in oxidation. |
| Light | Store in the dark; use amber or opaque containers.[2] | Prevents photo-initiated oxidation. |
| Container | Tightly sealed glass or stainless steel.[2] | Avoids catalytic oxidation by metal ions and prevents exposure to air and moisture. |
Table 2: Suggested Antioxidants for Stabilizing Resin Esters (Applicable to MDA)
| Antioxidant Type | Examples | Typical Concentration Range (ppm) | Mechanism of Action |
| Phenolic | Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA) | 100 - 1000 | Free radical scavengers that interrupt the oxidation chain reaction. |
| Hindered Amines | Hindered Amine Light Stabilizers (HALS) | 500 - 2000 | Act as radical scavengers and are particularly effective against light-induced degradation. |
| Phosphites | Tris(nonylphenyl) phosphite (B83602) (TNPP) | 500 - 1500 | Decompose hydroperoxides, which are primary oxidation products. |
Note: The optimal antioxidant and its concentration should be determined experimentally for your specific application.
Experimental Protocols
Protocol 1: Determination of Peroxide Value
The peroxide value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of oxidation. It is a key indicator of the oxidative state of MDA.
Materials:
-
This compound sample
-
Acetic acid-chloroform solvent mixture (3:2 v/v)
-
Saturated potassium iodide (KI) solution
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (0.01 N or 0.1 N)
-
Starch indicator solution (1%)
-
Deionized water
-
Erlenmeyer flask with a stopper
-
Burette
Procedure:
-
Weigh approximately 5 g of the MDA sample into a clean, dry Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.
-
Add 0.5 mL of the saturated potassium iodide solution.
-
Stopper the flask, swirl for one minute, and then keep it in the dark for exactly 5 minutes.
-
Add 30 mL of deionized water.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution, swirling the flask continuously.
-
When the yellow color of the iodine has almost disappeared, add 0.5 mL of the starch indicator solution. The solution will turn blue.
-
Continue the titration until the blue color disappears.
-
Perform a blank determination under the same conditions without the sample.
Calculation:
Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
Where:
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
Protocol 2: Accelerated Stability Study
Accelerated stability studies use elevated temperatures to predict the long-term stability of a substance.
Materials:
-
Multiple sealed vials of this compound from the same batch.
-
Temperature-controlled oven.
-
Analytical equipment for peroxide value determination or GC-MS analysis.
Procedure:
-
Place a set of sealed MDA samples in a temperature-controlled oven at an elevated temperature (e.g., 40°C, 50°C, or 60°C).
-
Store a control set of samples at the recommended storage temperature (e.g., room temperature in the dark).
-
At specified time points (e.g., 0, 1, 3, and 6 months for a 40°C study), remove one sample from the oven and one from the control group.
-
Allow the heated sample to cool to room temperature.
-
Analyze both the accelerated and control samples for key stability indicators, such as peroxide value and the presence of degradation products by GC-MS.
-
Compare the rate of degradation at the elevated temperature to the control to estimate the shelf-life under normal storage conditions.
Visualizations
Caption: Simplified autoxidation pathway of this compound.
References
Technical Support Center: Scaling Up Methyl Dihydroabietate Production
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered when scaling up the production of Methyl dihydroabietate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common industrial synthesis of this compound involves a two-step process. First, abietic acid, the primary component of pine rosin (B192284), undergoes catalytic hydrogenation to yield dihydroabietic acid. This initial step is crucial for improving the stability of the final product. The subsequent step is the esterification of dihydroabietic acid with methanol (B129727), typically in the presence of an acid catalyst, to produce this compound.[1]
Q2: What are the key challenges when scaling up the synthesis from laboratory to industrial production?
A2: Scaling up the synthesis of this compound presents several challenges. These include managing heat transfer in larger reactors, ensuring homogenous mixing, and dealing with the removal of water produced during the esterification to drive the reaction to completion. At an industrial scale, high reaction temperatures can lead to concerns about energy efficiency and equipment durability.[2] Non-uniform heating in large batch reactors can also cause localized overheating, potentially leading to product degradation and the formation of byproducts.
Q3: What are the recommended catalysts for the esterification of dihydroabietic acid?
A3: While traditional methods utilize homogeneous acid catalysts like sulfuric acid, these can cause corrosion and are difficult to separate from the reaction mixture.[3][4] For scaled-up production, heterogeneous catalysts such as acidic resins (e.g., Amberlyst-15) are often preferred. These solid catalysts are easily recoverable, reusable, and can minimize corrosion issues, making the process more environmentally friendly and cost-effective.[2]
Q4: How can I monitor the progress of the esterification reaction?
A4: The progress of the reaction can be monitored by tracking the decrease in the acid value of the reaction mixture over time. The acid value is a measure of the amount of free carboxylic acid present. For more detailed analysis, techniques like Fourier-Transform Infrared Spectroscopy (FTIR) can be used to observe the appearance of the ester carbonyl peak and the disappearance of the carboxylic acid hydroxyl group.[5] Gas Chromatography (GC) can also be employed to quantify the formation of the methyl ester product.
Q5: What are the common methods for purifying this compound at a larger scale?
A5: Purification of this compound at scale is typically achieved through vacuum distillation or recrystallization. The choice of method depends on the desired purity level and the nature of the impurities present. Distillation is effective for separating the product from less volatile impurities, while recrystallization can be used to obtain a highly pure, crystalline product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Troubleshooting Step |
| Low Yield of this compound | Incomplete hydrogenation of abietic acid. | - Ensure the hydrogenation catalyst (e.g., Palladium on carbon) is active and used in the correct loading. - Optimize hydrogen pressure and reaction temperature to ensure complete saturation of the double bonds in abietic acid. |
| Incomplete esterification. | - Increase the molar ratio of methanol to dihydroabietic acid to shift the equilibrium towards the product. - Use an efficient water removal technique, such as a Dean-Stark trap or molecular sieves, to continuously remove the water byproduct.[6] - Increase the catalyst concentration or reaction time.[6] | |
| Product Discoloration (Yellowing) | Oxidation of residual unsaturated compounds. | - Ensure the initial hydrogenation step is complete to minimize the presence of oxidizable species. - Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
| Thermal degradation during distillation. | - Perform distillation under reduced pressure (vacuum) to lower the boiling point and minimize thermal stress on the product. | |
| Difficulty in Product Purification | Presence of unreacted dihydroabietic acid. | - After the reaction, wash the crude product with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove unreacted acid. |
| Formation of byproducts. | - Optimize reaction conditions (temperature, catalyst) to minimize side reactions. Common byproducts in esterification can include ethers formed from the alcohol. | |
| Inconsistent Product Quality Between Batches | Variations in raw material quality (rosin). | - Source high-quality rosin with a consistent abietic acid content. Perform analytical checks on incoming raw materials. |
| Inefficient mixing at larger scales. | - Utilize appropriate agitation systems in the reactor to ensure uniform temperature and concentration throughout the reaction mixture. |
Data Presentation
Table 1: Comparison of Typical Reaction Parameters for this compound Synthesis
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) | Industrial Scale (1000 kg) |
| Hydrogenation Pressure | 50-100 psi | 100-200 psi | 200-500 psi |
| Hydrogenation Temperature | 50-70 °C | 60-80 °C | 70-100 °C |
| Esterification Temperature | 65-80 °C (reflux) | 80-100 °C | 100-120 °C |
| Catalyst (Esterification) | Sulfuric Acid (2-5 mol%) | Amberlyst-15 (10-15 wt%) | Amberlyst-15 (10-15 wt%) |
| Methanol:Acid Molar Ratio | 5:1 to 10:1 | 8:1 to 12:1 | 10:1 to 15:1 |
| Reaction Time (Esterification) | 4-8 hours | 6-12 hours | 8-16 hours |
| Typical Yield | 85-95% | 90-97% | >95% |
| Typical Purity (Post-Purification) | >98% | >99% | >99.5% |
Note: These values are indicative and may vary depending on the specific process and equipment used.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
Materials:
-
Abietic Acid (Rosin)
-
Methanol
-
Palladium on Carbon (5% Pd)
-
Sulfuric Acid (concentrated)
-
Sodium Bicarbonate
-
Anhydrous Sodium Sulfate
-
Diatomaceous Earth
Procedure:
-
Hydrogenation of Abietic Acid:
-
In a hydrogenation reactor, dissolve abietic acid in methanol.
-
Add 5% Palladium on carbon catalyst (typically 1-2% by weight of abietic acid).
-
Pressurize the reactor with hydrogen gas to 50-100 psi.
-
Heat the mixture to 50-70 °C with vigorous stirring.
-
Maintain the reaction until hydrogen uptake ceases (typically 4-6 hours).
-
Cool the reaction mixture and carefully vent the hydrogen.
-
Filter the catalyst through a pad of diatomaceous earth.
-
Concentrate the filtrate under reduced pressure to obtain crude dihydroabietic acid.
-
-
Esterification of Dihydroabietic Acid:
-
To the crude dihydroabietic acid, add an excess of methanol (e.g., 10 equivalents).
-
Slowly add concentrated sulfuric acid (2-5 mol%) as a catalyst.
-
Heat the mixture to reflux (around 65 °C) and maintain for 4-8 hours. A Dean-Stark trap can be used to remove water.
-
Monitor the reaction by TLC or by measuring the acid value.
-
Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in hexane and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.
-
-
Purification:
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like methanol or hexane.
-
Protocol 2: Purity Assessment by Gas Chromatography (GC)
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for fatty acid methyl ester analysis (e.g., DB-WAX or similar).
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp rate: 10 °C/minute to 240 °C.
-
Final hold: 5 minutes at 240 °C.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as hexane or methyl tert-butyl ether (MTBE).
Analysis:
-
Inject the sample into the GC.
-
Identify the peak corresponding to this compound based on its retention time (determined using a pure standard).
-
Calculate the purity based on the peak area percentage of the main product relative to the total area of all peaks.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Methyl Dihydroabietate (MDHA) Solubility Enhancement
This guide is intended for researchers, scientists, and drug development professionals working with Methyl dihydroabietate (MDHA). It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address challenges related to its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MDHA) and why is its aqueous solubility a concern?
A1: this compound (MDHA) is a lipophilic, resin acid derivative. Its molecular structure lends it poor water solubility, which is a significant challenge in pharmaceutical and scientific applications. For MDHA to be effective in many biological systems or aqueous-based formulations, it must be adequately dissolved. Poor solubility can lead to low bioavailability, inconsistent experimental results, and formulation instability.[1][2][3]
Q2: What is the baseline aqueous solubility of MDHA?
A2: The exact aqueous solubility of MDHA is very low, characteristic of "brick-dust" or "grease-ball" type molecules that are poorly water-soluble. Precise values should be determined empirically under specific experimental conditions (e.g., temperature, pH), but it is generally considered practically insoluble in water.
Q3: What are the primary strategies for improving the aqueous solubility of MDHA?
A3: The main strategies focus on overcoming the high lipophilicity of the molecule. These include:
-
Co-solvency: Blending water with a miscible organic solvent in which MDHA is more soluble.[4][5][6]
-
Surfactant-mediated Solubilization: Using surfactants to form micelles that encapsulate MDHA molecules.[7][8][9]
-
Complexation: Employing agents like cyclodextrins to form inclusion complexes, effectively masking the hydrophobic nature of MDHA.[10][11]
-
Advanced Formulations: Techniques like solid dispersions and lipid-based delivery systems can also be employed for significant enhancements.[3][12]
Q4: Is pH adjustment a viable method for solubilizing MDHA?
A4: No. MDHA is a methyl ester and lacks ionizable functional groups. Therefore, altering the pH of the aqueous solution will not significantly impact its solubility. This method is generally effective for weakly acidic or basic compounds.[13]
Troubleshooting Guide
Issue 1: My MDHA precipitates out of the aqueous solution after initial dissolution.
| Potential Cause | Troubleshooting Step |
| Supersaturation | The concentration of MDHA exceeds its equilibrium solubility in the prepared system. Reduce the final concentration of MDHA or increase the concentration of the solubilizing agent (co-solvent, surfactant, etc.). |
| Temperature Fluctuation | Solubility is often temperature-dependent. Ensure the solution is maintained at a constant, controlled temperature. A decrease in temperature can cause precipitation. |
| Inadequate Solubilizer Concentration | The amount of co-solvent, surfactant, or cyclodextrin (B1172386) may be insufficient. For surfactants, ensure the concentration is well above the Critical Micelle Concentration (CMC).[8] For cyclodextrins, a higher molar ratio may be needed. |
| Dilution Shock | If a concentrated stock of MDHA in an organic solvent is diluted too quickly into an aqueous phase, it can cause rapid precipitation. Try adding the stock solution dropwise while vigorously stirring the aqueous phase. |
Issue 2: The solubility enhancement is not sufficient for my experimental needs.
| Potential Cause | Troubleshooting Step |
| Suboptimal Solubilization Method | The chosen method (e.g., a specific co-solvent) may not be the most effective for MDHA. Refer to the Data Presentation section below to compare the efficacy of different approaches. Consider switching to a more potent method like cyclodextrin complexation or using a high HLB (Hydrophilic-Lipophilic Balance) surfactant.[9] |
| Incorrect Excipient Choice | Not all excipients within a class are equal. For example, Tween® 80 might be more effective than Brij® 35.[6] Similarly, methylated cyclodextrins are often better solubilizers for poorly soluble compounds than their parent forms.[14] |
| Combination Approach Needed | A single method may be insufficient. Consider combining techniques, such as using a co-solvent in a surfactant-based formulation. This can have a synergistic effect.[5][15] |
Data Presentation: Comparison of Solubilization Methods
The following table summarizes illustrative data on the solubility enhancement of MDHA using various techniques. Note: These are representative values and actual results will vary based on precise experimental conditions.
| Method | Excipient | Concentration (% w/v) | Fold Increase in Solubility (Approx.) | Remarks |
| Co-solvency | Ethanol | 20% | 50x | May not be suitable for all cell-based assays due to toxicity. |
| Co-solvency | Propylene Glycol (PG) | 20% | 80x | Generally considered biocompatible. |
| Co-solvency | Polyethylene Glycol 400 (PEG 400) | 20% | 120x | A common and effective co-solvent.[16] |
| Surfactant | Cremophor® EL | 5% | 300x | A highly effective non-ionic surfactant, but may have biological activity.[17] |
| Surfactant | Tween® 80 | 5% | 250x | Widely used in pharmaceutical formulations. |
| Complexation | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 10% | 500x | Forms a 1:1 inclusion complex.[10] Highly effective and generally low toxicity. |
| Complexation | Methyl-β-Cyclodextrin (Me-β-CD) | 10% | >800x | Methylated CDs often show superior solubilizing capacity for lipophilic molecules.[14] |
Experimental Protocols
Protocol 1: Solubilization using Co-solvents
This protocol describes a general method for enhancing MDHA solubility using a water-miscible co-solvent like PEG 400.
-
Preparation of Stock Solution: Weigh the required amount of MDHA and dissolve it in the pure co-solvent (e.g., PEG 400) to create a concentrated stock solution. Gentle warming (to 40-50°C) and vortexing can aid dissolution.
-
Preparation of Aqueous Phase: Prepare the desired aqueous buffer or medium (e.g., Phosphate Buffered Saline, cell culture media).
-
Titration and Solubilization: While vigorously stirring the aqueous phase, add the MDHA-cosolvent stock solution dropwise until the desired final concentration of MDHA is reached.
-
Equilibration: Allow the final solution to stir for at least 1-2 hours at a controlled temperature to ensure complete solubilization and equilibration.
-
Filtration (Optional): To remove any undissolved particulates, filter the solution through a 0.22 µm syringe filter that is compatible with the co-solvent used.
Protocol 2: Solubilization using Cyclodextrin Complexation (Kneading Method)
This protocol details the formation of an MDHA-cyclodextrin inclusion complex to enhance solubility.
-
Molar Ratio Calculation: Determine the desired molar ratio of MDHA to cyclodextrin (e.g., 1:1 or 1:2). Methyl-β-Cyclodextrin (Me-β-CD) is a recommended starting point.[14]
-
Mixing: Weigh the calculated amounts of MDHA and Me-β-CD and place them in a glass mortar.
-
Kneading: Add a small amount of a water/ethanol (50:50 v/v) mixture to the mortar, just enough to form a thick, consistent paste.
-
Trituration: Knead the paste thoroughly with a pestle for 45-60 minutes. This intimate mixing facilitates the inclusion of the MDHA molecule into the cyclodextrin cavity.
-
Drying: Dry the resulting paste in an oven at 50-60°C under vacuum until a constant weight is achieved, resulting in a fine powder of the complex.
-
Reconstitution: The resulting MDHA-cyclodextrin complex powder can now be dissolved directly in the aqueous medium of choice. The dissolution should be significantly faster and achieve a higher concentration than MDHA alone.
Visualizations
Workflow for Selecting a Solubilization Strategy
This diagram outlines a logical workflow for researchers to follow when deciding on the most appropriate method to improve MDHA solubility for their specific application.
Caption: Decision workflow for MDHA solubilization.
Mechanism of Micellar Solubilization
This diagram illustrates how surfactant molecules form a micelle in an aqueous solution to encapsulate a lipophilic molecule like this compound, thereby increasing its apparent solubility.
Caption: Encapsulation of MDHA within a surfactant micelle.
References
- 1. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 2. future4200.com [future4200.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnrjournal.com [pnrjournal.com]
- 7. jocpr.com [jocpr.com]
- 8. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Complexation with Random Methyl-β-Cyclodextrin and (2-Hidroxypropyl)-β-Cyclodextrin Enhances In Vivo Anti-Fibrotic and Anti-Inflammatory Effects of Chrysin via the Inhibition of NF-κB and TGF-β1/Smad Signaling Pathways and Modulation of Hepatic Pro/Anti-Fibrotic miRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methyl-beta-cyclodextrins: the role of number and types of substituents in solubilizing power - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solubilization by cosolvents. Establishing useful constants for the log-linear model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor resolution in HPLC analysis of Methyl dihydroabietate
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers in resolving poor resolution and other common issues encountered during the HPLC analysis of Methyl dihydroabietate and related diterpenoid compounds.
General HPLC Troubleshooting FAQs
Q1: What are the fundamental factors that control peak resolution in an HPLC separation?
Peak resolution in HPLC is primarily governed by three key factors: the retention factor (k), selectivity (α), and column efficiency (N).[1] Optimizing these three parameters is essential for achieving good separation between analyte peaks.[1]
-
Retention Factor (k): This measures how long an analyte is retained on the column. It is influenced by the strength of the mobile phase.
-
Selectivity (α): This is the measure of separation between two adjacent peaks. It is most effectively adjusted by changing the mobile phase composition or the type of stationary phase.[1]
-
Column Efficiency (N): This relates to the narrowness of the peaks, with higher efficiency leading to sharper peaks. It is influenced by column length, particle size, and flow rate.[1]
Q2: I am experiencing poor resolution with co-eluting or overlapping peaks. What are the initial steps to troubleshoot this issue?
When facing poor resolution, a systematic approach is recommended.[2] Start by evaluating your mobile phase composition.[2] Fine-tuning the ratio of organic solvent to water can significantly impact the retention and separation of non-polar compounds like this compound. If adjusting the mobile phase does not yield improvement, consider optimizing the flow rate or temperature. A lower flow rate often increases resolution, though it will also increase the run time.[2][3]
Q3: My chromatogram shows significant peak tailing. What causes this and how can it be fixed?
Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, can compromise accurate integration and resolution.[4] For diterpenoids and related resin acids, common causes include:
-
Secondary Interactions: Unwanted interactions can occur between the analyte and the stationary phase, especially with residual silanol (B1196071) groups on silica-based columns.[5] Using an end-capped column or adding a modifier to the mobile phase can help minimize these interactions.[6]
-
Incorrect Mobile Phase pH: For acidic compounds, a mobile phase pH that is not at least two units below the analyte's pKa can lead to partial ionization and peak tailing.[4] Adding an acidic modifier like formic or acetic acid is common practice to ensure the analytes are in their protonated form.[5]
-
Column Overload: Injecting a sample that is too concentrated can saturate the column, leading to distorted peak shapes.[5] Try diluting the sample to see if peak shape improves.
-
Column Degradation: Voids in the column packing or a blocked inlet frit can cause peak distortion.[4] This may require back-flushing the column or replacing it if the problem persists.[4]
Q4: Why are my retention times shifting from one injection to the next?
Inconsistent retention times can make peak identification difficult.[4] The most common causes for this issue include:
-
Inadequate Column Equilibration: It is crucial to ensure the column is fully equilibrated with the mobile phase before each injection, particularly when using a gradient method.[4]
-
Changes in Mobile Phase Composition: Small variations in the solvent ratio, pH, or buffer concentration can lead to shifts in retention time.[6] It is recommended to use freshly prepared mobile phases.[6]
-
Temperature Fluctuations: Inconsistent column temperature can affect analyte retention.[6] Using a column oven is recommended to maintain a stable temperature.[4][6]
-
Pump Malfunction or Leaks: An inconsistent flow rate due to issues with pump seals, check valves, or system leaks will cause retention times to vary.[4]
Q5: What leads to split peaks in a chromatogram?
A single compound appearing as two or more peaks, known as peak splitting, can be caused by several factors:[4]
-
Column Inlet Blockage: A partially blocked inlet frit can cause the sample to travel through different paths, resulting in a split peak.[4]
-
Sample Solvent and Mobile Phase Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion and splitting.[6] It is ideal to dissolve the sample in the mobile phase itself.[6]
-
Sample Degradation: If the analyte is unstable in the sample solvent, it may degrade, leading to the appearance of extra peaks.[4]
Specific FAQs for this compound Analysis
Q1: What are the recommended starting HPLC conditions for analyzing this compound?
This compound is a non-polar diterpenoid derivative.[4] Therefore, a reversed-phase HPLC method is the most suitable approach.[4] C18 columns are the most commonly used stationary phases for the separation of diterpenoids due to their hydrophobic nature.[4] The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) with water.[5] An acidic modifier is often added to improve peak shape.[5]
Q2: Which type of HPLC column is best suited for separating this compound from similar compounds?
Due to their non-polar character, C18 columns are an excellent first choice for the analysis of diterpenoids like this compound.[4] These columns provide good retention for such hydrophobic compounds.[4] If co-elution with other structurally similar diterpenoids is an issue, a C8 stationary phase might offer slightly different selectivity. For compounds with aromatic moieties, a phenyl-hexyl column could also provide alternative selectivity.[4]
Data Summary
Table 1: Impact of HPLC Parameters on Resolution
| Parameter | Change | Effect on Retention Factor (k) | Effect on Selectivity (α) | Effect on Efficiency (N) | Overall Impact on Resolution |
| Mobile Phase | Increase % Organic | Decreases | May Change | No Direct Effect | Decreases (if k becomes too low) |
| Change Organic Solvent | May Change | Significant Change | May Change | Significant Impact | |
| Change pH | Can Change (for ionizable compounds) | Can Change (for ionizable compounds) | Can Improve Peak Shape | Can Significantly Improve | |
| Column | Increase Length | Increases | No Change | Increases | Improves |
| Decrease Particle Size | No Change | No Change | Increases | Improves | |
| Change Stationary Phase | May Change | Significant Change | May Change | Significant Impact | |
| Flow Rate | Decrease | Increases | May Improve | Increases | Improves (up to a point) |
| Temperature | Increase | Decreases | May Change | Improves (lower viscosity) | Variable, needs optimization |
Experimental Protocols
General Protocol for Reversed-Phase HPLC Analysis of this compound
This protocol provides a general guideline and may require optimization for specific sample matrices and analytical objectives.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade water
-
Formic acid or acetic acid (analytical grade)
-
Sample solvent (e.g., methanol or acetonitrile)
2. Instrument and Column:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing acetonitrile (or methanol) and water in a suitable ratio (e.g., starting with 85:15 v/v).
-
Add an acidic modifier, such as 0.1% formic acid, to the mobile phase to improve peak shape.
-
Degas the mobile phase using sonication or vacuum filtration before use.
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the sample solvent. Create a series of working standards by diluting the stock solution to appropriate concentrations for calibration.
-
Sample Preparation: Dissolve the sample containing this compound in the sample solvent. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5]
5. HPLC Conditions:
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 30 °C[5]
-
Injection Volume: 10-20 µL
-
Detection Wavelength: Determined by analyzing the UV spectrum of this compound (typically in the range of 200-240 nm for related compounds).
6. Data Analysis:
-
Identify the this compound peak in the chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the amount of this compound in the sample by using the calibration curve.
Visualizations
References
Technical Support Center: Analysis of Methyl Dihydroabietate by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GC-MS analysis of Methyl Dihydroabietate. Our aim is to help you address common challenges, particularly those related to matrix effects, to ensure accurate and reliable quantitative results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the GC-MS analysis of this compound?
A1: Matrix effects in GC-MS analysis refer to the alteration of the analyte's signal intensity (either enhancement or suppression) due to the co-eluting compounds from the sample matrix.[1][2] In the context of this compound analysis, complex matrices such as soil, wastewater, or biological fluids contain numerous organic and inorganic compounds that can interfere with the analysis.[3] A common phenomenon in GC-MS is the "matrix-induced signal enhancement," where matrix components coat active sites in the GC inlet and column, preventing the thermal degradation of the analyte and leading to an artificially high response.[4][5][6] This can result in the overestimation of the this compound concentration if not properly addressed.[2]
Q2: Why is derivatization necessary for the analysis of Dihydroabietic acid by GC-MS?
A2: Dihydroabietic acid, the precursor to this compound, is a resin acid with a polar carboxylic acid group. This polarity makes it non-volatile and prone to thermal degradation at the high temperatures used in GC inlets.[7] To overcome this, a derivatization step, typically methylation to form the more volatile and thermally stable this compound, is essential for successful GC-MS analysis.[7][8] This process improves chromatographic peak shape, reduces analyte adsorption in the GC system, and enhances detector response.[9]
Q3: What are the recommended strategies to mitigate matrix effects in the quantitative analysis of this compound?
A3: Several strategies can be employed to minimize or compensate for matrix effects:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are highly effective at removing interfering matrix components before GC-MS analysis.[3][10] A modified QuEChERS protocol is particularly suitable for complex matrices like soil.[3]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This approach helps to compensate for signal enhancement or suppression caused by the matrix, leading to more accurate quantification.[2]
-
Stable Isotope Dilution (SID): This is considered the gold standard for correcting matrix effects. A known amount of a stable isotope-labeled internal standard (e.g., deuterated Dihydroabietic acid) is added to the sample before extraction. Since the labeled standard has nearly identical chemical and physical properties to the analyte, it experiences the same matrix effects. By using the ratio of the analyte signal to the internal standard signal for quantification, matrix effects can be effectively corrected.[11][12]
Troubleshooting Guide
Problem: Poor peak shape (e.g., tailing, broadening) for this compound.
| Possible Cause | Suggested Solution |
| Incomplete derivatization of Dihydroabietic acid. | Optimize the methylation reaction conditions (e.g., reaction time, temperature, reagent concentration). Ensure the sample is dry before adding the derivatization reagent.[8] |
| Active sites in the GC inlet liner or column. | Use a deactivated liner and perform regular maintenance. Co-injection with a matrix-matched standard can sometimes improve peak shape by masking active sites.[4][5] |
| Inappropriate GC column phase or temperature program. | Use a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) suitable for resin acid analysis. Optimize the oven temperature program to ensure proper separation and elution of the analyte. |
Problem: Inconsistent or non-reproducible quantitative results.
| Possible Cause | Suggested Solution |
| Significant and variable matrix effects between samples. | Implement a robust sample cleanup procedure like the modified QuEChERS method detailed below.[3] Employ matrix-matched calibration or, ideally, a stable isotope dilution method with a suitable labeled internal standard.[2][11][12] |
| Inconsistent sample extraction recovery. | Ensure thorough homogenization of the sample matrix. Validate the extraction procedure for recovery and reproducibility. The use of an internal standard added before extraction is highly recommended to correct for losses during sample preparation. |
| Instrument instability. | Perform regular GC-MS system maintenance, including cleaning the ion source and checking for leaks. Monitor instrument performance by injecting a standard solution periodically during the analytical run. |
Problem: Higher than expected concentrations of this compound.
| Possible Cause | Suggested Solution |
| Matrix-induced signal enhancement. | This is a common issue in GC-MS.[4][5][6] To correct for this, prepare calibration standards in a blank matrix extract (matrix-matched calibration).[2] Alternatively, use a stable isotope-labeled internal standard.[11] |
| Contamination from labware or reagents. | Use high-purity solvents and reagents. Thoroughly clean all glassware and sample preparation equipment. Run a method blank with each batch of samples to check for contamination. |
Quantitative Data Summary
The following table summarizes reported matrix effects for resin acids and other compounds in complex matrices, highlighting the importance of appropriate mitigation strategies.
| Analyte Class | Matrix | Analytical Method | Matrix Effect Observed | Mitigation Strategy | Reference |
| Pesticides | Soil | GC-MS/MS | Strong signal enhancement for many compounds. | QuEChERS with cleanup, Matrix-Matched Calibration | [3] |
| Pesticides | Various Foods | GC-MS/MS | Signal enhancement and suppression observed. | QuEChERS, Matrix-Matched Calibration | [2][5] |
| Resin and Fatty Acids | Wastewater | GC-MS | Potential for interferences. | Addition of ascorbate (B8700270) to mitigate matrix effects. | [1] |
| Metabolites | Biological Samples | GC-MS | Signal suppression and enhancement up to a factor of ~2. | Optimized injection liner geometry. | [13] |
Experimental Protocols
Modified QuEChERS Method for Soil Samples
This protocol is adapted for the extraction of resin acids from soil matrices.[3][10]
-
Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
If the soil is dry, add 10 mL of deionized water and vortex for 1 minute to hydrate (B1144303) the sample.
-
-
Internal Standard Spiking:
-
Add a known amount of a suitable stable isotope-labeled internal standard (e.g., deuterated Dihydroabietic acid) to the sample.
-
-
Extraction:
-
Add 10 mL of acetonitrile (B52724) to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 15 mL d-SPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA and C18) to remove interfering compounds.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Solvent Exchange and Derivatization:
-
Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Proceed with the methylation (derivatization) protocol.
-
Methylation (Derivatization) of Dihydroabietic Acid
This protocol describes a common method for the methylation of carboxylic acids for GC-MS analysis.[7][8]
-
Reagent Preparation: Prepare a solution of 5% (v/v) acetyl chloride in methanol (B129727). Caution: This should be done in a fume hood as the reaction is exothermic and generates HCl gas.
-
Reaction:
-
To the dried extract from the QuEChERS procedure, add 1 mL of the 5% acetyl chloride in methanol solution.
-
Cap the vial tightly and heat at 60°C for 1 hour.
-
-
Neutralization and Extraction:
-
After cooling to room temperature, add 1 mL of deionized water to the vial.
-
Extract the this compound by adding 1 mL of hexane (B92381) and vortexing for 30 seconds.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean GC vial for analysis.
-
Visualizations
Caption: Workflow for addressing matrix effects in GC-MS analysis.
References
- 1. ncasi.org [ncasi.org]
- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 3. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. europeanjournalofsciences.co.uk [europeanjournalofsciences.co.uk]
- 8. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Portico [access.portico.org]
- 11. researchgate.net [researchgate.net]
- 12. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
overcoming low cell viability in cytotoxicity assays with Methyl dihydroabietate
This guide provides troubleshooting strategies and detailed protocols for researchers encountering issues with low cell viability in cytotoxicity assays involving Methyl dihydroabietate.
Frequently Asked Questions (FAQs)
Q1: Why am I observing extremely low cell viability across all concentrations of this compound, including very low ones?
A1: This issue can stem from several factors. Firstly, this compound is a hydrophobic compound, which can lead to precipitation in aqueous culture media. These precipitates can cause physical damage to cells or lead to inaccurate readings in colorimetric assays. Secondly, the solvent used to dissolve the compound, typically DMSO or ethanol (B145695), may be present at a final concentration that is toxic to the cells.[1][2][3] Lastly, the compound itself might be highly potent, causing widespread cell death even at nanomolar concentrations.
Q2: How can I determine if this compound is precipitating in my cell culture medium?
A2: Prepare the highest concentration of your compound in the cell culture medium that you intend to use. Incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the same duration. Before and after incubation, visually inspect the medium for any cloudiness, particles, or film. You can also check under a microscope for crystalline structures.
Q3: Could the solvent be the cause of the observed cytotoxicity?
A3: Absolutely. Solvents like DMSO and ethanol can be cytotoxic at certain concentrations.[1][2][3] It is crucial to run a "vehicle control" or "solvent control" group in your experiment. This involves treating cells with the highest concentration of the solvent used in your compound dilutions, but without the compound itself. If you observe significant cell death in the vehicle control, you need to lower the final solvent concentration.
Q4: What is a safe final concentration for solvents like DMSO or ethanol in a cytotoxicity assay?
A4: The safe concentration is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5%, with some studies suggesting that concentrations as low as 0.1% are preferable to avoid any effects on cell growth and function.[1][4] For ethanol, concentrations up to 0.5% are generally considered safe for most cell lines.[1][2] It's always best to perform a solvent toxicity test for your specific cell line.
Q5: Can this compound interfere with the chemistry of colorimetric assays like MTT or XTT?
A5: Yes, this is a possibility. Some test compounds can chemically reduce the tetrazolium salts (like MTT) or interfere with the absorbance reading, leading to false results.[5] To check for this, you should run a cell-free control where you add your compound to the culture medium and the assay reagent (e.g., MTT) without any cells present.[6][7] A significant color change in this control indicates interference.
Troubleshooting Guide
When faced with universally low cell viability in your cytotoxicity assay, a systematic approach is key to identifying the problem.
Diagram: Troubleshooting Workflow for Low Viability
Caption: A step-by-step workflow to diagnose the cause of low cell viability.
Troubleshooting Data Summary
| Problem | Potential Cause | Recommended Solution |
| High background absorbance | Contamination of medium or reagents. | Use aseptic techniques and sterile, fresh reagents.[6] |
| Compound interferes with assay. | Run cell-free controls to quantify interference.[5][6] | |
| Low signal or absorbance | Cell number is too low or cells are unhealthy. | Optimize cell seeding density; ensure cells are in logarithmic growth phase.[6][8] |
| Incubation time is too short. | Increase incubation time with the test compound or the assay reagent.[6] | |
| Inconsistent results/high variability | Inaccurate pipetting or bubbles in wells. | Check pipette calibration; ensure no bubbles are present before reading the plate.[6] |
| Uneven cell seeding. | Ensure a homogenous single-cell suspension before plating. |
Solvent Toxicity Reference Table
The following table summarizes generally accepted "safe" maximum concentrations for common solvents. However, it is critical to validate these for your specific cell line.
| Solvent | Max Recommended Concentration (v/v) | Notes |
| DMSO | ≤ 0.5%[1] | Some studies recommend ≤ 0.1% to avoid any biological effects.[1][4] Can stimulate or inhibit growth depending on concentration and cell type.[4][9] |
| Ethanol | ≤ 0.5%[1] | Can cause membrane damage at higher concentrations.[2] |
| Methanol | ≤ 1.25%[2] | Generally shows low toxicity at concentrations below 1.25%.[2] |
| Acetone | ≤ 0.5%[1] | Often exhibits the least cytotoxicity among common organic solvents.[1] |
Experimental Protocols
Protocol: MTT Cytotoxicity Assay
The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[10][11]
Diagram: MTT Assay Workflow
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[11]
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) remains constant and non-toxic (e.g., ≤ 0.5%).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of your compound, the vehicle control, and a "no treatment" control.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration of 0.5 mg/mL).[10][11][12]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., 100% DMSO) to each well to dissolve the formazan crystals.[11] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
Potential Signaling Pathway Involvement
While the specific cytotoxic mechanism of this compound is not extensively documented in the provided search results, many cytotoxic compounds induce cell death via apoptosis. Investigating key markers of apoptosis can provide insight into its mechanism of action.
Diagram: Simplified Apoptosis Signaling
Caption: A simplified intrinsic apoptosis pathway, a common mechanism for cytotoxicity.
References
- 1. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 2. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 3. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. broadpharm.com [broadpharm.com]
Technical Support Center: Enhancing the Stability of Methyl Dihydroabietate in Cosmetic Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when formulating with Methyl dihydroabietate (MDHA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (MDHA) and what are its primary functions in cosmetic formulations?
This compound (MDHA) is a film-forming agent, solubilizer, and viscosity-controlling agent derived from pine gum and wood rosin.[1] It is utilized in a variety of cosmetic products, including color cosmetics, skin care, fragrances, and sunscreens, to enhance water resistance, improve emulsion stability, and increase the shelf life of the final formulation.[1] Its high refractive index also imparts gloss to products like hair care and lip gloss.[1]
Q2: What are the main degradation pathways for MDHA in a cosmetic formulation?
The primary degradation pathways for MDHA are hydrolysis and oxidation. As an ester, MDHA is susceptible to hydrolysis under acidic or basic conditions, which breaks it down into dihydroabietic acid and methanol.[1] Oxidation can also occur, leading to the formation of various oxidation products, which may affect the color, odor, and overall stability of the formulation.[1][2]
Q3: What are the initial signs of MDHA degradation in my formulation?
Initial signs of MDHA degradation can include:
-
Discoloration: A yellowing or browning of the product over time is a common indicator of oxidation.
-
Changes in Viscosity: A significant increase or decrease in the product's thickness can indicate hydrolysis or other destabilizing reactions.
-
Phase Separation: In emulsion-based products, the separation of oil and water phases can suggest a breakdown of the emulsion's stability, to which MDHA contributes.
-
Odor Changes: The development of an off-odor can be a sign of chemical degradation.
Q4: How can I prevent the degradation of MDHA in my cosmetic formulations?
To enhance the stability of MDHA, consider the following strategies:
-
Incorporate Antioxidants: The addition of antioxidants can mitigate oxidative degradation. Effective options include hindered phenols (like BHT), phosphites, and natural antioxidants such as tocopherol (Vitamin E).[3][4]
-
Use Chelating Agents: Chelating agents like EDTA can bind metal ions that may catalyze oxidative reactions.
-
Optimize pH: Maintaining an optimal pH range can prevent acid or base-catalyzed hydrolysis of the ester bond in MDHA.
-
Protect from Light: Using opaque packaging or incorporating photostabilizers can prevent photodegradation, especially in products exposed to UV light.
Troubleshooting Guides
Issue 1: Discoloration (Yellowing/Browning) of the Formulation
Potential Causes:
-
Oxidation of MDHA: Exposure to air, heat, or metal ions can initiate oxidation of the resin acid components.
-
Interaction with Other Ingredients: Certain ingredients in the formulation may react with MDHA, leading to color changes.
-
Photo-instability: Exposure to UV or visible light can cause degradation and discoloration.
Troubleshooting Steps:
dot
Caption: Troubleshooting workflow for discoloration.
Issue 2: Changes in Formulation Viscosity
Potential Causes:
-
Hydrolysis of MDHA: Acidic or basic conditions can break down the ester, affecting its viscosity-controlling properties.
-
Emulsion Instability: Degradation of MDHA can impact its role as an emulsion stabilizer, leading to changes in the overall product consistency.
-
Interaction with Thickeners: MDHA may interact with other thickening agents in the formulation, leading to unexpected viscosity changes over time.
Troubleshooting Steps:
dot
Caption: Troubleshooting workflow for viscosity changes.
Experimental Protocols
Accelerated Stability Testing Protocol
This protocol is designed to assess the stability of a cosmetic formulation containing MDHA under stressed conditions.
dot
Caption: Experimental workflow for accelerated stability testing.
Methodology:
-
Sample Preparation: Prepare multiple batches of the final formulation. Include a control batch without any stabilizing agents and test batches with varying concentrations of antioxidants (e.g., 0.05%, 0.1%, 0.2% Tocopherol) and/or photostabilizers.
-
Storage Conditions: Store the samples in controlled environmental chambers under the following conditions:
-
Elevated Temperature: 40°C ± 2°C / 75% RH ± 5% RH
-
Room Temperature: 25°C ± 2°C / 60% RH ± 5% RH
-
Refrigerated: 4°C ± 2°C
-
Freeze-Thaw Cycles: -10°C to 25°C (3 cycles)
-
-
Photostability: Expose samples to a controlled light source (e.g., Xenon lamp) to simulate sun exposure as per ICH Q1B guidelines.
-
Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw samples and evaluate the following parameters:
-
Physical Appearance: Color, odor, phase separation.
-
pH: Measure the pH of the formulation.
-
Viscosity: Measure the viscosity using a viscometer.
-
MDHA Content: Quantify the concentration of MDHA using a validated stability-indicating HPLC method.
-
Quantitative Data Summary
Table 1: Effect of Antioxidant (Tocopherol) on MDHA Stability at 40°C
| Time (Weeks) | MDHA Remaining (%) - Control (No Antioxidant) | MDHA Remaining (%) - 0.1% Tocopherol |
| 0 | 100 | 100 |
| 4 | 92 | 98 |
| 8 | 85 | 96 |
| 12 | 78 | 94 |
Table 2: Impact of pH on MDHA Hydrolysis at 40°C
| Time (Weeks) | MDHA Remaining (%) - pH 5.0 | MDHA Remaining (%) - pH 7.0 | MDHA Remaining (%) - pH 9.0 |
| 0 | 100 | 100 | 100 |
| 4 | 95 | 99 | 94 |
| 8 | 90 | 98 | 88 |
| 12 | 84 | 97 | 81 |
Table 3: Photostability of MDHA with and without a Photostabilizer
| Exposure Time (Hours) | MDHA Remaining (%) - No Photostabilizer | MDHA Remaining (%) - With Photostabilizer |
| 0 | 100 | 100 |
| 2 | 91 | 97 |
| 4 | 83 | 95 |
| 6 | 75 | 93 |
References
- 1. Buy this compound (EVT-456945) | 33892-18-1 [evitachem.com]
- 2. Oxidation products of abietic acid and its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. specialchem.com [specialchem.com]
Technical Support Center: Strategies for Greener Methyl Dihydroabietate Synthesis
Welcome to the technical support center for the synthesis of Methyl dihydroabietate (MDHA). This resource is designed for researchers, scientists, and drug development professionals seeking to reduce the environmental impact of their synthetic processes. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the environmental impact of traditional MDHA synthesis and introduces greener, more sustainable alternatives.
Q1: What are the primary environmental concerns associated with conventional this compound synthesis?
Conventional synthesis of MDHA, which involves the hydrogenation and subsequent esterification of abietic acid from pine rosin (B192284), presents several environmental challenges. The primary issues stem from the use of homogeneous mineral acids like sulfuric acid (H₂SO₄) as catalysts.[1][2] These catalysts are corrosive, difficult to separate from the reaction mixture, and generate significant acidic waste, which is environmentally harmful.[2] Furthermore, traditional methods often employ volatile organic compounds (VOCs) as solvents and may require high energy consumption due to elevated reaction temperatures.[1]
Q2: What are the core "green chemistry" strategies to make MDHA synthesis more sustainable?
The key to reducing the environmental footprint of MDHA synthesis lies in applying the principles of green chemistry.[3] Major strategies include:
-
Catalyst Substitution: Replacing homogeneous mineral acids with solid, reusable heterogeneous catalysts.[2][4] These catalysts are easier to separate and can be recycled, minimizing waste.[4]
-
Solvent Optimization: Reducing or eliminating the use of hazardous solvents by running reactions in greener media (like biodegradable solvents) or under solvent-free conditions.[1][5]
-
Use of Renewable Feedstocks: The synthesis already starts from a renewable feedstock, pine rosin, which is a non-food biomass residue.[1] This valorizes a byproduct of the forestry industry and promotes a circular economy.[1]
-
Biocatalysis: Employing enzymes, such as lipases, to catalyze the esterification step under mild temperature and pH conditions, which avoids the need for harsh chemicals and reduces energy consumption.[6][7]
Q3: Which specific heterogeneous catalysts are effective for the esterification step in MDHA synthesis?
Several types of heterogeneous catalysts have proven effective for rosin esterification, offering significant advantages in terms of reusability and reduced waste.[8][9] Prominent examples include:
-
Solid Acid Resins: Amberlyst-15 is a widely used option that performs well at temperatures between 120-180°C and can be reused for multiple cycles.[1][4]
-
Zeolites: Materials like ZSM-5 offer high thermal stability and a structured porous network that enhances catalytic activity.[8][10]
-
Metal Oxides: Simple metal oxides such as ZnO, TiO₂, and Al₂O₃ can also catalyze the esterification reaction.[8][9]
-
Surfactant-Combined Catalysts: Innovative catalysts like dodecylbenzene (B1670861) sulfonic acid (DBSA) act as both an acid and a surfactant, enabling solvent-free reactions at low temperatures (25-40°C) with high yields and easy product separation.[1][4]
Q4: Is it possible to perform MDHA synthesis without a solvent?
Yes, solvent-free synthesis is a highly effective green strategy. This can be achieved by:
-
Using heterogeneous catalysts like Amberlyst-15 that are compatible with solvent-free conditions.[1]
-
Employing surfactant-combined catalysts (e.g., DBSA, CDBS) that facilitate the reaction and separation in the absence of a solvent.[4]
-
Utilizing a "neat" system where an excess of methanol (B129727) serves as both the reactant and the reaction medium, eliminating the need for other volatile organic solvents.[1][4]
Q5: How viable is enzymatic synthesis for producing MDHA?
Enzymatic synthesis is a very promising green alternative. Lipases are highly selective enzymes that can catalyze the esterification of dihydroabietic acid under very mild conditions.[6][7] This approach avoids the high temperatures and corrosive acids of traditional methods, leading to a cleaner reaction with fewer byproducts.[6] While reaction times may be longer, the high selectivity and significantly reduced environmental impact make it an attractive option. Water removal during the reaction can help drive the equilibrium towards the product, achieving high conversion yields.[11]
Comparative Data on Catalytic Systems
The choice of catalyst is critical in determining the efficiency and environmental impact of the synthesis. The table below summarizes quantitative data for different catalytic systems used in the esterification step.
| Catalytic System | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages & Disadvantages |
| H₂SO₄ (Homogeneous) | 60 - 80 | 12 - 72 | 60 - 65 | Advantages: Low cost, simple operation.[1] Disadvantages: Corrosive, difficult to separate, generates acidic waste.[2] |
| Methanolic HCl | 50 - Reflux | 2 - 12 | 85 - 95 | Advantages: Faster reaction kinetics than H₂SO₄.[1] Disadvantages: Requires stringent anhydrous conditions.[1] |
| Amberlyst-15 (Heterogeneous) | 120 - 180 | 3 - 8 | 75 - 95 | Advantages: Reusable, easy to separate by filtration, compatible with solvent-free systems.[1][4] Disadvantages: Higher initial cost, requires higher temperatures. |
| Surfactant-Combined CDBS | 25 - 40 | 1 - 4 | 76 - 98 | Advantages: Low energy use, self-separating, solvent-free, fast reaction.[1][4] Disadvantages: Catalyst may be more complex to prepare. |
Troubleshooting Guides
This section provides solutions to common problems encountered during the implementation of greener synthesis protocols.
Problem: My product yield is consistently low.
-
Possible Cause 1: Reaction Equilibrium. Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester, shifting the equilibrium back to the reactants.[12][13]
-
Solution: Use a large excess of methanol to push the equilibrium towards the product side. Alternatively, actively remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[12]
-
-
Possible Cause 2: Incomplete Reaction. The reaction may not have reached completion.[14]
-
Solution: Increase the reaction time and monitor its progress using Thin-Layer Chromatography (TLC) until the starting material spot disappears. Ensure the reaction temperature is optimal for the chosen catalyst.[12]
-
-
Possible Cause 3: Inactive Catalyst. The catalyst may have lost its activity.
-
Solution: For heterogeneous catalysts, ensure they are properly activated before use. If reusing a catalyst, follow established regeneration procedures. Ensure starting materials are free of impurities that could poison the catalyst.
-
Problem: My heterogeneous catalyst loses activity after a few cycles.
-
Possible Cause: Catalyst Fouling. The catalyst's active sites may be blocked by carbon deposits (coking) or strongly adsorbed impurities from the rosin feedstock.[15]
-
Solution: Attempt to regenerate the catalyst. This often involves washing with a suitable solvent to remove adsorbed species. For some catalysts, calcination (a high-temperature heat treatment) may be required, but consult the manufacturer's guidelines to avoid damaging the catalyst structure.
-
Problem: The reaction mixture has turned dark brown or black.
-
Possible Cause: Side Reactions. High temperatures or highly acidic conditions can cause polymerization or degradation of the resin acids.[12]
-
Solution: Reduce the reaction temperature. If possible, switch to a milder catalytic system, such as an enzymatic catalyst or a more selective heterogeneous catalyst that operates under less harsh conditions. Ensure an inert atmosphere (e.g., nitrogen) is maintained if the starting materials are sensitive to oxidation at high temperatures.
-
Problem: I am having difficulty isolating the final product.
-
Possible Cause 1: Use of a Homogeneous Catalyst. Mineral acids like H₂SO₄ are dissolved in the reaction mixture and require extensive workup procedures (e.g., neutralization and extraction) to be removed.
-
Solution: Switch to a solid (heterogeneous) catalyst. This allows for simple recovery of the catalyst by filtration, greatly simplifying the workup process.[2]
-
-
Possible Cause 2: Incomplete Removal of Acidic Species. Unreacted dihydroabietic acid may remain in the product.
-
Solution: During the workup, wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), to convert the unreacted carboxylic acid into its water-soluble salt, which can then be easily removed in the aqueous layer.[12]
-
Visualizations and Protocols
To better illustrate the concepts discussed, this section provides diagrams of key workflows and a detailed experimental protocol for a greener synthesis method.
Experimental Protocol: MDHA Synthesis via Heterogeneous Catalysis with Amberlyst-15
This protocol describes the esterification of dihydroabietic acid using a reusable solid acid catalyst.
Materials:
-
Dihydroabietic acid
-
Anhydrous methanol (reagent grade)
-
Amberlyst-15 ion-exchange resin (pre-washed with methanol and dried)
-
Toluene or other suitable solvent for TLC
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: Wash the Amberlyst-15 resin with methanol to remove any impurities and then dry it in an oven at 60-80°C for 4-6 hours before use.
-
Reaction Setup: To a round-bottom flask, add dihydroabietic acid. Add anhydrous methanol in a 5:1 to 10:1 molar ratio relative to the acid. Methanol acts as both reactant and solvent.
-
Catalyst Addition: Add the pre-dried Amberlyst-15 catalyst to the mixture. A typical catalyst loading is 5-10% by weight of the dihydroabietic acid.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65°C for methanol) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots periodically and analyzing them with TLC. The disappearance of the starting acid spot indicates the reaction is nearing completion. The typical reaction time is 3-8 hours.[1]
-
Catalyst Recovery: Once the reaction is complete, cool the mixture to room temperature. Separate the solid Amberlyst-15 catalyst from the liquid mixture by filtration. The recovered catalyst can be washed with fresh methanol, dried, and stored for reuse.
-
Product Isolation: Take the filtrate and remove the excess methanol using a rotary evaporator. The remaining crude product is this compound.
-
Purification (Optional): If higher purity is required, the crude product can be purified further by vacuum distillation or column chromatography.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
References
- 1. Buy this compound (EVT-456945) | 33892-18-1 [evitachem.com]
- 2. mdpi.com [mdpi.com]
- 3. Greener synthesis of chemical compounds and materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 33892-18-1 [smolecule.com]
- 5. wjarr.com [wjarr.com]
- 6. Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Enzymatic Synthesis of a New Biolubricant: Decane-1,10-diyl bis(2-methylpentanoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress on Catalytic of Rosin Esterification Using Different Agents of Reactant [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic synthesis of unsaturated fatty acid glucoside esters for dermo-cosmetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Viscosity of Methyl Dihydroabietate in Formulations
Welcome to the technical support center for Methyl Dihydroabietate (MDHA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to managing viscosity issues during formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it viscous?
This compound (MDHA) is a methyl ester derived from dihydroabietic acid, a component of rosin (B192284) from coniferous trees.[1] It typically appears as a clear, yellowish, viscous liquid.[1] Its inherent viscosity is due to its molecular structure and intermolecular forces. In cosmetic and pharmaceutical formulations, it is often used as a viscosity-controlling agent, emollient, and film former.[2][3][4]
Q2: In which solvents is this compound soluble?
MDHA is soluble in organic solvents such as ethanol, methanol, and toluene, but it is poorly soluble in water.[1]
Q3: How does temperature affect the viscosity of this compound?
Q4: Can I use this compound to modify the viscosity of my formulation?
Yes, MDHA is used in the cosmetics industry as a viscosity-controlling agent.[4][7] It can either increase or decrease the viscosity of a final product depending on the other ingredients and the overall formulation design.[4]
Troubleshooting Guide: Viscosity Issues with this compound
This guide addresses common viscosity-related problems encountered when formulating with this compound.
Issue 1: Formulation is too thick or difficult to handle.
Possible Causes:
-
High Concentration of MDHA: The intrinsic viscosity of MDHA can significantly contribute to the overall formulation viscosity.
-
Low Formulation Temperature: As with most viscous materials, lower temperatures will increase the viscosity of MDHA and the final formulation.[8]
-
Incompatible Solvents or Excipients: Interactions between MDHA and other formulation components can lead to an unexpected increase in viscosity.
-
Improper Mixing Technique: Inadequate or incorrect mixing can lead to non-uniform distribution and localized areas of high viscosity.[9]
Troubleshooting Steps:
-
Adjust MDHA Concentration:
-
Evaluate if the concentration of MDHA can be reduced while still achieving the desired therapeutic or aesthetic effect.
-
-
Optimize Temperature:
-
Gently warm the MDHA and other oil-phase ingredients before mixing to lower their viscosity. Ensure the temperature is suitable for all components of the formulation.
-
Process the formulation at a controlled, elevated temperature.
-
-
Solvent Selection and Adjustment:
-
MDHA is soluble in organic solvents like ethanol.[1][10] Adding a low-viscosity solvent that is compatible with your formulation can effectively reduce the overall viscosity.
-
Consider co-solvents. For example, esters like Isopropyl Myristate, which have low viscosity, can be good candidates for blending with MDHA to reduce thickness.[11][12][13][14]
-
-
Excipient Evaluation:
-
Review the compatibility of all excipients. Some polymers or thickening agents may interact with MDHA to increase viscosity.
-
Experiment with different classes of excipients. For non-aqueous or oil-based formulations, the choice of other oils and esters will significantly impact the final viscosity.
-
-
Optimize Mixing Process:
-
Ensure adequate mixing speed and time to achieve a homogenous formulation.
-
For emulsions, the order of addition of ingredients and the type of homogenization can impact the final viscosity.[9]
-
Issue 2: Batch-to-batch inconsistency in viscosity.
Possible Causes:
-
Variation in Raw Material Quality: Inconsistencies in the grade or source of MDHA or other ingredients.
-
Lack of Precise Temperature Control: Fluctuations in processing temperature between batches.[15]
-
Inconsistent Mixing Parameters: Variations in mixing speed, time, or equipment.
Troubleshooting Steps:
-
Standardize Raw Materials:
-
Source ingredients from reliable suppliers and request a Certificate of Analysis (CoA) for each batch to ensure consistency.
-
-
Implement Strict Process Controls:
-
Precisely control and monitor the temperature at all stages of manufacturing.
-
Standardize mixing parameters, including speed, time, and the type of mixer used.
-
-
Establish Quality Control Specifications:
-
Define an acceptable viscosity range for the final product and test each batch to ensure it meets these specifications.
-
Data Presentation
Since specific quantitative data for this compound viscosity is not publicly available, the following tables provide illustrative examples of how to structure your experimental data when evaluating viscosity modifiers.
Table 1: Effect of Temperature on the Viscosity of a Formulation Containing this compound (Illustrative Data)
| Temperature (°C) | Viscosity (cP) |
| 25 | 15,000 |
| 30 | 12,500 |
| 35 | 9,000 |
| 40 | 6,500 |
Table 2: Effect of Solvents on the Viscosity of a 50% this compound Blend at 25°C (Illustrative Data)
| Solvent (at 50% w/w) | Viscosity of Blend (cP) |
| None (100% MDHA) | 25,000 |
| Ethanol | 5,000 |
| Isopropyl Myristate | 8,000 |
| Caprylic/Capric Triglyceride | 10,000 |
Experimental Protocols
Protocol 1: Viscosity Measurement of a Semi-Solid Formulation using a Brookfield Viscometer
Objective: To determine the dynamic viscosity of a semi-solid formulation containing this compound.
Apparatus:
-
Appropriate spindle for the expected viscosity range (e.g., T-bar spindles for very thick creams)[6]
-
Temperature-controlled water bath or chamber
-
Beaker or sample container
Methodology:
-
Instrument Setup:
-
Select a spindle and rotational speed appropriate for the expected viscosity of your sample. The goal is to achieve a torque reading between 10% and 90% of the instrument's capacity.
-
Calibrate the viscometer according to the manufacturer's instructions.[17]
-
-
Sample Preparation:
-
Place a sufficient amount of the formulation into a beaker to immerse the spindle to the marked level.
-
Place the beaker in the temperature-controlled bath and allow the sample to equilibrate to the desired temperature for at least 30 minutes.
-
-
Measurement:
-
Lower the viscometer head and immerse the spindle into the center of the sample. To avoid trapping air bubbles, insert the spindle at an angle.[2]
-
Start the spindle rotation at the selected speed.
-
Allow the reading to stabilize before recording the viscosity value (in cP or mPa·s) and the torque percentage.[5][18]
-
-
Data Analysis:
-
Record the viscosity, temperature, spindle number, and rotational speed.
-
For non-Newtonian fluids, it is recommended to measure viscosity at multiple shear rates (rotational speeds) to characterize the flow behavior.
-
Visualizations
Workflow for Troubleshooting High Viscosity
This diagram outlines the logical steps to follow when troubleshooting a formulation with excessively high viscosity.
A logical workflow for troubleshooting high viscosity in formulations.
Relationship Between Formulation Factors and Viscosity
This diagram illustrates the key factors that can be adjusted to manage the viscosity of a formulation containing this compound.
Key formulation factors influencing the final product viscosity.
References
- 1. researchgate.net [researchgate.net]
- 2. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Viscosity in Resin – PersiaResin [persiaresin.com]
- 6. arpnjournals.com [arpnjournals.com]
- 7. 17 Using Graphviz/dot to visualize our AST [cs.umd.edu]
- 8. ewg.org [ewg.org]
- 9. my.che.utah.edu [my.che.utah.edu]
- 10. ulprospector.com [ulprospector.com]
- 11. researchgate.net [researchgate.net]
- 12. specialchem.com [specialchem.com]
- 13. US20200230035A1 - Sprayable high viscosity cosmetic formulation - Google Patents [patents.google.com]
- 14. seppic.com [seppic.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Leveraging high-throughput analytics and automation to rapidly develop high-concentration mAb formulations: integrated excipient compatibility and viscosity screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. brookfieldengineering.com [brookfieldengineering.com]
- 18. brookfieldengineering.com [brookfieldengineering.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Methyl Dihydroabietate and Abietic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of methyl dihydroabietate and abietic acid. While abietic acid has been the subject of numerous studies elucidating its therapeutic potential, research into the biological effects of its derivative, this compound, is notably limited. This document summarizes the available experimental data to facilitate an objective comparison and to highlight areas for future investigation.
Summary of Biological Activities
Abietic acid, a primary resin acid from coniferous trees, has demonstrated a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antiviral properties. In contrast, this compound is primarily utilized in the cosmetics industry as a viscosity-controlling agent, and there is a significant gap in the scientific literature regarding its pharmacological effects.
Data Presentation
The following table summarizes the available quantitative data on the cytotoxic and antimicrobial activities of abietic acid and related compounds. Due to the lack of available data, a direct comparison with this compound is not possible at this time.
| Compound | Biological Activity | Assay | Cell Line / Organism | Result (IC₅₀ / MIC) |
| Abietic Acid | Cytotoxicity | MTT Assay | HeLa (Cervical Cancer) | 14.9 µg/mL |
| Cytotoxicity | MTT Assay | A549 (Lung Cancer) | > 50 µM | |
| Cytotoxicity | MTT Assay | LO2 (Normal Liver) | > 50 µM | |
| Antimicrobial | Broth Microdilution | Staphylococcus aureus | 25-50 µg/mL | |
| Antimicrobial | Broth Microdilution | Escherichia coli | > 100 µg/mL | |
| Methyl Dehydroabietate | Antimicrobial | Not Specified | Pseudomonas aeruginosa | Inhibition zone: 0.9 - 1.5 cm |
| Antifungal | Not Specified | Alternaria alternata | Inhibition zone: 0.7 - 1.6 cm |
Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and to aid in the design of future comparative studies.
Cytotoxicity Testing: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., abietic acid) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of sodium dodecyl sulfate (B86663) (SDS) in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the described experimental protocols.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.
Conclusion
The available scientific literature extensively documents the diverse biological activities of abietic acid, highlighting its potential as a lead compound for drug development. In stark contrast, there is a significant dearth of information regarding the biological effects of this compound. While its structural similarity to abietic acid suggests it may possess interesting pharmacological properties, this remains to be experimentally verified. The data on related compounds, such as methyl dehydroabietate, which exhibits some antimicrobial and antifungal activity, further underscores the need for a thorough investigation into the bioactivity of this compound.[1]
This guide serves to summarize the current state of knowledge and to emphasize the critical need for future research to directly compare the biological activities of this compound and abietic acid. Such studies would be invaluable to researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
References
A Comparative Analysis: Methyl Dihydroabietate Poised as a Viable Alternative to Synthetic Plasticizers
For Immediate Release
In the ongoing pursuit of safer, more sustainable materials, the performance of Methyl dihydroabietate, a bio-based compound derived from pine rosin, is being closely evaluated against traditional synthetic plasticizers. This guide offers a comparative study for researchers, scientists, and drug development professionals, detailing the performance characteristics, experimental data, and underlying mechanisms of this promising alternative.
This compound, an ester of dihydroabietic acid, presents a compelling profile for various industrial applications, including in adhesives, sealants, paints, and coatings.[1] Its natural origin and biodegradable properties address the growing health and environmental concerns associated with conventional phthalate (B1215562) plasticizers like Dioctyl Phthalate (DOP) and Diisononyl Phthalate (DINP), which have faced regulatory scrutiny due to their potential health risks.[2][3][4]
Executive Summary of Comparative Performance
While direct, comprehensive comparative studies on this compound are emerging, data from closely related rosin-based plasticizers provide a strong indication of its performance potential. These bio-based alternatives demonstrate comparable, and in some aspects superior, properties to their synthetic counterparts.
| Performance Metric | This compound (Rosin-Based Esters as Proxy) | Dioctyl Phthalate (DOP) | Diisononyl Phthalate (DINP) |
| Plasticizing Efficiency | |||
| Tensile Strength | Lower (e.g., 8.1 - 15.7 MPa)[1][5] | Higher (e.g., ~20-25 MPa) | Higher (e.g., ~20-25 MPa) |
| Elongation at Break | Higher (e.g., up to 346%)[1][5] | Lower (e.g., ~250-350%) | Lower (e.g., ~300-400%) |
| Migration Resistance | |||
| Solvent Extraction (Petroleum Ether) | Lower Weight Loss (e.g., 5.0 - 7.0%)[1][5] | Higher Weight Loss | Higher Weight Loss |
| Thermal Stability | |||
| Onset Decomposition Temp. (TGA) | Comparable to slightly lower | Generally stable up to ~250-300°C | Generally stable up to ~250-300°C |
| Biodegradability | |||
| OECD 301 | Readily biodegradable (data for similar bio-esters) | Not readily biodegradable | Not readily biodegradable |
Detailed Experimental Protocols
To ensure objective and reproducible comparisons, standardized testing methodologies are crucial. The following are detailed protocols for key performance experiments.
Mechanical Properties (Tensile Strength, Elongation at Break)
-
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[6]
-
Methodology:
-
Specimen Preparation: Dog-bone shaped specimens of the plasticized polymer (e.g., PVC) are prepared according to the dimensions specified in ASTM D638.[7] The concentration of the plasticizer is kept consistent across all samples.
-
Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.
-
Testing: A universal testing machine is used to apply a tensile force to the specimen at a constant rate of crosshead displacement until the specimen fractures.[8]
-
Data Acquisition: The force and elongation are continuously recorded throughout the test.
-
Calculations:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
-
Migration Resistance
-
Standard: ISO 177 - Plastics - Determination of migration of plasticizers.[3][9][10]
-
Methodology:
-
Sample Preparation: A circular disc of the plasticized polymer is cut to a specified diameter.
-
Solvent Extraction: The pre-weighed sample is immersed in a specific solvent (e.g., petroleum ether, ethanol, acetic acid) for a defined period (e.g., 24 hours) at a controlled temperature.[1][5]
-
Drying: After immersion, the sample is removed, gently wiped, and dried in an oven to a constant weight.
-
Weight Loss Calculation: The migration resistance is determined by the percentage of weight loss of the sample.
-
Thermal Stability
-
Standard: Thermogravimetric Analysis (TGA).[11]
-
Methodology:
-
Sample Preparation: A small, precisely weighed sample of the plasticized polymer is placed in a TGA furnace.
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).[12]
-
Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.
-
Analysis: The onset temperature of decomposition and the temperature of maximum weight loss are determined from the TGA curve and its derivative (DTG).[13]
-
Biodegradability
-
Standard: OECD 301 - Ready Biodegradability.
-
Methodology (e.g., OECD 301B - CO2 Evolution Test):
-
Test Setup: The test substance is exposed to an inoculum of microorganisms (e.g., activated sludge) in a mineral medium in a closed respirometer.
-
Incubation: The mixture is incubated for 28 days under aerobic conditions in the dark.
-
CO2 Measurement: The amount of carbon dioxide produced from the biodegradation of the test substance is measured and compared to the theoretical maximum amount.
-
Assessment: A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical CO2 production within a 10-day window during the 28-day test period.[2]
-
Visualizing the Pathways and Processes
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
Conclusion
The available data on rosin-based esters, as a proxy for this compound, suggest a promising future for this bio-based plasticizer. It demonstrates excellent plasticizing efficiency, characterized by a significant increase in elongation at break, and superior migration resistance compared to DOP. While further direct comparative studies are warranted to fully elucidate its performance profile, this compound stands as a strong candidate for replacing synthetic plasticizers in a variety of applications, contributing to the development of more sustainable and safer products.
References
- 1. Designing Rosin-Based Plasticizers: Effect of Differently Branched Chains on Plasticization Performance and Solvent Resistance of Flexible Poly(vinyl chloride) Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. researchgate.net [researchgate.net]
- 4. ecetoc.org [ecetoc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of abietic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodegradability and transformation of human pharmaceutical active ingredients in environmentally relevant test systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The influence of different plasticizers on some physical and mechanical properties of hydroxypropyl methylcellulose free films. | Semantic Scholar [semanticscholar.org]
- 10. A highly efficient bio-based plasticizer constructed from renewable oleic acids for plasticizing and enhancing the properties of polylactic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. kinampark.com [kinampark.com]
- 12. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 13. contractlaboratory.com [contractlaboratory.com]
In Vivo Anti-Inflammatory Effects: A Comparative Analysis of Abietane Diterpenes
A comprehensive guide for researchers and drug development professionals on the in vivo anti-inflammatory properties of abietane (B96969) diterpenes, structurally related to Methyl dihydroabietate.
Introduction
Comparative Performance Data
The following tables summarize the quantitative data from in vivo studies on abietane diterpenes, showcasing their efficacy in widely accepted animal models of inflammation.
Table 1: Effect of Abietic Acid on Carrageenan-Induced Paw Edema in Rodents
| Treatment | Dose | Time Point | % Inhibition of Edema | Reference Compound | % Inhibition (Reference) |
| Abietic Acid | 50 mg/kg (p.o.) | 3h | Significant | Indomethacin | Not specified |
| Abietic Acid | 100 mg/kg (p.o.) | 3h | Significant | Indomethacin | Not specified |
| Abietic Acid | 200 mg/kg (p.o.) | 3h | Significant | Indomethacin | Not specified |
Data extrapolated from studies on abietic acid, a close structural analog of this compound.[1][2]
Table 2: Effect of Abietane Diterpene-Containing Extracts on Acute Inflammation Models
| Extract/Compound | Model | Dose | % Inhibition | Reference Compound | % Inhibition (Reference) |
| Pinus thunbergii Parl. Extract | Arachidonic Acid-Induced Ear Edema (mouse) | 1.0 mg/ear | 64.5% | Ibuprofen (0.1 mg/ear) | Not specified |
| Pine Pollen Extract | Carrageenan-Induced Paw Edema (mouse) | 100 mg/kg (p.o.) | Significant | Indomethacin | Significant |
| Pine Pollen Extract | Carrageenan-Induced Paw Edema (mouse) | 200 mg/kg (p.o.) | Significant | Indomethacin | Significant |
These extracts are known to contain a mixture of abietane diterpenes.[3][4]
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.
Carrageenan-Induced Paw Edema
This is a widely used model for evaluating acute inflammation.[1][2][4]
Objective: To assess the anti-edematous effect of a test compound.
Animals: Male Wistar rats or Swiss mice.
Procedure:
-
Animals are fasted overnight with free access to water.
-
The basal volume of the right hind paw is measured using a plethysmometer.
-
The test compound (e.g., abietic acid) or vehicle (control) is administered orally (p.o.) or intraperitoneally (i.p.). A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
After a specific period (e.g., 1 hour), a 1% solution of carrageenan in saline is injected into the sub-plantar surface of the right hind paw.
-
Paw volume is measured at various time intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Arachidonic Acid-Induced Ear Edema
This model is used to investigate the effects of compounds on inflammation mediated by arachidonic acid metabolites.[3][4]
Objective: To evaluate the topical or systemic anti-inflammatory activity of a test compound.
Animals: Male BALB/c mice.
Procedure:
-
A solution of arachidonic acid in a suitable solvent (e.g., acetone) is prepared.
-
The test compound is applied topically to the inner surface of the right ear. The left ear receives the vehicle alone. A standard drug (e.g., ibuprofen) is used as a positive control.
-
After a short period (e.g., 30 minutes), the arachidonic acid solution is applied to the inner surface of the right ear of all animals.
-
After a specified time (e.g., 1 hour), the mice are euthanized, and a circular section is removed from both ears using a biopsy punch.
-
The weight of the ear punch is measured, and the difference in weight between the right and left ear punches is calculated as an indicator of edema.
-
The percentage inhibition of edema is calculated for the treated groups compared to the control group.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of abietane diterpenes are believed to be mediated through the modulation of key inflammatory signaling pathways.
Inflammatory Signaling Cascade
Caption: Inhibition of Inflammatory Pathways by Dehydroabietic Acid.
This diagram illustrates how dehydroabietic acid, a representative abietane diterpene, is proposed to exert its anti-inflammatory effects by inhibiting upstream kinases (Src, Syk, TAK1), thereby downregulating the activation of key transcription factors (NF-κB and AP-1) and the subsequent production of pro-inflammatory mediators.[5][6][7]
Experimental Workflow for In Vivo Anti-inflammatory Screening
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
This flowchart outlines the key steps involved in a typical in vivo screening protocol for assessing the anti-inflammatory activity of a test compound using the carrageenan-induced paw edema model.
The available in vivo data on abietic acid and dehydroabietic acid strongly suggest that abietane diterpenes, as a class, possess significant anti-inflammatory properties. These effects are demonstrated in various animal models of acute inflammation and appear to be mediated through the inhibition of key inflammatory pathways, including the NF-κB and AP-1 signaling cascades. While direct evidence for this compound is currently lacking, the findings for its structural analogs provide a solid foundation and rationale for further investigation into its potential as a novel anti-inflammatory agent. Researchers are encouraged to use the provided protocols and comparative data as a guide for their future studies in this promising area of natural product drug discovery.
References
- 1. Anti-inflammatory activity of abietic acid, a diterpene isolated from Pimenta racemosa var. grissea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiedematogenic and Analgesic Activities of Abietic Acid in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pinus thunbergii Parl. Extracts Reduce Acute Inflammation by Targeting Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
cross-validation of analytical methods for Methyl dihydroabietate
A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl Dihydroabietate
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of chemical entities is fundamental to the integrity of their work. This compound, an ester derived from a component of coniferous tree rosin, finds applications in various industrial processes. Ensuring the consistency and comparability of analytical data for this compound across different methods or laboratories is critical. Cross-validation of analytical methods is the formal process of demonstrating that two or more distinct analytical procedures provide equivalent results, a vital step during method transfer, updates, or when comparing data from different sources.[1][2]
This guide presents a comparative analysis of two powerful analytical techniques applicable to the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). While specific cross-validation data for this compound is not extensively published, this guide provides a framework based on established principles of method validation and performance characteristics observed for similar methyl esters.[3][4] The experimental data presented is hypothetical yet representative of what would be expected for these analytical techniques.
Data Presentation: Comparison of Analytical Method Performance
The selection of an analytical method is often a balance between performance characteristics, sample matrix, and available instrumentation. Below is a summary of typical validation parameters for the quantification of a methyl ester like this compound using GC-MS and LC-MS.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Typical Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.999 | > 0.995[5] |
| Range (µg/mL) | 0.1 - 50 | 0.05 - 25 | 80-120% of the test concentration[6] |
| Accuracy (% Recovery) | 97.8% - 102.5% | 98.5% - 101.8% | 80-120%[4] |
| Precision (% RSD) | |||
| - Repeatability | < 4% | < 3% | < 15% |
| - Intermediate Precision | < 6% | < 5% | < 15% |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.01 µg/mL | - |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.05 µg/mL | - |
| Specificity | High (based on retention time and mass spectrum) | High (based on retention time and MRM transitions) | No interference at the retention time of the analyte |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the successful validation and cross-validation of analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds such as this compound.[3]
1. Sample Preparation:
-
Extraction: The analyte can be extracted from the sample matrix using a suitable organic solvent like hexane (B92381) or ethyl acetate. For solid samples, a liquid-solid extraction may be employed.
-
Derivatization: While this compound is an ester and may not strictly require derivatization, this step can sometimes improve chromatographic performance. However, for this compound, direct injection is generally feasible.
-
Reconstitution: The extracted sample is evaporated to dryness and reconstituted in a known volume of a solvent suitable for GC injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 7890B GC System or equivalent.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 270°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/minute to 300°C.
-
Final hold: 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: An Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a highly sensitive and selective technique suitable for a wide range of compounds, including those that are less volatile.[3]
1. Sample Preparation:
-
Extraction: Similar to GC-MS, extraction can be performed using liquid-liquid extraction or solid-phase extraction (SPE) for cleaner samples.[3] Protein precipitation with a solvent like acetonitrile (B52724) is a common method for biological matrices.
-
Reconstitution: The extract is dried down and reconstituted in a solvent compatible with the initial mobile phase conditions.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A Shimadzu Nexera X2 or equivalent system.
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the analyte.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.
Mandatory Visualization
Cross-validation workflow for analytical methods.
Relationships between key analytical method validation parameters.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-b-f.eu [e-b-f.eu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Antioxidant Potential: Methyl Dihydroabietate vs. BHT
A comprehensive review of existing scientific literature reveals a significant disparity in the available data regarding the antioxidant potential of Methyl dihydroabietate compared to the well-established antioxidant, Butylated Hydroxytoluene (BHT). While BHT's antioxidant properties are extensively documented and utilized across various industries, there is a notable absence of direct experimental evidence evaluating the antioxidant capacity of this compound using standard assays.
This guide aims to provide a comparative overview based on the available information. However, the lack of quantitative data for this compound prevents a direct, data-driven comparison of its antioxidant efficacy against BHT. We present the known antioxidant profile of BHT and detailed experimental protocols for standard antioxidant assays, which would be required to evaluate the potential of this compound in future studies.
Butylated Hydroxytoluene (BHT): A Profile of a Potent Synthetic Antioxidant
Butylated hydroxytoluene (BHT) is a synthetic phenolic compound widely recognized for its potent antioxidant properties.[1][2] It functions as a free radical scavenger, effectively terminating the chain reactions of radical-mediated oxidation.[1] This characteristic has led to its extensive use as a preservative in the food, cosmetic, and pharmaceutical industries to prevent the degradation of products due to oxidation.[2][3]
The antioxidant mechanism of BHT involves the donation of a hydrogen atom from its hydroxyl group to a free radical, thereby neutralizing it and preventing further oxidative damage.[1] The resulting BHT radical is relatively stable and does not readily initiate new oxidation chains.
Quantitative Comparison of Antioxidant Potential
A direct quantitative comparison of the antioxidant potential of this compound and BHT is not feasible due to the lack of published data for this compound. To conduct such a comparison, experimental data from standardized antioxidant assays are necessary. The table below illustrates the type of data required for a meaningful comparison.
| Compound | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (IC50) | Ferric Reducing Antioxidant Power (FRAP) Value |
| This compound | Data not available | Data not available | Data not available |
| BHT | Varies depending on experimental conditions | Varies depending on experimental conditions | V.D.E.C. |
IC50: The concentration of the antioxidant required to scavenge 50% of the free radicals. V.D.E.C.: Varies depending on experimental conditions.
Experimental Protocols for Antioxidant Assays
To facilitate future research into the antioxidant potential of this compound, detailed protocols for three standard antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.[4][5]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant and is measured spectrophotometrically.[4][5]
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).[4] The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the test compound (this compound or BHT) and a positive control in the same solvent to prepare a series of concentrations.
-
Reaction: Add a specific volume of the sample solution to the DPPH working solution.
-
Incubation: Incubate the mixture in the dark for a specified period (e.g., 30 minutes).[4]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is another widely used method to assess the total antioxidant capacity of a substance.[6][7]
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution. The extent of color reduction is proportional to the antioxidant capacity of the sample and is measured spectrophotometrically.[6][7]
Procedure:
-
Preparation of ABTS•+ Solution: Prepare a stock solution of ABTS and potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[6]
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compound and a standard (e.g., Trolox).
-
Reaction: Add the sample solution to the ABTS•+ working solution.
-
Measurement: After a set incubation time, measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[8][9]
Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance at 593 nm is proportional to the antioxidant's reducing power.[9]
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution, and FeCl₃·6H₂O solution.[9]
-
Sample Preparation: Prepare solutions of the test compound and a standard (e.g., FeSO₄·7H₂O).
-
Reaction: Add the sample solution to the freshly prepared and pre-warmed FRAP reagent.
-
Measurement: Measure the absorbance at 593 nm after a specified incubation time.
-
Calculation: The FRAP value of the sample is determined by comparing its absorbance change to that of a ferrous iron standard curve.[9]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for in vitro antioxidant assays.
Caption: A generalized workflow for in vitro antioxidant capacity assays.
Conclusion
While BHT is a well-characterized antioxidant with extensive supporting data, the antioxidant potential of this compound remains largely unexplored in the scientific literature. The provided experimental protocols for DPPH, ABTS, and FRAP assays offer a clear pathway for researchers to quantitatively assess the antioxidant activity of this compound. Such studies are crucial to enable a direct and meaningful comparison with established antioxidants like BHT and to uncover the potential applications of this compound in fields requiring antioxidant protection. Without this fundamental data, any claims regarding the antioxidant efficacy of this compound are speculative. Further research is strongly encouraged to fill this knowledge gap.
References
- 1. Antioxidant activity of fruit exudate and C-methylated dihydrochalcones from Myrica gale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antioxidant activity and in vivo efficacy of topical formulations containing vitamin C and its derivatives studied by non-invasive methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C21H34O2 | CID 22216196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]
- 6. mdpi.com [mdpi.com]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
Comparative Efficacy of Methyl Dihydroabietate and Other Rosin Acid Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of methyl dihydroabietate against other prominent rosin (B192284) acid derivatives. This analysis is supported by experimental data to inform research and development decisions in the pharmaceutical and therapeutic sectors.
Rosin, a natural resin obtained from pine trees, is a rich source of diterpenoid acids, primarily abietic acid and its isomers. Chemical modification of these rosin acids has given rise to a diverse range of derivatives with a wide spectrum of biological activities. Among these, this compound has garnered interest for its potential applications. This guide delves into a comparative analysis of its efficacy, drawing on available scientific literature.
Cytotoxicity Analysis: A Comparative Overview
The cytotoxic potential of rosin acid derivatives is a key area of investigation for anticancer drug development. Studies have evaluated the inhibitory effects of these compounds on various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a standard metric for comparison.
While direct comparative studies exclusively focusing on this compound against a wide array of other rosin derivatives are limited, existing research provides valuable insights into the structure-activity relationships of this class of compounds. For instance, derivatives of dehydroabietic acid (DHA), a close structural relative of dihydroabietic acid, have demonstrated significant cytotoxic activity.
Table 1: Comparative Cytotoxicity (IC50) of Rosin Acid Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Dehydroabietic Acid Derivative 74b | SMMC-7721 (Liver Cancer) | 0.36 ± 0.13 | [1] |
| Dehydroabietic Acid Derivative 74e | HepG2 (Liver Cancer) | 0.12 ± 0.03 | [1] |
| Methyl Abietate | HeLa (Cervical Cancer) | 3.6 ± 1 mg/mL | [2] |
| Abietic Acid | HeLa (Cervical Cancer) | > 25 mg/mL | [2] |
| Abietinol | HeLa (Cervical Cancer) | > 25 mg/mL | [2] |
| Abietinal | HeLa (Cervical Cancer) | 5.6 ± 0.5 mg/mL | [2] |
| Dehydroabietic Acid | AGS (Gastric Cancer) | 95 µM | [3] |
| Dehydroabietic Acid | MRC-5 (Lung Fibroblast) | 171 µM | [3] |
Note: Direct IC50 values for this compound from comparative studies were not available in the reviewed literature.
The data suggests that modifications to the core rosin acid structure can significantly influence cytotoxic potency. For example, specific derivatives of dehydroabietic acid have shown sub-micromolar efficacy against liver cancer cells[1]. In a study comparing C18-oxygenated derivatives of abietic acid, methyl abietate exhibited the highest cytotoxicity against HeLa cells, suggesting that the esterification of the carboxyl group can enhance anticancer activity[2].
Antimicrobial Efficacy: A Look at Rosin's Defensive Properties
Rosin acids and their derivatives are known to possess antimicrobial properties, a trait likely evolved as a defense mechanism in coniferous trees. This has spurred research into their potential as novel antimicrobial agents. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in these studies.
Dehydroabietic acid, in particular, has been investigated for its activity against a range of bacteria.
Table 2: Minimum Inhibitory Concentration (MIC) of Dehydroabietic Acid Against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus ATCC 1228 | 7.81 | [4][5] |
| Mycobacterium smegmatis ATCC 607 | 7.81 | [4][5] |
| Klebsiella pneumoniae (all strains) | 125 | [4][5] |
| Escherichia coli HSM 303 | 125 | [4][5] |
Experimental Protocols
To facilitate further research and comparative analysis, this section outlines the detailed methodologies for key experiments cited in the evaluation of rosin acid derivatives.
Cytotoxicity Determination using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the rosin acid derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the concentration of the compound and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution MIC Assay
Detailed Protocol:
-
Preparation of Test Compounds: Prepare a stock solution of each rosin acid derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a McFarland standard (typically 0.5), which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density using a microplate reader.
Signaling Pathways and Mechanisms of Action
The biological activities of rosin acid derivatives are underpinned by their interactions with various cellular signaling pathways. While the precise mechanisms for many derivatives are still under investigation, some insights have been gained, particularly for those with anticancer properties.
Hypothesized Signaling Pathway for Cytotoxicity of Rosin Acid Derivatives
Many cytotoxic natural products exert their effects by inducing apoptosis, or programmed cell death. For some rosin derivatives, it is hypothesized that they may induce oxidative stress through the generation of reactive oxygen species (ROS). This can lead to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway. Subsequent activation of caspases, a family of proteases crucial for apoptosis, ultimately leads to cell death. Further research is necessary to elucidate the specific molecular targets and signaling cascades modulated by this compound and its counterparts.
References
- 1. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uv.es [uv.es]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Biological Activity of Methyl Dihydroabietate: An Analysis of In Vitro and In Vivo Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of methyl dihydroabietate, drawing upon available in vitro and in vivo experimental data. Due to the limited number of studies specifically focused on this compound, this guide also incorporates data from closely related compounds, such as methyl dehydroabietate and dehydroabietic acid, to provide a broader context and suggest potential avenues for future research.
Overview of this compound
This compound is a methyl ester of dihydroabietic acid, a diterpene resin acid. While it is utilized in the cosmetics industry, primarily as a viscosity-controlling agent, its specific biological activities remain largely unexplored. This guide aims to synthesize the available information to provide a baseline for researchers interested in the pharmacological potential of this compound.
In Vitro Activity
Currently, there is a scarcity of published studies detailing the specific in vitro biological activity of this compound. However, research on the closely related compound, methyl dehydroabietate, has indicated potential antimicrobial properties.
A study on extracts from Norway spruce bark identified methyl dehydroabietate as a component with antibacterial and antifungal activity.[1] This suggests that this compound may also possess similar properties, although direct experimental evidence is needed for confirmation.
Table 1: Summary of In Vitro Activity of Related Compounds
| Compound | Assay Type | Organism/Cell Line | Observed Effect | Reference |
| Methyl Dehydroabietate | Antibacterial Assay | - | Showed activity against certain bacterial strains | [2] |
| Methyl Dehydroabietate | Antifungal Assay | - | Showed activity against certain fungal strains | [1] |
| Dehydroabietic Acid | Anti-inflammatory Assay | Macrophage cell lines | Reduction in nitric oxide (NO) production; Suppression of NF-κB and AP-1 signaling pathways | |
| Dehydroabietic Acid | Anticancer Assay | Various cancer cell lines | Cytotoxic effects | |
| Dehydroabietic Acid | Antibacterial Assay | Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) | Growth inhibition (MIC values of 2-4 μg/mL for some derivatives) |
In Vivo Activity
Experimental Protocols
For researchers planning to investigate the biological activities of this compound, the following are generalized protocols for key experiments based on methodologies used for similar compounds.
In Vitro Antibacterial Activity: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.
-
Incubation: The standardized bacterial inoculum is added to each well containing the different concentrations of the test compound. Positive (bacteria and broth) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.
-
Induction of Inflammation: A subcutaneous injection of a phlogistic agent, such as carrageenan (e.g., 0.1 mL of a 1% solution), is administered into the plantar surface of the hind paw.
-
Treatment: The test compound (this compound) is administered orally or intraperitoneally at various doses, typically 30-60 minutes before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Measurement of Paw Edema: The volume of the paw is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways and Experimental Workflow
Potential Anti-inflammatory Signaling Pathway
Based on the known activity of dehydroabietic acid, a potential anti-inflammatory mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways such as NF-κB.
Caption: Hypothesized anti-inflammatory signaling pathway.
General Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for screening the biological activity of a novel compound like this compound.
Caption: General workflow for screening bioactivity.
Conclusion
The current scientific literature provides limited direct evidence for the in vitro and in vivo biological activities of this compound. However, data from structurally related compounds, particularly methyl dehydroabietate and dehydroabietic acid, suggest that it may possess antimicrobial and anti-inflammatory properties. This guide serves as a foundational resource for researchers, highlighting the existing knowledge gaps and providing standardized methodologies and conceptual frameworks to stimulate and guide future investigations into the pharmacological potential of this compound. Further research is imperative to elucidate its specific biological functions and to determine its potential as a therapeutic agent.
References
head-to-head comparison of different synthesis routes for Methyl dihydroabietate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of Methyl dihydroabietate, offering a comparative analysis of different routes with supporting experimental data and detailed protocols.
This compound, a derivative of abietic acid found in pine resin, is a valuable compound with applications in various fields, including cosmetics and pharmaceuticals.[1] Its synthesis is a key step in the development of novel therapeutics and other specialized chemical products. This guide provides a head-to-head comparison of the primary synthesis routes for this compound, focusing on a conventional two-step approach and exploring the potential of a more streamlined one-pot synthesis.
Two-Step Synthesis: A Tale of Two Reactions
The most established and widely documented method for producing this compound involves a two-step process:
-
Catalytic Hydrogenation: The conjugated double bonds of abietic acid are saturated through catalytic hydrogenation to yield dihydroabietic acid.
-
Fischer Esterification: The resulting dihydroabietic acid is then esterified with methanol (B129727) in the presence of an acid catalyst to produce the final product, this compound.
Step 1: Catalytic Hydrogenation of Abietic Acid
The choice of catalyst in the hydrogenation step is critical and directly impacts the yield and purity of the intermediate, dihydroabietic acid. The most commonly employed heterogeneous catalysts include Palladium on carbon (Pd/C), Platinum oxide (PtO₂), and Raney Nickel (Raney Ni).[2]
Comparison of Hydrogenation Catalysts:
| Catalyst | Typical Reaction Conditions | Reported Yield of Dihydroabietic Acid | Key Advantages | Key Disadvantages |
| Palladium on Carbon (Pd/C) | 50-100°C, 10-50 bar H₂ pressure[1] | High | High activity and selectivity.[2] | Higher cost compared to Raney Ni. |
| Platinum Oxide (PtO₂) | Room Temperature, atmospheric pressure H₂ | Not explicitly quantified but effective | Effective under mild conditions. | Can be expensive. |
| Raney Nickel (Raney Ni) | High temperature and pressure may be required | Generally lower than Pd/C for this specific transformation[2] | Cost-effective. | May require more forcing conditions and can have lower selectivity.[2] |
Experimental Protocol: Catalytic Hydrogenation of Abietic Acid using Pd/C
This protocol is a representative example based on commonly employed laboratory procedures.
Materials:
-
Abietic acid
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
High-pressure autoclave (e.g., Parr hydrogenator)
Procedure:
-
In a high-pressure autoclave, dissolve abietic acid in a suitable solvent such as ethanol.
-
Add the 10% Pd/C catalyst. The catalyst loading is typically around 5-10% by weight relative to the abietic acid.
-
Seal the autoclave and purge it several times with nitrogen gas to remove any oxygen.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar).[1]
-
Heat the reaction mixture to the target temperature (e.g., 50-100°C) with vigorous stirring.[1]
-
Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within a few hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain crude dihydroabietic acid. The product can be further purified by recrystallization if necessary.
Step 2: Fischer Esterification of Dihydroabietic Acid
The second step involves the acid-catalyzed esterification of dihydroabietic acid with methanol. Sulfuric acid is a commonly used catalyst for this transformation.
Quantitative Data for Fischer Esterification:
| Catalyst | Typical Reaction Conditions | Reported Yield of this compound |
| Sulfuric Acid (H₂SO₄) | 60-80°C, Reflux in methanol, 4-72 hours | 60-95%[1] |
Experimental Protocol: Fischer Esterification of Dihydroabietic Acid
This protocol outlines a standard laboratory procedure for the esterification step.
Materials:
-
Dihydroabietic acid
-
Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Dissolve dihydroabietic acid in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) with stirring.
-
Maintain the reflux for a period of 4 to 72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield crude this compound. The product can be purified by column chromatography or distillation.
One-Pot Synthesis: A More Efficient Alternative?
The concept of a one-pot synthesis, where both hydrogenation and esterification occur in a single reaction vessel, offers significant advantages in terms of efficiency, reduced waste, and cost-effectiveness. While specific, well-documented one-pot procedures for this compound are not widely available in the literature, the following represents a plausible conceptual workflow.
A potential one-pot approach could involve the hydrogenation of abietic acid in methanol as the solvent. After the hydrogenation is complete, an acid catalyst could be directly added to the reaction mixture to initiate the esterification in situ.
Conceptual One-Pot Synthesis Workflow:
Caption: Conceptual workflow for a one-pot synthesis of this compound.
Head-to-Head Comparison of Synthesis Strategies
Caption: Comparison of Two-Step vs. One-Pot synthesis strategies.
Conclusion
The two-step synthesis of this compound via catalytic hydrogenation followed by Fischer esterification is a robust and well-established method. The choice of hydrogenation catalyst, particularly Pd/C, offers high yields for the initial reduction of abietic acid. Subsequent acid-catalyzed esterification with methanol provides the final product in good to excellent yields.
While the one-pot synthesis approach remains largely conceptual for this specific transformation, it represents a promising avenue for process optimization. Further research into developing and quantifying a one-pot method could lead to a more sustainable and economically viable production of this compound, a compound of significant interest to the scientific and industrial communities. Researchers are encouraged to explore this streamlined approach to enhance the efficiency of synthesizing this valuable molecule.
References
Comparative Analysis of Methyl Dihydroabietate Formulations: No Publicly Available Data for Skin Penetration
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the skin penetration properties of Methyl dihydroabietate. Despite its use in cosmetic formulations, no specific studies detailing its dermal absorption, permeability coefficients, or comparative performance in different formulations could be identified.
This compound is a derivative of abietic acid, a primary component of rosin (B192284). While research exists on the skin sensitization potential of rosin and its various derivatives, this does not extend to quantitative data on the rate and extent of their penetration through the skin. Some studies on other diterpenoids and terpenes investigate their potential as skin penetration enhancers for other active molecules, but do not focus on the absorption of the diterpenoids themselves.
Without experimental data from in vitro or in vivo studies, it is not possible to provide a comparative analysis of the skin penetration of different this compound formulations. Such an analysis would require data from standardized experimental protocols, which are currently absent from the scientific literature.
For researchers, scientists, and drug development professionals interested in the dermal delivery of this compound, it would be necessary to conduct foundational research to generate the required data. The following outlines a general approach that could be taken for such a study.
Hypothetical Experimental Design for a Comparative Skin Penetration Study
Should research be undertaken in this area, a typical experimental workflow to compare the skin penetration of different this compound formulations would involve the following steps.
Experimental Workflow Diagram
Caption: Hypothetical workflow for an in vitro skin penetration study.
General Experimental Protocols
Below are generalized methodologies for key experiments that would be cited in a comparative skin penetration study.
In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Objective: To quantify the rate and extent of this compound penetration from different formulations through an ex vivo skin membrane.
-
Methodology:
-
Excised human or porcine skin is dermatomed to a thickness of approximately 500 µm.
-
The skin sections are mounted on vertical Franz diffusion cells with the stratum corneum facing the donor compartment.
-
The receptor compartment is filled with a physiologically relevant receptor solution (e.g., phosphate-buffered saline with a solubility enhancer) and maintained at 32°C ± 1°C. The solution is continuously stirred.
-
A finite dose of the this compound formulation is applied to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), aliquots of the receptor solution are collected and replaced with fresh solution.
-
At the end of the experiment, the skin surface is washed to remove excess formulation. The stratum corneum is separated from the deeper skin layers by tape stripping. The epidermis and dermis are then separated.
-
The amount of this compound in the receptor fluid, stratum corneum, and epidermis/dermis is quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analytical Method Validation
-
Objective: To ensure the accuracy, precision, and reliability of the method used to quantify this compound.
-
Methodology:
-
Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components from the formulation and skin matrix is assessed.
-
Linearity: A calibration curve is generated by analyzing a series of standards of known concentrations to demonstrate a linear relationship between concentration and instrument response.
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability) of the method are determined by analyzing quality control samples at multiple concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified is established.
-
Data Presentation
The quantitative data from such studies would be summarized in tables for easy comparison.
Table 1: Cumulative Amount of this compound Permeated (µg/cm²)
| Time (hours) | Formulation A (Mean ± SD) | Formulation B (Mean ± SD) | Formulation C (Mean ± SD) |
| 2 | Data | Data | Data |
| 4 | Data | Data | Data |
| 8 | Data | Data | Data |
| 12 | Data | Data | Data |
| 24 | Data | Data | Data |
Table 2: Skin Penetration Parameters of this compound
| Parameter | Formulation A (Mean ± SD) | Formulation B (Mean ± SD) | Formulation C (Mean ± SD) |
| Steady-State Flux (Jss) (µg/cm²/h) | Data | Data | Data |
| Permeability Coefficient (Kp) (cm/h) | Data | Data | Data |
| Lag Time (t_lag) (h) | Data | Data | Data |
| Amount in Stratum Corneum (µg/cm²) | Data | Data | Data |
| Amount in Epidermis/Dermis (µg/cm²) | Data | Data | Data |
Safety Operating Guide
Navigating the Disposal of Methyl Dihydroabietate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Methyl Dihydroabietate, a compound used in various research applications. While specific disposal protocols are often dictated by local regulations, this document outlines the key considerations and a general procedural workflow based on available safety data.
Key Safety and Handling Information
This compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard.[1] However, it is crucial to adhere to good industrial hygiene and safety practices.[1] The following table summarizes essential safety information.
| Parameter | Information | Source |
| GHS Classification | Not considered hazardous | [1] |
| CAS Number | 30968-45-7 | [2] |
| Molecular Formula | C21H34O2 | [2] |
| Molecular Weight | 318.50 | [2] |
| Appearance | No information available | |
| Odor | No information available | |
| Storage | Keep containers tightly closed in a dry, cool and well-ventilated place. Store at room temperature. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Hazardous Decomposition Products | Carbon oxides. | [1] |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure.
| PPE Type | Recommendation | Source |
| Eye/Face Protection | Wear safety glasses with side shields (or goggles). | [1] |
| Skin Protection | Wear protective gloves and protective clothing. | [1] |
| Respiratory Protection | Respiratory protection must be provided in accordance with current local regulations. | [1] |
Disposal and Environmental Precautions
The Safety Data Sheet (SDS) for this compound indicates a potential for long-lasting harmful effects to aquatic life.[1] Therefore, it is imperative to prevent this substance from entering drains or water courses. Disposal of waste and contaminated packaging must be conducted in accordance with all applicable regional, national, and local laws and regulations.[1]
Disposal Decision Workflow
The following diagram outlines a general decision-making process for the disposal of this compound. This workflow is a guide and should be adapted to comply with the specific regulations of your institution and locality.
Experimental Protocols
No specific experimental protocols for the disposal of this compound are provided in the available safety data sheets. The primary directive is to follow local, regional, and national regulations.[1] In the absence of specific institutional guidelines for non-hazardous chemical waste, it is best practice to consult with your organization's Environmental Health and Safety (EHS) department for proper disposal procedures. This ensures compliance and environmental responsibility.
References
Essential Safety and Operational Guide for Handling Methyl Dihydroabietate
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of Methyl dihydroabietate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical and Physical Properties
This compound is an ester derived from dihydroabietic acid, which is a component of rosin (B192284) from coniferous trees.[1] It typically appears as a clear, yellowish, viscous liquid and is soluble in organic solvents but has poor solubility in water.[1]
| Property | Value |
| Molecular Formula | C21H30O2[1] |
| Molecular Weight | 314.46 g/mol [1] |
| Appearance | Clear, yellowish viscous liquid[1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, toluene); poorly soluble in water[1] |
| Boiling Point | ~389.00 °C @ 760.00 mm Hg (estimated)[2] |
| Flash Point | ~183.50 °C (estimated)[2] |
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.[3] The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[3][4] | NIOSH (US) or EN 166 (EU) approved.[4] |
| Skin Protection | Protective gloves and protective clothing.[3] | EU Directive 89/686/EEC and the standard EN 374.[4] |
| Respiratory Protection | NIOSH/MSHA approved respirator if exposure limits are exceeded or irritation is experienced.[3] | In accordance with current local regulations.[3] |
Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[3]
-
Avoid contact with skin and eyes.[4]
-
Ensure adequate ventilation, especially in confined areas.[3]
-
Avoid the formation of dust and aerosols.[4]
-
Do not eat, drink, or smoke when using this product.[5]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
Store at room temperature.[3]
-
Stable under recommended storage conditions.[3]
Below is a workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical.[3]
-
General Advice: Consult a physician if necessary.[3]
-
Eye Contact: Wash with plenty of water.[3]
-
Skin Contact: Wash skin with soap and water.[3]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3]
-
Ingestion: Clean mouth with water. Never give anything by mouth to an unconscious person.[3]
The following diagram outlines the first-aid procedures for exposure to this compound.
Caption: First-aid procedures for exposure to this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal of Wastes:
-
Disposal should be in accordance with applicable regional, national, and local laws and regulations.[3]
-
Waste material must be disposed of in accordance with national and local regulations.
-
Leave chemicals in their original containers and do not mix with other waste.
Contaminated Packaging:
-
Do not reuse the container.[3]
-
Handle uncleaned containers in the same manner as the product itself.
Below is a diagram illustrating the disposal plan for this compound.
Caption: Disposal plan for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
